Product packaging for 2,5-Dichloro-1H-imidazo[4,5-B]pyridine(Cat. No.:CAS No. 438190-90-0)

2,5-Dichloro-1H-imidazo[4,5-B]pyridine

Cat. No.: B1590559
CAS No.: 438190-90-0
M. Wt: 188.01 g/mol
InChI Key: CKQVHGHQFAOFNJ-UHFFFAOYSA-N
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Description

2,5-Dichloro-1H-imidazo[4,5-B]pyridine is a useful research compound. Its molecular formula is C6H3Cl2N3 and its molecular weight is 188.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2N3 B1590559 2,5-Dichloro-1H-imidazo[4,5-B]pyridine CAS No. 438190-90-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQVHGHQFAOFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476984
Record name 2,5-DICHLORO-1H-IMIDAZO[4,5-B]PYRIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438190-90-0
Record name 2,5-DICHLORO-1H-IMIDAZO[4,5-B]PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,5-Dichloro-1H-imidazo[4,5-b]pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,5-Dichloro-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental molecular characteristics, explore synthetic strategies, and discuss its current and potential applications, with a focus on the scientific principles that guide research and development involving this molecule.

Core Molecular Profile of this compound

This compound is a substituted purine isostere, where a carbon atom replaces a nitrogen atom in the purine ring structure. This fundamental change significantly alters the molecule's electronic distribution and hydrogen bonding capabilities, making it a valuable scaffold for probing biological systems.

Molecular Weight and Formula

The chemical formula for this compound is C₆H₃Cl₂N₃. Its molecular weight is a critical parameter for a range of analytical and experimental procedures. The calculated molecular weight and other key identifiers are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₃Cl₂N₃
CAS Number 438190-90-0[1]
Appearance Pale-yellow to Yellow-brown Solid
Storage Temperature 2-8 °C

It is crucial to distinguish between isomers. For instance, 5,7-Dichloro-1H-imidazo[4,5-b]pyridine shares the same molecular formula and weight but has a different substitution pattern and CAS number (24485-01-6).[2][3]

Synthesis Strategies: A Mechanistic Perspective

The synthesis of substituted imidazo[4,5-b]pyridines is a well-explored area of organic chemistry, with several methodologies available to the discerning researcher. The choice of a particular synthetic route is often dictated by the desired substitution pattern, scale, and available starting materials.

Palladium-Catalyzed Amidation

One powerful and versatile method for the synthesis of imidazo[4,5-b]pyridines is through a palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles.[4][5] This approach offers a direct and efficient pathway to a variety of substituted products.

The general workflow for this synthesis is depicted below:

G start 2-Chloro-3-aminopyridine Derivative amide Primary Amide start->amide Coupling Partners catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., XantPhos) amide->catalyst Reaction Conditions cyclization In situ Cyclization and Dehydration catalyst->cyclization Catalyzes product Substituted Imidazo[4,5-b]pyridine cyclization->product Yields

Caption: Palladium-catalyzed synthesis of imidazo[4,5-b]pyridines.

The rationale behind this approach lies in the ability of the palladium catalyst to facilitate the coupling of the primary amide with the 2-chloro-3-aminopyridine. This is followed by an intramolecular cyclization and subsequent dehydration to form the fused imidazole ring. The choice of ligand is critical in tuning the reactivity and selectivity of the palladium catalyst.

Solid-Phase Synthesis

For the generation of libraries of imidazo[4,5-b]pyridine derivatives for high-throughput screening, solid-phase synthesis offers significant advantages in terms of purification and automation.[6] An efficient method has been described for the solid-supported synthesis starting from 2,4-dichloro-3-nitropyridine.[6]

The key steps in this synthetic strategy are outlined in the following diagram:

G resin Polymer-supported Amine start 2,4-Dichloro-3-nitropyridine resin->start Reacts with substitution1 Nucleophilic Substitution (First Chlorine) start->substitution1 substitution2 Nucleophilic Substitution (Second Chlorine with Amine) substitution1->substitution2 reduction Nitro Group Reduction substitution2->reduction closure Imidazole Ring Closure (with Aldehyde) reduction->closure cleavage Cleavage from Resin closure->cleavage product Trisubstituted Imidazo[4,5-b]pyridine cleavage->product

Caption: Solid-phase synthesis of trisubstituted imidazo[4,5-b]pyridines.

This methodology allows for the systematic variation of substituents on the imidazo[4,5-b]pyridine core by using different amines and aldehydes in the respective synthetic steps. The solid support simplifies the purification process, as excess reagents and byproducts can be washed away, leaving the desired intermediate attached to the resin.

Applications in Drug Discovery and Development

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. This has led to its exploration in a wide range of therapeutic areas.

Mitochondrial Uncouplers for Metabolic Diseases

Recent research has identified novel imidazo[4,5-b]pyridine derivatives as potent mitochondrial uncouplers.[7] These molecules can dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in respiration and energy expenditure. This mechanism of action is being investigated for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).[7]

Insecticidal Agents

Derivatives of imidazo[4,5-b]pyridine have also shown promise as novel insecticides.[8] By targeting specific biological pathways in insects, these compounds can offer new solutions to pest control, which is particularly important in the face of growing resistance to existing insecticides.

Safety and Handling

As with any chemical compound, proper safety precautions are essential when handling this compound.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should always consult the material safety data sheet (MSDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound, with its distinct molecular weight and chemical properties, is a valuable building block in the synthesis of novel compounds with diverse biological activities. Understanding its fundamental characteristics, mastering its synthesis, and appreciating its potential applications are crucial for researchers and scientists working at the forefront of drug discovery and development. The insights provided in this guide aim to support these endeavors and stimulate further innovation in the field of medicinal chemistry.

References

2,5-Dichloro-1H-imidazo[4,5-B]pyridine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 2,5-Dichloro-1H-imidazo[4,5-b]pyridine

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to endogenous purines.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[3][4][5] The precise structural characterization of novel analogues, such as this compound, is a critical prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This guide presents an integrated, multi-technique workflow for the unambiguous structure elucidation of this target molecule, grounded in the principles of analytical chemistry. We will detail the causality behind the selection of each technique, provide validated experimental protocols, and explain the logic of data interpretation, synthesizing disparate data streams into a cohesive structural proof.

The Strategic Approach to Elucidation

The structural elucidation of a novel chemical entity is not a linear process but an integrative puzzle. Each analytical technique provides a unique piece of information, and their collective power lies in mutual corroboration. For this compound, our strategy relies on a synergistic workflow that begins with establishing the molecular formula and proceeds to map atomic connectivity and, finally, to confirm the three-dimensional architecture.

The chosen methodology is designed to be a self-validating system. Mass spectrometry will provide the molecular mass and elemental composition, which is then corroborated by NMR spectroscopy's count of unique carbon and hydrogen environments. IR spectroscopy will confirm the presence of key functional groups expected from the proposed structure. Finally, NMR correlation spectroscopy will piece together the molecular skeleton, which can be definitively confirmed by X-ray crystallography, the gold standard for structural determination.[6]

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Connectivity cluster_2 Definitive Confirmation MS Mass Spectrometry (MS) NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Provides Molecular Formula (C₆H₃Cl₂N₃) IR Infrared Spectroscopy (IR) IR->NMR_1D Confirms Functional Groups (N-H, Aromatic) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Atom Environments Proposed_Structure Proposed Structure: 2,5-dichloro-1H- imidazo[4,5-b]pyridine NMR_2D->Proposed_Structure Establishes Connectivity Final_Confirmation Confirmed Structure NMR_2D->Final_Confirmation Corroborates Connectivity XRAY X-Ray Crystallography XRAY->Final_Confirmation Provides Unambiguous 3D Proof Proposed_Structure->XRAY Hypothesis for Validation

Caption: Integrative workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Causality: The first step in identifying an unknown compound is to determine its molecular weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose. For this compound, the presence of two chlorine atoms provides a highly diagnostic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1. Observing this pattern is strong evidence for the presence of two chlorine atoms.

Predicted Mass Spectrum Data
IonCalculated m/zDescription
[M]⁺186.9758Molecular ion containing two ³⁵Cl isotopes.
[M+2]⁺188.9729Molecular ion containing one ³⁵Cl and one ³⁷Cl isotope.
[M+4]⁺190.9699Molecular ion containing two ³⁷Cl isotopes.
Relative Intensity ~100% ~65%

Note: Calculated m/z values are for the most abundant isotopes (C₆H₃³⁵Cl₂N₃).

Experimental Protocol: Electron Ionization HRMS (EI-HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. EI is chosen for its ability to generate a clear molecular ion and reproducible fragmentation patterns for small aromatic molecules.[7]

    • Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy.

    • Mass Range: Scan from m/z 50 to 500.

  • Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire data for several minutes to ensure good signal averaging.

  • Data Analysis:

    • Identify the molecular ion cluster and compare its m/z values to the theoretical values for C₆H₃Cl₂N₃. The measured mass should be within 5 ppm of the calculated mass.

    • Analyze the isotopic pattern. The relative intensities of the M, M+2, and M+4 peaks should closely match the theoretical 9:6:1 ratio, confirming the presence of two chlorine atoms.

    • Examine fragmentation patterns for additional structural clues, such as the loss of HCl or chlorine radicals.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6] For our target compound, we expect to see characteristic vibrations for the N-H bond of the imidazole ring, aromatic C-H bonds, C=C and C=N bonds within the fused ring system, and the C-Cl bonds. The absence of signals for aliphatic C-H, C=O, or O-H stretches further constrains the possible structure.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration ModeExpected Intensity
3500 - 3300N-H Stretch (imidazole)Medium, Broad
3100 - 3000Aromatic C-H StretchWeak to Medium
1620 - 1450C=C and C=N Ring StretchMedium to Strong
850 - 750C-Cl StretchStrong
~800Aromatic C-H Out-of-Plane BendStrong

Note: These are typical ranges and can be influenced by the specific electronic environment of the molecule.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid, dry compound directly onto the ATR crystal.

  • Instrument Setup:

    • Technique: Fourier Transform Infrared (FT-IR) with a single-reflection ATR accessory (e.g., diamond or germanium crystal). ATR is chosen for its minimal sample preparation and high-quality data for solid samples.

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum (typically 32-64 scans are co-added to improve the signal-to-noise ratio).

  • Data Analysis: The acquired spectrum should be background-corrected automatically. Identify the principal absorption bands and compare them to the predicted values in the table above to confirm the presence of the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C spectra, we can deduce the complete carbon-hydrogen framework.[10] For this compound, the structure is rigid and aromatic, leading to a well-resolved spectrum.

¹H NMR Spectroscopy

The structure possesses three protons: one on the imidazole nitrogen (N-H) and two on the pyridine ring (C6-H and C7-H).

  • N-H Proton: This proton is expected to be a broad singlet due to quadrupolar relaxation from the adjacent ¹⁴N and solvent exchange. Its chemical shift can be highly variable.

  • Aromatic Protons: The protons at the C6 and C7 positions are on an aromatic ring and are adjacent to each other. They will appear as a pair of doublets due to ortho-coupling (³JHH), typically around 3-5 Hz for this ring system.

¹³C NMR Spectroscopy

The molecule has 6 unique carbon atoms. Their chemical shifts are influenced by their local electronic environment (hybridization, attached atoms). The two carbons bonded to the electronegative chlorine atoms (C2 and C5) are expected to be significantly deshielded.

Predicted NMR Data
¹H NMR δ (ppm)MultiplicityCoupling (J)Assignment
12-14br s-N1-H
~8.2d~4-5 HzC7-H
~7.5d~4-5 HzC6-H
¹³C NMR δ (ppm)AssignmentRationale
~150C2Imidazole C, attached to Cl and two N atoms.
~148C7aBridgehead C, part of both rings.
~145C5Pyridine C, attached to Cl.
~140C3aBridgehead C, part of both rings.
~130C7Pyridine C, attached to H.
~120C6Pyridine C, attached to H.

Note: Predicted shifts are estimates based on data from similar imidazo[4,5-b]pyridine and dichloro-aromatic structures.[11][12][13]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is an excellent choice as it will allow for the observation of the exchangeable N-H proton. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Experiments:

      • Standard ¹H acquisition.

      • Standard ¹³C acquisition (proton-decoupled).

      • (Recommended) 2D experiments: COSY, HSQC, and HMBC.

  • Data Acquisition & Processing: Acquire all spectra at a constant temperature (e.g., 298 K). Process the data using appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis & Correlation:

    • ¹H NMR: Confirm the presence of two doublets and one broad singlet. Integrate the signals to confirm the 1:1:1 proton ratio.

    • ¹³C NMR: Confirm the presence of 6 distinct carbon signals in the aromatic region.

    • HSQC: Correlate the proton signal at ~8.2 ppm to its directly attached carbon (~130 ppm, C7) and the proton at ~7.5 ppm to its carbon (~120 ppm, C6).

    • HMBC: This is crucial for confirming the overall scaffold. Look for key long-range (2-3 bond) correlations. For example, the C6-H proton should show a correlation to the C7a and C5 carbons. The C7-H proton should show a correlation to the C5 and C3a carbons. These correlations unambiguously piece the fused ring system together.

Caption: Key 2D NMR correlations for structural confirmation.

X-ray Crystallography: The Definitive Proof

Expertise & Causality: While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation.[6] It provides a precise three-dimensional map of the atoms in the solid state, yielding exact bond lengths, bond angles, and intermolecular packing information. Obtaining a diffraction-quality single crystal is the primary experimental challenge.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • The key to this technique is growing a suitable single crystal (typically 0.1-0.3 mm in each dimension).

    • A common method is slow evaporation. Dissolve the purified compound to near-saturation in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane, acetone).

    • Cover the container with a perforated film and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Other methods like vapor diffusion or slow cooling of a saturated solution can also be attempted.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.

    • Use a modern diffractometer equipped with a Mo Kα or Cu Kα X-ray source and a CCD or CMOS detector.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to get an initial model of the electron density.

    • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

  • Data Analysis:

    • The final refined structure will provide precise coordinates for each atom.

    • Confirm the connectivity matches the one deduced from NMR.

    • Analyze bond lengths and angles to ensure they are chemically reasonable. For example, the aromatic C-C and C-N bonds should be intermediate in length between single and double bonds.[14]

    • The final output is often presented as an ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram.

Conclusion

By systematically applying this integrated analytical workflow, the structure of this compound can be elucidated with the highest degree of scientific confidence. High-resolution mass spectrometry establishes the correct molecular formula (C₆H₃Cl₂N₃), with the characteristic chlorine isotope pattern serving as a crucial internal validation. FT-IR confirms the presence of the required N-H and aromatic functional groups. A full suite of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon environments and their connectivity, piecing together the molecular framework. Finally, single-crystal X-ray crystallography delivers the definitive, three-dimensional structure, validating all preceding spectroscopic data. This rigorous, multi-faceted approach ensures the structural integrity of the molecule, a cornerstone for its further development in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-1H-imidazo[4,5-b]pyridine from 2,4-Dichloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 2,5-dichloro-1H-imidazo[4,5-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. Structurally analogous to purines, imidazo[4,5-b]pyridines are privileged structures found in a wide array of biologically active molecules.[1] This document moves beyond a simple recitation of steps to delve into the mechanistic rationale, experimental causality, and field-proven insights necessary for researchers to successfully execute and adapt this synthesis.

The transformation of 2,4-dichloro-3-nitropyridine into the target fused-ring system is a strategic two-stage process. The core of this synthesis lies in the initial, chemoselective reduction of a nitro group to form a vicinal diamine precursor, followed by an acid-catalyzed cyclization to construct the imidazole ring. Understanding the nuances of each stage is critical for achieving high yield and purity.

Part 1: Synthetic Strategy and Mechanistic Rationale

The overall synthetic pathway is logically dissected into two primary transformations:

  • Stage 1: Reductive Amination. The selective reduction of the C3-nitro group of 2,4-dichloro-3-nitropyridine to yield the crucial intermediate, 2,4-dichloropyridin-3-amine.

  • Stage 2: Imidazole Annulation. The cyclocondensation of the pyridinediamine intermediate with a one-carbon electrophile to form the fused imidazole ring system.

G cluster_0 Overall Synthetic Workflow A 2,4-Dichloro-3-nitropyridine (Starting Material) B Stage 1: Nitro Group Reduction (Formation of Key Intermediate) A->B [Reducing Agent] C 2,4-Dichloropyridin-3-amine (Intermediate) B->C D Stage 2: Imidazole Ring Cyclization (Annulation) C->D [One-Carbon Source, e.g., Formic Acid] E This compound (Final Product) D->E

Caption: High-level overview of the two-stage synthetic pathway.

Stage 1: The Critical Reduction of the Nitro Group

Core Objective: The foundational step is the chemoselective reduction of the nitro group to an amine without disturbing the two chloro substituents on the pyridine ring. The resulting ortho-chloroamine functionality is primed for the subsequent cyclization.

Expertise & Causality: The choice of reducing agent is the most critical decision in this stage. The primary challenge is mitigating the risk of hydrodehalogenation, a common side reaction where the C-Cl bonds are reductively cleaved.

  • Catalytic Hydrogenation: While efficient, standard catalysts like Palladium on carbon (Pd/C) are notoriously aggressive and can lead to significant dehalogenation.[2] For this reason, Raney Nickel is often a superior choice as it is less prone to cleaving aryl chlorides.[2]

  • Metal-Acid Systems: These are robust, cost-effective, and highly reliable for this transformation.

    • Tin(II) Chloride (SnCl₂): In the presence of a strong acid like HCl, SnCl₂ is an exceptionally mild and chemoselective reagent for reducing aromatic nitro groups while preserving halogens.[2] It is often the method of choice for laboratory-scale synthesis due to its high functional group tolerance.

    • Iron (Fe) or Zinc (Zn) in Acetic Acid: These classic Bechamp reduction conditions are also effective and halogen-tolerant, providing a milder alternative to hydrogenation.[2][3]

  • Transfer Hydrogenation & Other Methods: Reagents like sodium dithionite (Na₂S₂O₄) or hydrazine in the presence of a catalyst offer alternatives that avoid the use of high-pressure hydrogen gas or strong acids, which can be advantageous for sensitive substrates.[1][4][5]

The underlying mechanism for these reductions typically proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.

G Start Ar-NO₂ (Nitro Group) Intermediate1 Ar-N=O (Nitroso) Start->Intermediate1 + 2e⁻, 2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 + 2e⁻, 2H⁺ End Ar-NH₂ (Amine Group) Intermediate2->End + 2e⁻, 2H⁺

Caption: Generalized pathway for the reduction of an aromatic nitro group.

Stage 2: Constructing the Imidazole Ring (Annulation)

Core Objective: To cyclize the 2,4-dichloropyridin-3-amine intermediate by introducing a single carbon atom that will become the C2 position of the final imidazo[4,5-b]pyridine ring system.

Expertise & Causality: This transformation is a classic example of a condensation reaction to form a heterocyclic ring. The selection of the one-carbon source dictates the reaction conditions and the substituent at the C2 position (in this case, an unsubstituted hydrogen).

  • Formic Acid (HCOOH): This is the most direct and common reagent for achieving an unsubstituted imidazole ring. The reaction, known as the Phillips condensation, proceeds by initial N-formylation of the more nucleophilic 3-amino group. Subsequent heating in an acidic medium promotes an intramolecular cyclodehydration, where the 2-chloro group is displaced by the formylated amine to form the imidazole ring.

  • Triethyl Orthoformate (CH(OEt)₃): This reagent serves as a synthetic equivalent of formic acid and can effect the same transformation, often requiring an acid catalyst.[6] It can sometimes offer milder conditions and easier workup compared to using concentrated formic acid.

The mechanism involves the formation of a formamidine intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring, followed by aromatization. The electron-withdrawing nature of the pyridine nitrogen inherently activates the C2 position for such nucleophilic attack.

Part 2: Field-Validated Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints for monitoring progress and confirming product identity.

Protocol 1: Synthesis of 2,4-Dichloropyridin-3-amine (Intermediate)

Methodology: Stannous Chloride Reduction

  • Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2,4-dichloro-3-nitropyridine (1.0 eq).

  • Reagent Addition: Add ethanol as the solvent, followed by the slow, portion-wise addition of tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq). The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78-80 °C) and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates conversion. The reaction is typically complete within 3-5 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and basify by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or concentrated sodium hydroxide (NaOH) solution until the pH is > 8. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2,4-dichloropyridin-3-amine as a solid.

  • Characterization (Self-Validation): Confirm the structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of this compound

Methodology: Formic Acid Cyclization

  • Setup: In a round-bottom flask equipped with a reflux condenser, place the 2,4-dichloropyridin-3-amine (1.0 eq) obtained from the previous step.

  • Reagent Addition: Add an excess of 98% formic acid (HCOOH), which acts as both the reagent and the solvent.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC. The consumption of the starting diamine and the formation of the UV-active product spot confirms progress.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the acidic solution into a beaker of ice water. Neutralize the solution by the cautious addition of a base, such as concentrated ammonium hydroxide or sodium hydroxide, until the product precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts.

  • Purification: Dry the crude solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

  • Characterization (Self-Validation): Confirm the final structure, purity, and identity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Part 3: Data Summary and Troubleshooting

Quantitative Data Summary
StageKey ReagentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
1: Reduction SnCl₂·2H₂O / HClEthanol803 - 575 - 90
2: Cyclization Formic Acid (98%)Formic Acid100 - 1104 - 680 - 95

Note: Yields are representative and can vary based on scale and purification efficiency.

Troubleshooting and Field Insights
IssueProbable CauseRecommended Solution
Low yield in Stage 1 Incomplete reaction or hydrodehalogenation.Incomplete Reaction: Ensure sufficient equivalents of the reducing agent and allow for adequate reaction time. Dehalogenation: If using catalytic hydrogenation, switch from Pd/C to Raney Nickel or a metal-acid system like SnCl₂.[2]
Incomplete Cyclization in Stage 2 Insufficient heat or reaction time; presence of water inhibiting dehydration.Ensure the reaction is maintained at a vigorous reflux. Using a Dean-Stark trap to remove water can be beneficial if using other solvents.
Difficult Purification Formation of polar byproducts; poor precipitation during work-up.Byproducts: Ensure the starting diamine is pure before cyclization. Precipitation: Adjust the final pH carefully during work-up to find the optimal precipitation point. Column chromatography may be required.
Tautomeric Ambiguity The product exists as two rapidly equilibrating tautomers (1H and 3H).This is an inherent property. Spectroscopic data (NMR) will often show averaged signals or broadened peaks for the imidazole N-H. This is expected and confirms the dynamic nature of the scaffold.

Conclusion

The synthesis of this compound from 2,4-dichloro-3-nitropyridine is a robust and reliable process when key experimental parameters are carefully controlled. The success of the entire sequence hinges on the chemoselective reduction of the nitro group without dehalogenation, followed by an efficient acid-catalyzed cyclization. By understanding the causality behind reagent selection and reaction conditions, researchers can confidently produce this valuable building block for application in pharmaceutical and materials science discovery.

References

A Comprehensive Technical Guide to 2,5-Dichloro-1H-imidazo[4,5-b]pyridine: A Privileged Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quest for novel therapeutic agents is often centered on the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets with high affinity. The imidazo[4,5-b]pyridine core is a quintessential example of such a scaffold.[1][2][3] Its structural resemblance to endogenous purines allows it to function as a versatile hinge-binding motif, making it a cornerstone in the design of kinase inhibitors.[4][5] This guide provides an in-depth examination of a particularly valuable derivative, 2,5-Dichloro-1H-imidazo[4,5-b]pyridine. We will explore its fundamental properties, detail a robust synthetic protocol with mechanistic insights, and illuminate its strategic application as a foundational building block in the development of targeted cancer therapeutics, with a focus on Aurora kinase inhibitors.

Part 1: Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible research. This compound is a specific regioisomer within the imidazopyridine family. It's important to note the existence of tautomers; the proton on the imidazole ring can reside on either nitrogen, leading to the 1H and 3H forms, which typically coexist in equilibrium.[6]

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Safety Data

Property Value Source
IUPAC Name This compound Internal
CAS Number 438190-90-0 [7]
Molecular Formula C₆H₃Cl₂N₃ [6]
Molecular Weight 188.01 g/mol [8]
Appearance Pale-yellow to yellow-brown solid [6]
Storage Temperature 2-8 °C [6]
Signal Word Warning [6]

| Hazard Statements | H302, H315, H319, H335 |[6] |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of the imidazo[4,5-b]pyridine core can be achieved through several routes, often involving the cyclization of a substituted 2,3-diaminopyridine.[2] A robust and scalable approach for preparing the title compound starts from 2,3-diamino-6-chloropyridine. This method is advantageous as it builds the imidazole ring onto a pre-functionalized pyridine core, providing excellent regiochemical control.

SynthesisWorkflow A 2,3-Diamino-6-chloropyridine B Step 1: Phosgenation (Triphosgene, Base) A->B Formation of urea intermediate C 6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one B->C Intramolecular cyclization D Step 2: Chlorination (POCl₃, Heat) C->D Hydroxyl to Chloro conversion E This compound (Final Product) D->E

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

  • Inert Atmosphere: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,3-diamino-6-chloropyridine (1 equiv.) and anhydrous dichloromethane (DCM).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.5 equiv.) dropwise.

    • Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Phosgenation: Slowly add a solution of triphosgene (0.4 equiv.) in anhydrous DCM.

    • Rationale: Triphosgene serves as a safer, solid equivalent of phosgene. It reacts with the diamine to form an intermediate isocyanate, which rapidly cyclizes to the desired imidazolinone ring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water. The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to yield the product.

Step 2: Synthesis of this compound

  • Reagent: In a sealed pressure vessel, suspend 6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one (1 equiv.) in phosphorus oxychloride (POCl₃, 10 equiv.).

  • Heating: Heat the mixture to 120-130 °C for 4-6 hours.

    • Rationale: POCl₃ is a powerful dehydrating and chlorinating agent. It converts the amide-like oxygen of the imidazolinone into a chloro group, which is a good leaving group, and subsequently replaces it, effectively performing a chlorination.

  • Quenching: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Part 3: Spectroscopic and Analytical Characterization

The structural confirmation of the final compound relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple. The aromatic region should display two doublets corresponding to the protons at the C6 and C7 positions of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent. A broad singlet, corresponding to the N-H proton of the imidazole ring, would also be present, though its position can be variable and it may exchange with D₂O.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals for the six carbon atoms in the heterocyclic core. The carbons directly attached to chlorine (C2 and C5) will be significantly deshielded.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio).

Part 4: Core Applications in Drug Development - A Kinase Inhibitor Scaffold

The true value of this compound lies in its role as a versatile intermediate for creating libraries of potential drug candidates. Its purine-like structure makes it an ideal starting point for ATP-competitive kinase inhibitors.[4]

Focus Application: Aurora Kinase Inhibitors

Aurora kinases are critical regulators of cell division, and their overexpression is a hallmark of many cancers, making them prime targets for therapeutic intervention.[9] Derivatives of the imidazo[4,5-b]pyridine scaffold have been identified as potent inhibitors of Aurora kinases A, B, and C.[9][10]

The 2- and 5-chloro substituents on the scaffold are not merely passive elements; they are strategic functional handles for diversification via modern cross-coupling chemistry.

  • C2 Position: The chlorine at the C2 position is readily displaced by nucleophiles (e.g., amines, thiols), allowing for the introduction of various side chains that can probe the solvent-exposed region of the ATP-binding pocket.

  • C5 Position: The chlorine at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for installing aryl/heteroaryl groups) and Buchwald-Hartwig (for C-N bond formation) reactions. These modifications are critical for modulating potency, selectivity, and pharmacokinetic properties.

ScaffoldDiversification cluster_0 This compound Core Core [Core Scaffold] Reaction1 Nucleophilic Aromatic Substitution (SNAr) at C2 Core->Reaction1 Reaction2 Suzuki / Buchwald Coupling at C5 Core->Reaction2 Final Diverse Library of Potent Kinase Inhibitors Reaction1->Final Reaction2->Final R1 R1 Group (e.g., Amines, Thiols) R1->Reaction1 R2 R2 Group (e.g., Aryls, Heteroaryls) R2->Reaction2

Caption: Diversification strategy for the imidazo[4,5-b]pyridine scaffold.

This strategic, two-pronged approach allows for the systematic exploration of the chemical space around the kinase active site, enabling the optimization of lead compounds for improved efficacy and drug-like properties.[10][11]

Part 5: Safety and Handling

As a research chemical, this compound must be handled with appropriate precautions.

  • Toxicity: The compound is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[6]

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the field of medicinal chemistry. Its synthesis is achievable through well-established chemical transformations, and its strategic dichlorination provides orthogonal handles for extensive chemical modification. Its proven success as a core scaffold for potent kinase inhibitors, particularly against the Aurora kinase family, underscores its importance for researchers and drug development professionals aiming to design the next generation of targeted therapies.

References

The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[4,5-b]pyridine core, a heterocyclic aromatic scaffold, has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This unique characteristic allows it to effectively interact with a wide array of biological targets, making it a privileged structure in the design of novel therapeutics. This guide provides a comprehensive overview of the biological significance of the imidazo[4,5-b]pyridine core, with a particular focus on its applications in oncology, virology, and immunology. We will delve into the medicinal chemistry, mechanisms of action, and structure-activity relationships of its derivatives, supplemented with detailed experimental protocols and visual representations of key signaling pathways to provide a practical resource for researchers in the field.

Introduction: The Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring. Its structural similarity to purine has made it a compelling starting point for the development of a diverse range of biologically active molecules.[1][2] This scaffold has been successfully employed to create compounds with a wide spectrum of pharmacological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties.[3] The versatility of the imidazo[4,5-b]pyridine core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.

Physicochemical Properties

The physicochemical properties of the imidazo[4,5-b]pyridine core can be modulated through chemical modifications. The core itself possesses a molecular weight of approximately 119.12 g/mol and a topological polar surface area of around 41.6 Ų.[4][5] These properties, however, are significantly influenced by the nature and position of substituents, which can alter solubility, lipophilicity, and metabolic stability, thereby impacting the pharmacokinetic and pharmacodynamic profiles of the resulting derivatives.[6][7]

Therapeutic Applications of Imidazo[4,5-b]pyridine Derivatives

The therapeutic potential of imidazo[4,5-b]pyridine derivatives spans multiple disease areas, with oncology being the most extensively explored.

Anticancer Activity: Targeting Key Oncogenic Pathways

The imidazo[4,5-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent anticancer agents.[8][9] These compounds exert their effects through various mechanisms, most notably through the inhibition of key kinases involved in cell cycle regulation and proliferation.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis.[10] Their overexpression is a hallmark of many cancers, making them attractive therapeutic targets.[11][12] Imidazo[4,5-b]pyridine-based compounds have emerged as potent inhibitors of Aurora kinases.[13][14] By competing with ATP for the kinase's binding site, these inhibitors disrupt mitotic progression, leading to cell cycle arrest and apoptosis.[15]

Figure 1: Simplified Aurora Kinase A Signaling Pathway and Inhibition

Aurora_Kinase_A_Pathway cluster_0 Upstream Regulation cluster_1 Aurora A Activation & Function cluster_2 Downstream Effects G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Activation PLK1 PLK1 Aurora_A->PLK1 Phosphorylation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly TPX2 TPX2 TPX2->Aurora_A Activation Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Mitosis Mitotic Progression Spindle_Assembly->Mitosis Cell_Proliferation Cell Proliferation Mitosis->Cell_Proliferation Imidazo_Pyridine Imidazo[4,5-b]pyridine Inhibitor Imidazo_Pyridine->Aurora_A Inhibition

Caption: Inhibition of Aurora Kinase A by imidazo[4,5-b]pyridine derivatives.

Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[4] This complex plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain of RNA polymerase II, thereby promoting transcriptional elongation.[16] In many cancers, there is a dependency on the continuous transcription of anti-apoptotic proteins like Mcl-1.[8] Imidazo[4,5-b]pyridine derivatives have been developed as potent CDK9 inhibitors, leading to the downregulation of these survival proteins and subsequent induction of apoptosis in cancer cells.[11][17][18]

Figure 2: CDK9-Mediated Transcription and Its Inhibition

CDK9_Pathway cluster_0 Transcriptional Machinery cluster_1 Downstream Effects PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates CTD DNA DNA RNAPII->DNA Binds to promoter Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1) Transcription_Elongation->Anti_Apoptotic_Proteins Leads to synthesis of Cell_Survival Cancer Cell Survival Anti_Apoptotic_Proteins->Cell_Survival Promotes Imidazo_Pyridine Imidazo[4,5-b]pyridine Inhibitor Imidazo_Pyridine->PTEFb Inhibition

Caption: Imidazo[4,5-b]pyridine derivatives inhibit CDK9, halting transcription.

Compound ClassTarget KinaseIC50 (µM)Cancer Cell LineReference
Imidazo[4,5-b]pyridine DerivativeAurora-A0.042HCT116
Imidazo[4,5-b]pyridine DerivativeAurora-B0.198HCT116
Imidazo[4,5-b]pyridine DerivativeAurora-C0.227HCT116
Imidazo[4,5-b]pyridine DerivativeCDK90.63 - 1.32MCF-7, HCT116[11]
CCT137690Aurora-A0.015-[14]
CCT137690Aurora-B0.025-[14]
CCT137690Aurora-C0.019-[14]
Antiviral Activity

The purine-like structure of the imidazo[4,5-b]pyridine core also makes it an attractive scaffold for the development of antiviral agents. Derivatives have shown activity against a range of viruses, including Respiratory Syncytial Virus (RSV).[19]

RSV is a major cause of lower respiratory tract infections, particularly in infants and the elderly.[20] Certain imidazo[4,5-b]pyridine derivatives have demonstrated selective activity against RSV.[19] The mechanism of action for some of these compounds is believed to involve the inhibition of viral replication, potentially by targeting the viral RNA-dependent RNA polymerase (L protein) or other essential viral proteins.[7][21][22]

Figure 3: Simplified Respiratory Syncytial Virus (RSV) Life Cycle and Potential Inhibition Points

RSV_Lifecycle Attachment_Fusion 1. Attachment & Fusion Entry 2. Entry of Viral Ribonucleoprotein Attachment_Fusion->Entry Transcription_Replication 3. Transcription & Replication (RNA-dependent RNA Polymerase) Entry->Transcription_Replication Protein_Synthesis 4. Protein Synthesis Transcription_Replication->Protein_Synthesis Assembly_Budding 5. Assembly & Budding Protein_Synthesis->Assembly_Budding Release 6. Release of New Virions Assembly_Budding->Release Imidazo_Pyridine Imidazo[4,5-b]pyridine Inhibitor Imidazo_Pyridine->Transcription_Replication Inhibition

Caption: Imidazo[4,5-b]pyridines can inhibit RSV replication.

CompoundVirusEC50 (µM)Reference
Bromo-substituted derivative 7Respiratory Syncytial Virus (RSV)21[19]
para-cyano-substituted derivative 17Respiratory Syncytial Virus (RSV)58[19]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative imidazo[4,5-b]pyridine derivative and key biological assays to evaluate its activity.

Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines via Suzuki Cross-Coupling

This protocol describes a general method for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, a class of compounds with demonstrated antiproliferative activity.[16]

Figure 4: Synthetic Workflow for 2,6-Disubstituted Imidazo[4,5-b]pyridines

Synthesis_Workflow Start Starting Material: 2-chloro-3-nitropyridine Step1 Amination Start->Step1 Intermediate1 N-substituted-3-nitropyridin-2-amine Step1->Intermediate1 Step2 Reduction of Nitro Group Intermediate1->Step2 Intermediate2 N-substituted-pyridine-2,3-diamine Step2->Intermediate2 Step3 Cyclization with Aldehyde Intermediate2->Step3 Intermediate3 1,2-disubstituted imidazo[4,5-b]pyridine Step3->Intermediate3 Step4 Suzuki Cross-Coupling Intermediate3->Step4 Final_Product 2,6-disubstituted imidazo[4,5-b]pyridine Step4->Final_Product

Caption: A multi-step synthesis for 2,6-disubstituted imidazo[4,5-b]pyridines.

Materials:

  • 5-bromo-2-chloro-3-nitropyridine

  • Methylamine

  • Appropriate boronic acid

  • Pd(PPh₃)₄ catalyst

  • K₂CO₃

  • Dioxane/water solvent mixture

  • Standard laboratory glassware and purification equipment

Procedure:

  • Amination: 5-bromo-2-chloro-3-nitropyridine is reacted with an excess of methylamine at 0 °C to yield 5-bromo-N-methyl-3-nitropyridin-2-amine.[16]

  • Suzuki Cross-Coupling: The resulting compound is then subjected to a Suzuki cross-coupling reaction with the desired boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a dioxane/water solvent mixture.[16]

  • Purification: The crude product is purified by column chromatography to yield the final 2,6-disubstituted imidazo[4,s-b]pyridine.

In Vitro Antiproliferative Activity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1][3]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[23]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[10]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10] The intensity of the color is proportional to the number of viable cells.

Apoptosis Induction Assessment: Caspase-3/7 Activity Assay

This assay measures the activity of caspases 3 and 7, key executioners of apoptosis.[3]

Materials:

  • Treated and untreated cells

  • Caspase-Glo® 3/7 Reagent

  • Luminometer-compatible microplates

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with the test compound as for the MTT assay.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

  • Incubation: Incubate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Antiviral Activity Assessment: RSV Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).[6][18][23]

Materials:

  • Vero or HEp-2 cells

  • RSV stock

  • Test compound

  • Cell culture medium

  • Methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Monolayer Preparation: Seed cells in 24- or 48-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Incubate serial dilutions of the test compound with a known amount of RSV for 1 hour at 37°C.

  • Infection: Infect the cell monolayers with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing methylcellulose to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Staining and Counting: Fix and stain the cells with crystal violet. Count the number of plaques in each well. The EC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.

Conclusion and Future Perspectives

The imidazo[4,5-b]pyridine core has unequivocally established itself as a privileged scaffold in medicinal chemistry. Its purine-like structure provides a versatile platform for the design of inhibitors targeting a wide range of enzymes and receptors. The extensive research into its anticancer and antiviral properties has yielded numerous promising lead compounds, some of which have advanced into preclinical and clinical development.

Future research in this area will likely focus on several key aspects:

  • Enhancing Selectivity: The development of more selective inhibitors will be crucial to minimize off-target effects and improve the therapeutic index of these compounds.

  • Exploring New Targets: While kinases have been a major focus, the potential of imidazo[4,5-b]pyridine derivatives to modulate other biological targets remains an exciting area for exploration.

  • Overcoming Drug Resistance: As with any therapeutic agent, the emergence of drug resistance is a significant challenge. The design of novel imidazo[4,5-b]pyridine derivatives that can overcome known resistance mechanisms will be a key area of investigation.

References

The Strategic Purine Mimic: A Technical Guide to 2,5-Dichloro-1H-imidazo[4,5-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[4,5-b]pyridine scaffold, a structural analog of natural purines, is a cornerstone in contemporary medicinal chemistry.[1] Its inherent ability to mimic endogenous purines allows for competitive interaction with a multitude of biological targets, rendering it a privileged scaffold in the design of novel therapeutics.[2] This guide provides an in-depth technical overview of a specific, yet underexplored, derivative: 2,5-dichloro-1H-imidazo[4,5-b]pyridine. We will delve into its structural rationale as a purine analog, propose a robust synthetic strategy, and explore its potential as a highly valuable intermediate and active pharmaceutical ingredient, with a particular focus on the inhibition of protein kinases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound in their scientific endeavors.

The Imidazo[4,5-b]pyridine Core: A Privileged Purine Analog

The strategic significance of the imidazo[4,5-b]pyridine core lies in its bioisosteric relationship with purines. By replacing the nitrogen at position 7 of the purine ring with a carbon atom, a "deazapurine" is formed, which often retains the ability to engage in similar biological interactions. This mimicry allows imidazo[4,5-b]pyridine derivatives to function as antagonists or inhibitors of enzymes that recognize purine-based substrates, such as ATP-dependent protein kinases.

Figure 1: Structural Comparison of Purine and this compound

Caption: Structural overlay highlighting the purine core and the analogous this compound.

The chlorine substituents at the 2 and 5 positions of the imidazo[4,5-b]pyridine ring system are of particular interest. These halogen atoms can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability. Furthermore, they serve as versatile synthetic handles for further derivatization through cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of biological activity.

Synthesis of this compound: A Proposed Pathway

Figure 2: Proposed Synthetic Pathway for this compound

G start 2,5-Dichloropyridine step1 Nitration (HNO3/H2SO4) start->step1 intermediate1 2,5-Dichloro-3-nitropyridine step1->intermediate1 step2 Reduction (Fe/HCl or H2/Pd-C) intermediate1->step2 intermediate2 2,5-Dichloro-3-aminopyridine step2->intermediate2 step3 Amination (NaN3, then reduction or Buchwald-Hartwig amination) intermediate2->step3 intermediate3 5-Chloro-2,3-diaminopyridine step3->intermediate3 step4 Cyclization (e.g., Phosgene or equivalent) intermediate3->step4 product This compound step4->product

Caption: A proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Nitration of 2,5-Dichloropyridine

  • To a stirred solution of fuming sulfuric acid (20% SO3) at 0 °C, add 2,5-dichloropyridine portion-wise, maintaining the temperature below 10 °C.

  • Slowly add a mixture of fuming nitric acid and fuming sulfuric acid dropwise, keeping the reaction temperature below 25 °C.

  • After the addition is complete, warm the mixture to 80 °C and stir for 4-6 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dichloro-3-nitropyridine.

Step 2: Reduction of the Nitro Group

  • To a solution of 2,5-dichloro-3-nitropyridine in ethanol, add iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to give 2,5-dichloro-3-aminopyridine.

Step 3: Introduction of the Second Amino Group

  • A solution of 2,5-dichloro-3-aminopyridine in a suitable solvent (e.g., DMF) is treated with sodium azide at elevated temperature.

  • The resulting azido intermediate is then reduced, for example, by catalytic hydrogenation (H2/Pd-C) or with triphenylphosphine/water, to yield 5-chloro-2,3-diaminopyridine.

  • Alternative: A Buchwald-Hartwig amination protocol could be employed using a suitable ammonia equivalent.

Step 4: Cyclization to form the Imidazole Ring

  • The 5-chloro-2,3-diaminopyridine is dissolved in an appropriate solvent like THF or dichloromethane.

  • The solution is cooled to 0 °C, and a phosgene equivalent, such as triphosgene or diphosgene, is added portion-wise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford this compound.

Physicochemical and Spectroscopic Data (Predicted)

While experimental data for this compound is scarce, its key physicochemical properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C₆H₃Cl₂N₃
Molecular Weight 188.02 g/mol
Appearance Off-white to light yellow solid
Melting Point >200 °C (decomposes)
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and chloroform
¹H NMR (DMSO-d₆) Aromatic protons expected in the range of δ 7.5-8.5 ppm; a broad singlet for the N-H proton.
¹³C NMR (DMSO-d₆) Aromatic carbons expected in the range of δ 110-155 ppm.
Mass Spectrometry Expected [M+H]⁺ at m/z 188.97, showing the characteristic isotopic pattern for two chlorine atoms.

Biological Activity and Therapeutic Potential: A Focus on Kinase Inhibition

The imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[2] Numerous derivatives have demonstrated potent and selective inhibition of various kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and tyrosine kinases.[3][4][5] The chlorine atoms at the 2 and 5 positions of this compound are expected to play a crucial role in its biological activity.

The chlorine at the 2-position can act as a key interaction point within the ATP-binding pocket of kinases, often forming hydrogen bonds or halogen bonds with the hinge region of the enzyme. The chlorine at the 5-position can be used as a synthetic handle to introduce various substituents that can target other regions of the kinase, thereby enhancing potency and selectivity.

Figure 3: Hypothesized Binding Mode of a this compound Derivative in a Kinase ATP-Binding Pocket

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Imidazo[4,5-b]pyridine Inhibitor hinge Hinge Region (Backbone Amide & Carbonyl) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) scaffold Imidazo[4,5-b]pyridine Core scaffold->hinge H-bond scaffold->d_loop Potential Interactions cl2 2-Chloro Group cl2->hinge Halogen bond cl5 5-Chloro Group (derivatized) cl5->gatekeeper Hydrophobic/Steric Interaction

Caption: A conceptual diagram illustrating the potential interactions of a this compound-based inhibitor within a kinase active site.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following protocol provides a general framework for evaluating the inhibitory activity of this compound against a panel of protein kinases.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve the desired final concentrations.

  • Kinase Reaction Mixture: In a 96-well or 384-well plate, combine the kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP.

  • Incubation: Add the diluted compound or DMSO (vehicle control) to the kinase reaction mixture and incubate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., fluorescence polarization, luminescence, or radiometric).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Future Directions and Applications

This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors and other biologically active molecules. The two chlorine atoms provide orthogonal handles for selective functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Future research should focus on:

  • Optimized Synthesis: Development of a high-yielding and scalable synthesis for this compound.

  • Derivatization: Exploration of selective cross-coupling reactions at the 2- and 5-positions to generate a diverse library of analogs.

  • Biological Screening: Comprehensive screening of the parent compound and its derivatives against a broad panel of kinases and other relevant biological targets.

  • Structural Biology: Co-crystallization of active compounds with their target proteins to elucidate the binding mode and guide further optimization.

Conclusion

This compound is a promising purine analog with significant potential in drug discovery. Its unique substitution pattern offers both a key interaction motif and a versatile platform for further chemical modification. While experimental data on this specific compound is limited, the extensive research on the broader imidazo[4,5-b]pyridine class provides a strong rationale for its investigation as a source of novel therapeutic agents, particularly in the field of oncology and inflammatory diseases. This guide serves as a foundational resource to stimulate and support further research into this intriguing molecule.

References

Spectroscopic Data for 2,5-Dichloro-1H-imidazo[4,5-B]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for 2,5-Dichloro-1H-imidazo[4,5-B]pyridine. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles and data from closely related analogs. The information herein is designed to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this important heterocyclic compound.

Introduction to this compound

This compound is a halogenated derivative of the imidazo[4,5-b]pyridine core, a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines. This structural analogy allows compounds based on this core to interact with a wide range of biological targets, leading to their investigation as potential therapeutic agents with diverse activities. The introduction of chloro substituents at the 2 and 5 positions significantly influences the electronic properties and reactivity of the molecule, making a thorough spectroscopic characterization essential for its unambiguous identification and for understanding its chemical behavior.

Due to the limited availability of directly measured experimental spectra for this compound in the public domain, this guide will present a detailed analysis based on predicted values derived from the extensive spectroscopic data available for closely related imidazo[4,5-b]pyridine derivatives.[1][2][3][4]

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectroscopic signatures. The following diagram illustrates the molecular structure and numbering convention.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the known chemical shifts of the imidazo[4,5-b]pyridine core and the substituent effects of the chloro groups.[1][3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the N-H proton of the imidazole ring.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
H-78.0 - 8.2d~8.0The downfield shift is due to the deshielding effect of the adjacent nitrogen and the fused ring system.
H-67.2 - 7.4d~8.0Coupled to H-7.
N1-H12.0 - 14.0br s-The broad singlet is characteristic of an acidic N-H proton in a heterocyclic system. The exact chemical shift can be highly dependent on solvent and concentration.

Expertise & Experience: The electron-withdrawing nature of the two chlorine atoms will lead to a general downfield shift of the aromatic protons compared to the unsubstituted imidazo[4,5-b]pyridine. The choice of solvent is critical for observing the N-H proton; deuterated DMSO is often preferred as it facilitates the observation of exchangeable protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C-2150 - 155The carbon atom directly attached to two nitrogen atoms and a chlorine atom will be significantly deshielded.
C-5145 - 150The position of this carbon in the pyridine ring and its attachment to a chlorine atom will result in a downfield chemical shift.
C-7a140 - 145A quaternary carbon at the fusion of the two rings.
C-3a130 - 135Another quaternary carbon at the ring junction.
C-7120 - 125
C-6115 - 120

Trustworthiness: The predicted chemical shifts are derived from extensive analysis of similar chlorinated and non-chlorinated imidazo[4,5-b]pyridine derivatives.[1][3][4] These values serve as a reliable guide for the interpretation of experimental data.

Experimental Protocol: NMR Data Acquisition

A self-validating system for NMR data acquisition involves careful sample preparation and instrument calibration.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved to avoid line broadening.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum Data:

Ion Predicted m/z Notes
[M]⁺187/189/191The molecular ion peak will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximate ratio of 9:6:1).
[M-Cl]⁺152/154Loss of a chlorine atom is a common fragmentation pathway. The remaining chlorine atom will still produce a characteristic isotopic pattern.
[M-HCN]⁺160/162/164Fragmentation of the imidazole ring can lead to the loss of HCN.

Expertise & Experience: The presence of the distinctive isotopic cluster for two chlorine atoms is a key diagnostic feature in the mass spectrum of this compound. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the molecular ion and its fragments.[2]

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. Electron ionization (EI) can also be used and may provide more detailed fragmentation information.

  • Sample Introduction: The sample can be introduced directly via an infusion pump or through a coupled liquid chromatography (LC) system.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument is recommended for accurate mass measurements.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern, as well as for characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000C-H stretch (aromatic)Medium
1620 - 1580C=N stretch (imidazole ring)Medium-Strong
1500 - 1400C=C stretch (aromatic rings)Medium-Strong
850 - 750C-Cl stretchStrong
800 - 700C-H out-of-plane bendStrong

Authoritative Grounding: The characteristic absorption bands for the imidazo[4,5-b]pyridine ring system are well-documented.[3] The presence of strong C-Cl stretching bands is a key indicator of the dichlorinated nature of the compound.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder is first recorded. The sample spectrum is then acquired and ratioed against the background to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Absorption:

The UV-Vis spectrum of this compound is expected to show absorption bands in the range of 250-350 nm, corresponding to π-π* transitions within the fused aromatic ring system. The exact position and intensity of these bands will be influenced by the solvent polarity.

Expertise & Experience: The chloro substituents may cause a slight bathochromic (red) shift in the absorption maxima compared to the parent imidazo[4,5-b]pyridine. Studying the UV-Vis spectrum in solvents of varying polarity can provide insights into the nature of the electronic transitions.

Experimental Protocol: UV-Vis Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum with the cuvette containing only the solvent. Then, record the spectrum of the sample solution over the desired wavelength range (typically 200-400 nm).

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_detailed Detailed Structural Elucidation cluster_electronic Electronic Properties Synthesis Synthesis of this compound MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Synthesis->MS Confirm MW IR IR Spectroscopy (Functional Groups) Synthesis->IR Identify Functional Groups 1H_NMR ¹H NMR (Proton Environment) MS->1H_NMR Proceed if MW correct IR->1H_NMR 13C_NMR ¹³C NMR (Carbon Skeleton) 1H_NMR->13C_NMR Correlate Protons & Carbons 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) 13C_NMR->2D_NMR Confirm Connectivity UV_Vis UV-Vis Spectroscopy (Electronic Transitions) 2D_NMR->UV_Vis Investigate Electronic Properties

References

An In-Depth Technical Guide to the Discovery of Imidazo[4,5-b]pyridine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic system, has emerged as a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, particularly ATP-binding sites within enzymes like kinases. This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, biological activities, and therapeutic applications of this versatile scaffold. We will delve into key synthetic methodologies, explore its extensive role in oncology through kinase inhibition, detail its antiviral and anti-inflammatory potential, and synthesize critical structure-activity relationships that govern its efficacy. This document serves as a technical primer, integrating established protocols and mechanistic insights to facilitate the rational design of novel therapeutics based on the imidazo[4,5-b]pyridine core.

The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold

Structural Features and Bioisosteric Significance

The imidazo[4,5-b]pyridine ring system consists of an imidazole ring fused to a pyridine ring. Also known as 1-deazapurine, its structure is isosteric to the natural purine bases (adenine and guanine), which are fundamental components of DNA, RNA, and critical signaling molecules like ATP.[1] This bioisosteric relationship is the cornerstone of its medicinal value; the scaffold can act as a competitive inhibitor by mimicking the purine moiety and binding to the active sites of enzymes that would typically bind purine-based substrates.[2] This mimicry allows for broad biological activity while offering unique vectors for chemical modification not available in the natural purine structure.

A Versatile Motif in Medicinal Chemistry

The importance of the imidazo[4,5-b]pyridine scaffold is underscored by its presence in numerous molecules demonstrating a wide array of biological activities. These include potent antitumor, antiviral, antibacterial, and anti-inflammatory properties.[1][3] The scaffold's chemical tractability allows for systematic modifications at multiple positions, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties, making it an ideal starting point for drug discovery campaigns.[4]

Synthetic Strategies for the Imidazo[4,5-b]pyridine Scaffold

The accessibility of the imidazo[4,5-b]pyridine core through robust synthetic routes is crucial for its exploration in drug discovery. Methodologies range from classical condensation reactions to modern solid-phase techniques for library synthesis.

Foundational Synthesis: Reductive Cyclocondensation

A common and effective method for constructing the imidazo[4,5-b]pyridine core involves the reductive cyclocondensation of a 3-amino-2-nitropyridine with an aldehyde. The nitro group is reduced in situ to an amine, which then condenses with the aldehyde to form the imidazole ring.

This protocol describes a one-pot synthesis from 2,3-diaminopyridine and benzaldehyde, utilizing an oxidizing agent to facilitate the final cyclization.

  • Reagents & Setup:

    • 2,3-Diaminopyridine (1.0 eq)

    • Benzaldehyde (1.0 eq)

    • Sodium metabisulfite (Na₂S₂O₅) (0.55 eq)

    • Dimethyl sulfoxide (DMSO) as solvent.

    • Round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Procedure:

    • To a solution of 2,3-diaminopyridine in DMSO, add benzaldehyde and sodium metabisulfite.

    • Heat the reaction mixture to 120-140 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality Note: Sodium metabisulfite in this context acts as a mild oxidizing agent under thermal conditions, facilitating the oxidative cyclization of the intermediate Schiff base to form the aromatic imidazole ring. DMSO serves as a high-boiling polar aprotic solvent suitable for this transformation.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under a vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-phenyl-1H-imidazo[4,5-b]pyridine.

  • Validation:

    • The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR) and mass spectrometry (MS).[3] Melting point determination can serve as an initial purity check.

Modern Synthetic Methodologies for Library Generation

To accelerate the discovery process, solid-phase synthesis has been adapted for generating libraries of imidazo[4,5-b]pyridine derivatives. This approach allows for the rapid creation of diverse compounds by varying the building blocks at each step.[5]

G cluster_0 Solid-Phase Synthesis Workflow for Imidazo[4,5-b]pyridines Resin Polymer Support (e.g., Rink Amide Resin) Step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) (Amine 1 on Resin) Resin->Step1 Start Starting Material (e.g., 2,4-dichloro-3-nitropyridine) Start->Step1 Step2 Step 2: Second SNAr (Solution-phase Amine 2) Step1->Step2 Step3 Step 3: Nitro Group Reduction (e.g., SnCl2) Step2->Step3 Step4 Step 4: Imidazole Ring Closure (Aldehyde + Oxidant) Step3->Step4 Cleavage Step 5: Cleavage from Resin (e.g., TFA) Step4->Cleavage Product Purified Trisubstituted Imidazo[4,5-b]pyridine Cleavage->Product

Caption: A generalized workflow for the solid-phase synthesis of imidazo[4,5-b]pyridine derivatives.[5]

Post-Synthetic Derivatization

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, are invaluable for introducing aryl or heteroaryl substituents, typically at halogenated positions like C6.[4] This strategy is fundamental for exploring Structure-Activity Relationships (SAR) by systematically modifying peripheral chemical groups.[4]

A Multi-Target Scaffold: Key Biological Activities

The true power of the imidazo[4,5-b]pyridine scaffold lies in its ability to inhibit a wide range of biological targets, leading to diverse therapeutic applications.

Kinase Inhibition: A Cornerstone of Anticancer Activity

Kinases are a major class of enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of cancer. Due to their ATP-competitive binding mode, imidazo[4,5-b]pyridine derivatives have been extensively developed as kinase inhibitors.[2]

G cluster_pathway Simplified Role of Aurora Kinase A in G2/M Transition G2 G2 Phase AURKA Aurora Kinase A (AURKA) G2->AURKA Activation in late G2 M Mitosis PLK1 PLK1 AURKA->PLK1 Activates CDC25 CDC25 PLK1->CDC25 Activates CDK1 CDK1/Cyclin B CDC25->CDK1 Activates CDK1->M Drives Mitotic Entry Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->AURKA Inhibits

Caption: Role of Aurora Kinase A in the cell cycle and its inhibition by imidazo[4,5-b]pyridine derivatives.

Aurora kinases are critical regulators of mitosis, and their overexpression is common in many cancers.[6] Several imidazo[4,5-b]pyridine series have been developed as potent Aurora kinase inhibitors.[7][8] Lead optimization efforts focused on improving oral bioavailability and metabolic stability led to the identification of preclinical candidates like CCT137690.[7] This compound demonstrated potent inhibition of Aurora A and B kinases and showed significant tumor growth inhibition in xenograft models following oral administration.[7]

Compound/SeriesTarget Kinase(s)Key IC₅₀ Values (µM)Reference
CCT137690Aurora-A, Aurora-B, Aurora-C0.015 (A), 0.025 (B), 0.019 (C)[7]
Compound 31 Aurora-A, Aurora-B, Aurora-C0.042 (A), 0.198 (B), 0.227 (C)[8]
General SeriesCDK90.63 - 1.32[9]
Compound 2d TrkASubnanomolar (Cellular Assay)[10]
Antiviral Applications

Imidazo[4,5-b]pyridine derivatives have shown promising activity against a range of DNA and RNA viruses.[3] Their mechanism often involves the inhibition of viral enzymes essential for replication.

Derivative TypeTarget VirusReported ActivityReference
Bromo-substitutedRespiratory Syncytial Virus (RSV)Selective activity (EC₅₀ = 21 µM)[3]
Cyano-substitutedRespiratory Syncytial Virus (RSV)Moderate activity (EC₅₀ = 58 µM)[3]
2-aminoalkyl-substitutedHepatitis B Virus (HBV)Promising activity, reduces rcDNA[11]
General SeriesBovine Viral Diarrhea Virus (BVDV)Highly active and selective[6]
Emerging Therapeutic Areas

The scaffold's versatility extends beyond oncology and virology.

  • Anti-inflammatory: Certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been identified as selective COX-2 inhibitors, suggesting potential applications in treating inflammation with reduced gastrointestinal side effects compared to non-selective NSAIDs.[12]

  • Neuropathic Pain: Recently, a series of 1H-imidazo[4,5-b]pyridine derivatives were discovered as potent and selective inhibitors of the bromodomain and extra-terminal (BET) proteins.[13] These compounds effectively reduced neuroinflammation and hypersensitivity in preclinical models of neuropathic pain.[13]

Structure-Activity Relationship (SAR) and Drug Design

Systematic exploration of the imidazo[4,5-b]pyridine scaffold has yielded crucial insights into how chemical structure dictates biological activity.

Key SAR Insights
  • C2-Position: This position is frequently substituted with an aryl or heteroaryl group. The nature of this group is critical for target engagement and selectivity. For instance, in antiproliferative compounds, substitutions at this position can significantly impact potency.[3]

  • C6-Position: Often a site for introducing diversity via cross-coupling reactions.[4] In antiproliferative derivatives, a para-hydroxy group on a phenyl ring at C6 led to pronounced activity.[4]

  • N1/N3-Position: Alkylation of the imidazole nitrogen atoms can modulate physicochemical properties like solubility and cell permeability, which are critical for oral bioavailability.[14]

  • Amidine Groups: The incorporation of amidine or cyclic amidino groups (e.g., 2-imidazolinyl) at the terminus of a substituent has been shown to confer potent antiproliferative activity, particularly against colon carcinoma cell lines.[3] This is often attributed to enhanced interactions with DNA or other biological targets.[3]

G cluster_workflow Rational Drug Design Workflow Hit Hit Identification (e.g., HTS, Screening) SAR SAR Exploration (e.g., Suzuki Coupling at C6, C2-Aryl Variation) Hit->SAR Systematic Modification Potency Potency & Selectivity Optimization SAR->Potency Iterative Design & Synthesis Potency->SAR ADME ADME/PK Property Refinement (e.g., N-Alkylation for solubility) Potency->ADME Balancing Potency with Drug-like Properties ADME->Potency Candidate Preclinical Candidate Selection ADME->Candidate In vivo Efficacy

Caption: A logic diagram illustrating a typical lead optimization workflow for imidazo[4,5-b]pyridine derivatives.

Conclusion and Future Perspectives

The imidazo[4,5-b]pyridine scaffold has unequivocally proven its value in drug discovery, transitioning from a simple purine isostere to a foundational element in the development of targeted therapies. Its synthetic accessibility and chemical versatility have enabled the creation of potent and selective inhibitors for a remarkable range of biological targets. The success in developing preclinical candidates for cancer and other indications validates the scaffold's "privileged" status.

Future research will likely focus on several key areas:

  • Exploring New Target Space: Applying imidazo[4,5-b]pyridine libraries against novel or underexplored targets.

  • Enhancing Selectivity: Designing next-generation inhibitors with superior selectivity profiles to minimize off-target effects and improve safety.

  • Novel Modalities: Incorporating the scaffold into newer therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where it can serve as a potent warhead for targeted protein degradation.

For researchers in the field, the imidazo[4,5-b]pyridine core remains a fertile ground for innovation, promising the continued discovery of novel chemical entities to address unmet medical needs.

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 2,5-Dichloro-1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine scaffold, a nitrogenous heterocyclic system, is a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows its derivatives to interact with a wide array of biological targets, acting as isosteric replacements in drug design.[1][2][3][4] This privileged structure is the foundation for compounds exhibiting a broad spectrum of pharmacological activities, including potent anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][5][6][7]

Within this chemical class, 2,5-dichloro-1H-imidazo[4,5-b]pyridine serves as a pivotal and versatile intermediate. The differential reactivity of its two chlorine atoms—one on the imidazole ring (C2) and one on the pyridine ring (C5)—provides synthetic chemists with a powerful tool for building diverse molecular libraries through sequential and site-selective functionalization. This guide provides a comprehensive overview of the synthesis of this core intermediate and its subsequent derivatization, underpinned by detailed protocols and mechanistic rationale.

Core Synthetic Strategy: From Diaminopyridine to a Dichlorinated Heterocycle

The most robust and widely adopted synthetic pathway to the this compound core begins with the construction of a key precursor, 2,3-diamino-5-chloropyridine. This is followed by a cyclization/chlorination sequence to form the fused imidazole ring system.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Core Synthesis cluster_2 Part C: Derivatization A 2-Amino-5-chloropyridine B 2-Amino-5-chloro-3-nitropyridine A->B Nitration (HNO₃/H₂SO₄) C 2,3-Diamino-5-chloropyridine B->C Reduction (e.g., Fe/HCl, SnCl₂) D 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one C->D Cyclization (e.g., Triphosgene) C->D E This compound D->E Chlorination (POCl₃) F C2-Substituted Derivatives (S_NAr) E->F Nucleophilic Substitution (Amines, Alcohols, etc.) E->F G C2,C5-Disubstituted Derivatives (Cross-Coupling) F->G Pd-Catalyzed Coupling (Suzuki, Buchwald-Hartwig) G cluster_C2 C2 Functionalization (More Reactive) cluster_C5 C5 Functionalization (Less Reactive) Core This compound C2_Sub 2-Amino/Alkoxy/Thio-5-chloro- 1H-imidazo[4,5-b]pyridine Core->C2_Sub S_NAr with Nu-H (e.g., R-NH₂, R-OH) Base, Heat C5_Sub 2-(Substituted)-5-Aryl/Alkyl- 1H-imidazo[4,5-b]pyridine C2_Sub->C5_Sub Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Catalyst, Ligand, Base

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 2,5-Dichloro-1H-imidazo[4,5-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold

The imidazo[4,5-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its structural resemblance to endogenous purines allows molecules incorporating this framework to interact with a wide array of biological targets, including protein kinases, which are pivotal in cellular signaling pathways.[2] Consequently, derivatives of imidazo[4,5-b]pyridine have been investigated as potent anticancer, anti-inflammatory, and antiviral agents.[3]

The 2,5-dichloro-1H-imidazo[4,5-b]pyridine building block is a particularly valuable starting material for the synthesis of compound libraries. It possesses two distinct chlorine atoms that can be selectively functionalized through modern cross-coupling methodologies, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This allows for the controlled, stepwise introduction of diverse aryl and heteroaryl substituents, enabling fine-tuning of a molecule's steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

This guide provides a detailed technical overview and field-proven protocols for performing selective mono- and di-arylation of this compound via the Suzuki cross-coupling reaction. It is intended for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex heterocyclic molecules.

Principle of the Reaction and Regioselectivity

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction that proceeds via a palladium catalyst to couple an organohalide with an organoboron compound, such as a boronic acid or its ester.[4] The reaction's success hinges on a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd(0)L2->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂-R' OxAdd->Trans Transmetalation Trans->Pd(0)L2 Reductive Elimination ArR' Ar-R' Trans->ArR' R'B(OH)2 R'-B(OH)₂ (Base) R'B(OH)2->Trans ArX ArX ArX->OxAdd

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A primary challenge when working with this compound is achieving regioselective functionalization. The two chlorine atoms, positioned at C2 and C5, exhibit different reactivities. Drawing parallels with the well-studied 2,5-dichloropyridine system, the C2 position is inherently more reactive toward palladium-catalyzed cross-coupling reactions under standard conditions.[5][6]

Causality of C2-Selectivity: The higher reactivity of the C2-chloro group is attributed to electronic effects. The electron-withdrawing nature of the pyridine nitrogen atom induces a greater partial positive charge (δ+) on the adjacent C2 carbon, making the C2-Cl bond more polarized and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[5] This intrinsic reactivity difference is the cornerstone of developing a selective mono-arylation protocol.

Regioselectivity cluster_main Regioselectivity of this compound Start This compound Mono_C2 Selective Mono-Arylation (C2 Position) Start->Mono_C2 1.1 equiv. ArB(OH)₂ Standard Conditions Di_C2C5 Di-Arylation (C2 & C5 Positions) Start->Di_C2C5 >2.2 equiv. ArB(OH)₂ Forcing Conditions Mono_C2->Di_C2C5 1.1 equiv. Ar'B(OH)₂ Forcing Conditions Reason_C2 Rationale for C2 Selectivity: • Higher electrophilicity (δ+) at C2 • Weaker C2-Cl bond • Favorable oxidative addition kinetics

Figure 2: Logical workflow for selective arylation of the target scaffold.

By carefully controlling the stoichiometry of the boronic acid and employing appropriate reaction conditions, the Suzuki coupling can be directed to occur preferentially at the C2 position, leaving the C5-chloro intact for subsequent transformations. Complete di-arylation can be achieved by using an excess of the boronic acid partner and typically more forcing conditions.

Protocols for Suzuki Cross-Coupling

The following protocols are designed as robust starting points for the selective arylation of this compound. As with any reaction, small-scale optimization of temperature, reaction time, and reagent stoichiometry is recommended for new substrates.

Protocol 1: Selective Mono-Arylation at the C2 Position

This protocol is optimized to favor the formation of 2-aryl-5-chloro-1H-imidazo[4,5-b]pyridine by leveraging the higher intrinsic reactivity of the C2 position. Using a slight excess of the boronic acid ensures efficient conversion of the starting material while minimizing the formation of the di-substituted byproduct.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate, dry vial, weigh the Pd(PPh₃)₄ catalyst (0.03 mmol, 3 mol%) and add it to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. The solvent mixture should be thoroughly degassed prior to use by bubbling with nitrogen for 20-30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 85-90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-18 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot corresponding to the mono-arylated product.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 2-aryl-5-chloro-1H-imidazo[4,5-b]pyridine.

Protocol 2: Stepwise Di-Arylation (Arylation at C5)

This protocol is designed for the arylation of the less reactive C5 position, starting from the 2-aryl-5-chloro-1H-imidazo[4,5-b]pyridine intermediate obtained from Protocol 1. More forcing conditions are often required.

Materials:

  • 2-Aryl-5-chloro-1H-imidazo[4,5-b]pyridine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equivalents)

  • Toluene, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add 2-aryl-5-chloro-1H-imidazo[4,5-b]pyridine (1.0 mmol, 1.0 equiv.), the second arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%) to the flask. The use of a more robust and active catalyst like Pd(dppf)Cl₂ is recommended for coupling with the less reactive C5-Cl bond.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Solvent Addition: Add anhydrous toluene (10 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. These reactions may require longer times (12-24 hours) for full conversion.

  • Work-up and Purification: Follow the work-up, extraction, isolation, and purification procedures as detailed in Protocol 1 to obtain the pure 2,5-diaryl-1H-imidazo[4,5-b]pyridine.

Protocol 3: One-Pot Di-Arylation

For instances where the same aryl group is desired at both the C2 and C5 positions, a one-pot di-arylation can be performed. This method sacrifices selectivity for efficiency.

Materials:

  • This compound

  • Arylboronic acid (2.5 - 3.0 equivalents)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5-10 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (4.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Reaction Setup: In a microwave synthesis vial or a sealed pressure tube, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (2.5 mmol, 2.5 equiv.), K₃PO₄ (4.0 mmol, 4.0 equiv.), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Reaction: Seal the vessel and heat the mixture to 110-120 °C for 12-24 hours. Alternatively, microwave irradiation (e.g., 120-140 °C for 30-60 minutes) can significantly accelerate the reaction.[7]

  • Work-up and Purification: After cooling, perform the work-up and purification as described in Protocol 1 to isolate the 2,5-diaryl-1H-imidazo[4,5-b]pyridine product.

Data Presentation: Expected Outcomes

The efficiency of Suzuki couplings can vary based on the electronic and steric properties of the boronic acid coupling partner. The following table provides an illustrative summary of expected yields for the selective C2 mono-arylation based on results from analogous heterocyclic systems.

Arylboronic Acid (Ar-B(OH)₂)Substituent TypeExpected Yield Range (%)Notes
Phenylboronic acidNeutral65 - 80Standard, reliable coupling partner.
4-Methoxyphenylboronic acidElectron-Donating70 - 90Electron-rich partners often react well.
4-(Trifluoromethyl)phenylboronic acidElectron-Withdrawing55 - 75May require slightly longer reaction times.
3-Thienylboronic acidHeteroaryl60 - 85Generally good coupling, catalyst choice can be critical.
2-Methylphenylboronic acidSterically Hindered40 - 60Ortho-substituents can decrease reaction rate and yield.

Yields are estimations based on similar reactions and should be considered illustrative. Actual yields will depend on specific reaction optimization.

Troubleshooting and Field-Proven Insights

  • Low Yield / No Reaction:

    • Inefficient Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.

    • Base Incompatibility: Ensure the base is anhydrous and of high quality. K₂CO₃ is a good general-purpose base, but for less reactive chlorides, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.

  • Formation of Di-substituted Byproduct in Mono-arylation:

    • Reduce the stoichiometry of the boronic acid to 1.05 - 1.1 equivalents.

    • Lower the reaction temperature by 5-10 °C and monitor carefully, stopping the reaction once the starting material is consumed.

  • Homocoupling of Boronic Acid (Ar-Ar):

    • This side reaction is often promoted by oxygen. Improve degassing procedures.

    • Ensure the quality of the boronic acid; older samples may contain impurities that facilitate homocoupling.

  • Protodeboronation (Ar-B(OH)₂ → Ar-H):

    • This can occur with prolonged reaction times at high temperatures, especially with certain heteroaryl boronic acids. If this is a major issue, consider using a boronate ester (e.g., a pinacol ester) which can be more stable.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and versatile tool for the functionalization of the this compound scaffold. By understanding the principles of regioselectivity and carefully selecting the reaction conditions, researchers can achieve either selective mono-arylation at the C2 position or complete di-arylation. The protocols provided herein serve as a comprehensive guide to unlock the synthetic potential of this valuable building block, paving the way for the discovery of novel and potent therapeutic agents.

References

One-Pot Synthesis of Substituted Imidazo[4,5-b]pyridines from Dichlorinated Precursors: A Tandem SNAr/Cyclization Approach

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract

The imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to purines that has led to its incorporation into a wide range of therapeutic agents.[1][2] This application note details a highly efficient, one-pot synthesis of functionalized imidazo[4,5-b]pyridines starting from readily available dichlorinated pyridines. The methodology leverages a tandem sequence of a nucleophilic aromatic substitution (SNAr) reaction, followed by an in-situ reduction of a nitro group and subsequent heteroannulation. This streamlined process obviates the need for isolating intermediates, thereby improving operational simplicity, reducing waste, and often increasing overall yields compared to traditional multi-step approaches. We provide a detailed, step-by-step protocol, mechanistic insights, and a discussion of the reaction's scope.

Introduction & Scientific Background

Imidazo[4,5-b]pyridines, as isomers of benzimidazoles, are of significant interest due to their diverse pharmacological activities, including roles as kinase inhibitors, angiotensin II receptor blockers, and antimicrobial agents.[3] Traditional syntheses often involve the condensation of 2,3-diaminopyridine with carboxylic acids, aldehydes, or their derivatives.[1][2][4] While effective, these methods can require harsh conditions or multi-step preparations of the diaminopyridine starting material.[5]

The strategy outlined herein begins with a more accessible precursor, 2-chloro-3-nitropyridine. This precursor is primed for a tandem reaction sequence that constructs the fused heterocyclic system in a single pot. The key advantages of this approach are:

  • Efficiency: Combines multiple transformations (amination, reduction, cyclization) into a single operational workflow, saving time and resources.

  • Versatility: Allows for the introduction of diversity at two key positions of the imidazo[4,5-b]pyridine core by varying the primary amine and the aldehyde used for cyclization.

  • Green Chemistry Principles: The use of an environmentally benign water-isopropanol solvent system and the reduction of intermediate purification steps align with greener synthesis goals.[3]

The core transformation relies on the differential reactivity of the chlorine and nitro groups on the pyridine ring. The electron-withdrawing nature of the nitro group activates the C2 position for nucleophilic aromatic substitution (SNAr) by a primary amine. Following this substitution, the nitro group is reduced to an amine, creating the requisite ortho-diamine functionality in situ. The final cyclization with an aldehyde, followed by aromatization, yields the desired imidazo[4,5-b]pyridine scaffold.

Proposed Reaction Mechanism

The one-pot synthesis proceeds through three key mechanistic steps:

  • Nucleophilic Aromatic Substitution (SNAr): The process begins with the attack of a primary amine (R¹-NH₂) at the C2 position of the 2-chloro-3-nitropyridine. The strong electron-withdrawing effect of the adjacent nitro group facilitates this substitution, leading to the formation of a 2-(alkyl/arylamino)-3-nitropyridine intermediate.

  • Nitro Group Reduction: Zinc powder in the presence of a proton source (e.g., HCl) is introduced to the same reaction vessel. This effects the reduction of the nitro group to a primary amine, generating a transient 2,3-diaminopyridine derivative.

  • Condensation and Oxidative Aromatization: An aldehyde (R²-CHO) is then added. The vicinal diamine condenses with the aldehyde to form an intermediate imidazoline ring. Subsequent oxidation (often by air) leads to the aromatization of the newly formed imidazole ring, yielding the stable 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine final product.

Reaction_Mechanism Start 2-Chloro-3-nitropyridine + R¹-NH₂ SNAr Intermediate A (2-Amino-3-nitropyridine) Start->SNAr 1. SNAr (80°C) Reduction Intermediate B (2,3-Diaminopyridine) SNAr->Reduction 2. Reduction (Zn, HCl) Cyclization Intermediate C (Imidazoline) Reduction->Cyclization 3. Condensation (+ R²-CHO) Product Final Product (Imidazo[4,5-b]pyridine) Cyclization->Product 4. Oxidation (Air) Experimental_Workflow Start Mix 2-chloro-3-nitropyridine + Primary Amine in H₂O-IPA Heat1 Heat to 80°C (2 hours) Start->Heat1 Step A: SNAr AddZn Add Zn dust + Conc. HCl Heat1->AddZn Heat2 Heat to 80°C (45 mins) AddZn->Heat2 Step B: Reduction AddAldehyde Add Aldehyde Heat2->AddAldehyde Heat3 Heat to 80°C (2-4 hours) AddAldehyde->Heat3 Step C: Cyclization Workup Aqueous Workup (NaHCO₃, EtOAc Extraction) Heat3->Workup Purify Column Chromatography Workup->Purify Product Pure Imidazo[4,5-b]pyridine Purify->Product

References

The Strategic Application of 2,5-Dichloro-1H-imidazo[4,5-b]pyridine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-b]pyridine core, a structural isostere of natural purines, represents a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities.[1] Among its many derivatives, 2,5-Dichloro-1H-imidazo[4,5-b]pyridine stands out as a particularly versatile and strategic starting material for the synthesis of novel therapeutic agents. The presence of two reactive chlorine atoms at the C2 and C5 positions allows for selective and sequential functionalization, providing a powerful platform for generating libraries of compounds with fine-tuned pharmacological profiles. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the rationale behind key experimental choices.

The Chemical Versatility of the Dichloro Scaffold

The differential reactivity of the chlorine atoms at the C2 and C5 positions of the imidazo[4,5-b]pyridine ring is the cornerstone of its utility. The C2 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) due to the electronic influence of the adjacent imidazole ring. This inherent regioselectivity can be exploited to introduce a diverse array of substituents. Furthermore, the remaining chlorine at the C5 position can then be targeted, often under different reaction conditions, for further modification, commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This stepwise functionalization is a key strategy for building molecular complexity and exploring the structure-activity relationships (SAR) of novel compounds.

Core Applications in Drug Discovery

The this compound scaffold has been instrumental in the development of a range of therapeutic candidates, most notably in the field of oncology.

Kinase Inhibitors: A Preeminent Application

The structural resemblance of the imidazo[4,5-b]pyridine core to the purine backbone of ATP makes it an ideal template for the design of kinase inhibitors.[2] By appending appropriate substituents to the dichloro-scaffold, medicinal chemists can achieve potent and selective inhibition of various kinases implicated in cancer and other diseases.

A prime example is the development of Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, and their dysregulation is a hallmark of many cancers.[3] Starting from chloro-substituted imidazo[4,5-b]pyridines, researchers have successfully developed potent inhibitors of Aurora-A and Aurora-B kinases.[4][5] Similarly, this scaffold has been employed to generate inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML), and Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcription.[3][6]

dot graph "Kinase_Inhibitor_Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Selective C2 Functionalization\n(e.g., Nucleophilic Aromatic Substitution)", fillcolor="#FBBC05"]; Step2 [label="C5 Functionalization\n(e.g., Suzuki Coupling)", fillcolor="#34A853"]; Final_Product [label="Bioactive Kinase Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 [label="Amine or Alcohol Nucleophile"]; Step1 -> Step2 [label="Aryl/Heteroaryl Boronic Acid\nPd Catalyst"]; Step2 -> Final_Product; } caption { label="General workflow for kinase inhibitor synthesis." fontsize=10; }

Anticancer and Antimicrobial Agents

Beyond kinase inhibition, derivatives of this compound have demonstrated a broad spectrum of antiproliferative activities against various cancer cell lines.[7] The ability to introduce diverse functionalities allows for the optimization of compounds to interact with a range of biological targets. Furthermore, the imidazo[4,5-b]pyridine scaffold has been explored for the development of novel antibacterial and antiviral agents, highlighting its versatility in addressing infectious diseases.[8][9]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound. These are intended as a starting point for experienced researchers and should be adapted and optimized based on the specific substrates and desired outcomes.

Protocol 1: Selective Nucleophilic Aromatic Substitution at the C2 Position

This protocol details the selective substitution of the C2-chloro atom with an amine nucleophile, a common first step in the synthesis of many bioactive molecules.

Rationale: The C2 position is more electrophilic and thus more susceptible to nucleophilic attack. The choice of a suitable base is critical to neutralize the HCl generated during the reaction and to drive the reaction to completion. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition.

Materials:

  • This compound

  • Desired amine nucleophile (e.g., a substituted aniline or a cyclic amine)

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the desired amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add DIPEA (2.0 - 3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 2-amino-5-chloro-1H-imidazo[4,5-b]pyridine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the C5 position of the 2-substituted-5-chloro-1H-imidazo[4,5-b]pyridine intermediate obtained from Protocol 1.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. The choice of the palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. A base is required to facilitate the transmetalation step of the catalytic cycle. The use of a mixed solvent system (e.g., dioxane and water) is common to ensure the solubility of both the organic and inorganic reagents.

Materials:

  • 2-substituted-5-chloro-1H-imidazo[4,5-b]pyridine derivative (from Protocol 1)

  • Aryl or heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous 1,4-dioxane and water

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 2-substituted-5-chloro-1H-imidazo[4,5-b]pyridine derivative (1.0 eq), the aryl/heteroaryl boronic acid (1.2 - 1.5 eq), and the base (2.0 - 3.0 eq).

  • Add the palladium catalyst (0.05 - 0.10 eq) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2,5-disubstituted-1H-imidazo[4,5-b]pyridine.

dot graph "Suzuki_Coupling_Catalytic_Cycle" { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Pd0 [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="R-Pd(II)-X L_n", fillcolor="#FBBC05"]; Transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; R1BOH2 [label="R'B(OH)_2\n(Boronic Acid)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_R [label="R-Pd(II)-R' L_n", fillcolor="#34A853"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="R-R'\n(Coupled Product)", shape=box, style=dashed, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Pd0 -> OxAdd [label="R-X"]; OxAdd -> PdII; PdII -> Transmetal; R1BOH2 -> Transmetal; Base -> Transmetal; Transmetal -> PdII_R; PdII_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } caption { label="Catalytic cycle of the Suzuki-Miyaura reaction." fontsize=10; }

Data Presentation: Biological Activity of 2,5-Disubstituted Imidazo[4,5-b]pyridine Derivatives

The following table summarizes the biological activities of representative imidazo[4,5-b]pyridine derivatives synthesized from chloro-substituted precursors. This data highlights the potential of this scaffold in generating potent inhibitors for various therapeutic targets.

Compound IDR² SubstituentR⁵ SubstituentTarget Kinase(s)IC₅₀ / K_d (nM)Cell-based Activity (GI₅₀, nM)Reference
Cpd-1 4-(Dimethylamino)phenyl4-(Thiazol-2-yl)acetamidopiperazin-1-ylAurora-A, -B, -C42, 198, 227 (IC₅₀)-[10]
Cpd-2 1,3-Dimethyl-1H-pyrazol-4-yl4-(4-Chlorobenzyl)piperazin-1-ylAurora-A, Aurora-B, FLT37.5 (K_d), 48 (K_d), 6.2 (K_d)-[3]
Cpd-3 1,3-Dimethyl-1H-pyrazol-4-yl4-((1-Methyl-1H-pyrazol-4-yl)methyl)piperazin-1-ylAurora-A1.1 (IC₅₀)2300 (HCT116)[4][5]
Cpd-4 Substituted PhenylAmidino group--400-700 (Colon Carcinoma)[7]
Cpd-5 VariedVariedCDK9630-1320 (IC₅₀)-[6]

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its predictable reactivity allows for the strategic and efficient synthesis of diverse libraries of compounds. The demonstrated success of this scaffold in the development of potent kinase inhibitors and other therapeutic agents underscores its importance in modern drug discovery. The protocols and data presented in this guide are intended to empower researchers to harness the full potential of this remarkable molecule in their quest for novel and effective medicines.

References

Application Note: A Comprehensive Guide to the Solid-Phase Synthesis of Imidazo[4,5-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in biologically active compounds.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, leading to derivatives with potent anticancer, antiviral, antimalarial, and anti-inflammatory properties.[3][4] The efficient exploration of the chemical space around this core is critical for drug discovery. Solid-phase synthesis (SPS) offers a powerful and streamlined approach for this purpose. By anchoring the initial building block to a polymer support, SPS facilitates the use of excess reagents to drive reactions to completion and simplifies purification to a mere filtration and washing process, making it ideal for the combinatorial synthesis of large compound libraries.[3]

This guide provides a detailed, experience-driven framework for the solid-phase synthesis of trisubstituted imidazo[4,5-b]pyridine libraries, explaining the strategic choices behind the methodology and offering robust, step-by-step protocols.

Section 1: The Strategic Approach to Solid-Phase Synthesis

The Core Principle: A Resin-Bound Pathway

The fundamental strategy involves immobilizing a pyridine-based starting material onto a solid support (resin). The heterocyclic core is then constructed through a sequence of chemical transformations performed on the resin-bound substrate. Each step is followed by simple washing to remove excess reagents and byproducts. This iterative process allows for the systematic introduction of diverse chemical functionalities at specific points, culminating in the cleavage of the final, purified products from the resin.

Foundational Choices: Solid Support and Linker Selection

The choice of resin and linker is a critical first step that dictates the conditions for the entire synthesis and the nature of the final product.

  • Solid Support: Polystyrene-based resins, such as Merrifield or Rink Amide resins, are commonly used due to their chemical stability and excellent swelling properties in a variety of organic solvents.[5]

  • Linker: The linker connects the initial molecule to the resin. Its chemistry is paramount as it must be stable throughout the multi-step synthesis but cleavable under specific conditions that do not degrade the final product.[6] For generating libraries with a C-terminal amide, a common functionality in bioactive molecules, the Rink Amide linker is an excellent choice. It is stable to the basic and reductive conditions used in the synthesis but is readily cleaved by moderate acid, such as trifluoroacetic acid (TFA).[5]

  • Causality Insight: The selection of the Rink Amide linker is a deliberate choice to produce primary amides upon cleavage, a common pharmacophore. If a C-terminal carboxylic acid were desired, a different linker, such as the Wang linker, would be employed, which highlights how early strategic decisions govern the final library's core features.[5]

A Validated Synthetic Pathway Overview

A robust and widely-used strategy for constructing the imidazo[4,5-b]pyridine core on a solid support begins with a highly functionalized pyridine, such as 2,4-dichloro-3-nitropyridine.[3][7] This starting material is ideal as the chlorine atoms provide handles for nucleophilic aromatic substitution (SNAr) to introduce diversity, and the nitro group serves as a precursor to the amine required for imidazole ring formation.

The overall workflow is visualized below.

G cluster_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_final Final Product Generation Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Load Step 1: Immobilize 2,4-dichloro-3-nitropyridine Swell->Load SNAr Step 2: Diversification 1 (SNAr with Primary Amines) Load->SNAr Reduce Step 3: Nitro Group Reduction SNAr->Reduce Cyclize Step 4: Diversification 2 (Cyclization with Aldehydes) Reduce->Cyclize Cleave Step 5: Cleavage from Resin with TFA Cyclize->Cleave Isolate Product Isolation & Purification Cleave->Isolate Library Imidazo[4,5-b]pyridine Library Isolate->Library

References

Regioselective synthesis of N1-substituted imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective Synthesis of N1-Substituted Imidazo[4,5-b]pyridines

Abstract

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows its derivatives to act as potent modulators of various biological targets, particularly protein kinases.[1][2] A critical challenge in the synthesis of these compounds is controlling the regioselectivity of substitution, especially on the nitrogen atoms of the imidazole ring. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the regioselective synthesis of N1-substituted imidazo[4,5-b]pyridines. We will explore the underlying chemical principles governing regioselectivity and present field-proven protocols for several robust synthetic strategies, including pre-functionalization, directed alkylation under phase-transfer catalysis, the Mitsunobu reaction, and palladium-catalyzed cross-coupling methods.

The Challenge of Regioselectivity in Imidazo[4,5-b]pyridines

The imidazo[4,5-b]pyridine core contains three nitrogen atoms available for substitution: two in the imidazole ring (N1 and N3) and one in the pyridine ring (N4).[3] The primary challenge arises from the prototropic tautomerism of the N-H proton on the imidazole ring, which rapidly equilibrates between the N1 and N3 positions. This equilibrium means that direct alkylation of an unsubstituted imidazo[4,5-b]pyridine often results in a mixture of N1 and N3 isomers, complicating purification and reducing the yield of the desired N1-substituted product.[3][4] The pyridine nitrogen (N4) can also be alkylated, though this is often less favorable under standard conditions.[3][5]

Controlling the reaction to favor substitution at the N1 position requires a nuanced understanding of steric, electronic, and solvent effects.[3][6]

G Fig. 2: Overview of Synthetic Strategies cluster_strategies Primary Synthetic Approaches cluster_methods Specific Methodologies start Goal: N1-Substituted Imidazo[4,5-b]pyridine strategy1 Strategy 1: Pre-functionalization start->strategy1 strategy2 Strategy 2: Directed Alkylation start->strategy2 strategy3 Strategy 3: Pd-Catalyzed Synthesis start->strategy3 method1a Cyclization of N1-Substituted Diaminopyridine strategy1->method1a method2a Phase-Transfer Catalysis (PTC) strategy2->method2a method2b Mitsunobu Reaction strategy2->method2b method3a Buchwald-Hartwig Amidation/Cyclization strategy3->method3a end Pure N1-Substituted Product method1a->end method2a->end method2b->end method3a->end Mitsunobu Fig. 3: Simplified Mitsunobu Mechanism for N-Alkylation cluster_activation Activation Phase cluster_substitution SN2 Substitution PPh3 PPh₃ Betaine [PPh₃⁺-N⁻-N-CO₂Et] DEAD DEAD Alcohol R-OH Alkoxyphosphonium [R-O-PPh₃]⁺ Alcohol->Alkoxyphosphonium Activation Betaine_point Betaine->Betaine_point Product ImPy-R (N1-Substituted Product) Alkoxyphosphonium->Product SN2 Attack OPPh3 O=PPh₃ Alkoxyphosphonium->OPPh3 note1 Key Intermediate: Activated Alcohol Alkoxyphosphonium->note1 Het_H ImPy-H Het_Anion [ImPy]⁻ Het_Anion->Product SN2 Attack Betaine_point->Alkoxyphosphonium Activation Betaine_point->Het_Anion H⁺ transfer

References

Application Notes and Protocols for the Synthesis of Aurora Kinase Inhibitors from 2,5-Dichloro-1H-imidazo[4,5-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Aurora kinase family, comprising Aurora-A, Aurora-B, and Aurora-C, are serine/threonine kinases that serve as master regulators of mitosis. Their overexpression in a wide array of human cancers has cemented their status as high-value targets for anticancer drug discovery. The imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a privileged core structure for the development of potent kinase inhibitors.[1][2][3] This guide provides a detailed protocol for the synthesis of a diverse library of Aurora kinase inhibitors, commencing from the versatile building block, 2,5-dichloro-1H-imidazo[4,5-b]pyridine. We will delve into the strategic considerations behind the synthetic route, provide step-by-step experimental procedures, and discuss the structure-activity relationships (SAR) that guide the design of selective and potent inhibitors.

The synthetic strategy hinges on the differential reactivity of the chlorine atoms at the C2 and C5 positions of the imidazo[4,5-b]pyridine core, allowing for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This approach offers a modular and efficient route to a wide range of analogs for SAR studies.

Overall Synthetic Workflow

The synthesis is designed as a modular, multi-step process that allows for the introduction of diversity elements at key positions of the imidazo[4,5-b]pyridine scaffold. The general workflow is outlined below.

G start Starting Material: This compound step1 Step 1: Selective C5-Amination (SNA_r_) start->step1 Amine Nucleophile, Base step2 Step 2: C2-Functionalization (e.g., Suzuki Coupling) step1->step2 Boronic Acid, Pd Catalyst step3 Step 3: (Optional) N-Alkylation step2->step3 Alkyl Halide, Base purify Final Purification (Chromatography/Crystallization) step2->purify If N-alkylation is skipped step3->purify charac Characterization (NMR, MS, HPLC) purify->charac biotest Biological Evaluation (Kinase Assays, Cell-based Assays) charac->biotest

Caption: General workflow for the synthesis of Aurora kinase inhibitors.

Part 1: Synthesis of the C5-Amino Intermediate

Principle and Rationale

The first key transformation is a selective nucleophilic aromatic substitution (SNAr) at the C5 position of this compound. The C5 position is generally more activated towards nucleophilic attack than the C2 position in this scaffold. This step is crucial for installing a key pharmacophoric element, often a substituted amine or aniline, which can form critical interactions within the kinase ATP-binding pocket. The choice of a suitable base, such as N,N-diisopropylethylamine (DIPEA), is important to neutralize the HCl generated during the reaction without promoting side reactions. An alcohol solvent like 2-propanol is typically used to facilitate the reaction at elevated temperatures.

Experimental Protocol: Synthesis of 2-Chloro-N-(substituted)-1H-imidazo[4,5-b]pyridin-5-amine (Compound 2)
  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1 ) (1.0 eq).

  • Solvent and Reagents: Add 2-propanol (approx. 0.1 M concentration relative to the starting material). To this suspension, add the desired primary or secondary amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Condition: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by filtration, wash with cold 2-propanol, and then with diethyl ether to remove residual solvent and impurities.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by silica gel column chromatography using a gradient of dichloromethane and methanol.

  • Characterization: Confirm the structure of the C5-amino intermediate (2 ) using 1H NMR, 13C NMR, and mass spectrometry.

ReagentM.W. ( g/mol )EquivalentsPurpose
This compound (1 )188.011.0Starting Material
Substituted Amine (R1R2NH)Varies1.1Nucleophile for C5
DIPEA129.242.0Non-nucleophilic base
2-Propanol60.10-Solvent

Part 2: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

Principle and Rationale

With the C5 position functionalized, the remaining chlorine at C2 is targeted. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, allowing the introduction of a wide variety of aryl or heteroaryl groups at the C2 position.[4] These groups can be tailored to occupy the solvent-exposed region of the Aurora kinase active site, influencing potency and selectivity.[5][6][7] The reaction requires a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., Na2CO3), and a suitable boronic acid or boronate ester. A mixture of solvents like dioxane and water is often used to ensure the solubility of both organic and inorganic reagents.

Synthetic Scheme

G cluster_0 C2-Functionalization Intermediate_2 Intermediate_2 Final_Product Final_Product Plus1 Plus1 Boronic_Acid Boronic_Acid Plus1->Boronic_Acid Arrow Arrow Boronic_Acid->Arrow Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O, 90 °C Arrow->Final_Product

Caption: Suzuki-Miyaura cross-coupling at the C2 position.

Experimental Protocol: Synthesis of N,2-Disubstituted-1H-imidazo[4,5-b]pyridin-5-amine (Compound 3)
  • Reagent Setup: To a microwave vial or a round-bottom flask, add the C5-amino intermediate (2 ) (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and sodium carbonate (3.0 eq).

  • Catalyst and Solvents: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 - 0.1 eq). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Condition: Heat the reaction mixture to 90-100 °C (or use microwave irradiation at a similar temperature) for 2-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of hexanes/ethyl acetate or dichloromethane/methanol to afford the final product (3 ).

  • Characterization: Confirm the final structure and assess purity using 1H NMR, 13C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC. Purity of >95% is required for biological assays.

Part 3: Structure-Activity Relationship (SAR) Insights

The modular nature of this synthesis allows for systematic exploration of the SAR. Previous studies on imidazo[4,5-b]pyridine-based Aurora inhibitors provide valuable guidance for designing new analogs.[5][8][9]

  • C2-Substituent: This position often points towards the solvent-accessible region. Small, polar heterocyclic groups like pyrazoles or imidazoles are often well-tolerated and can enhance potency. For instance, a 1,3-dimethyl-1H-pyrazol-4-yl group has been shown to be a potent substituent.[8]

  • C5-Substituent: This position is critical for interacting with the hinge region of the kinase. An N-H donor is often crucial for hydrogen bonding. The nature of the amine substituent can be varied to optimize potency, selectivity, and physicochemical properties.

  • C7-Position: While not directly modified from the dichlorinated starting material, derivatization at this position has been exploited to achieve selectivity for Aurora-A over Aurora-B by targeting a key threonine residue (Thr217) in the Aurora-A active site.[5][6][7] This highlights the importance of exploring different substitution patterns on the pyridine ring.

PositionRole in BindingFavorable SubstituentsReference
C2 Solvent-exposed region, potency1,3-Dimethyl-1H-pyrazol-4-yl, p-methoxyphenyl, 1-methylpyrazol-4-yl[5][8]
C5 Hinge-binding, potency, propertiesPiperazine derivatives, substituted anilines[8][10]
N1/N3 Hinge-binding (N-H donor)Unsubstituted (N-H) is often crucial for hinge interaction[10]
C7 Selectivity (Aurora-A vs. B)Pyrrolidine and piperidine-based groups[5][6]

Self-Validating System & Troubleshooting

Purity Assessment: Each step of the protocol relies on the accurate characterization and purification of intermediates. The trustworthiness of the final biological data is directly dependent on the purity of the final compound.

  • HPLC Analysis: Use a standardized HPLC method (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA or formic acid) to confirm the purity of the final compounds is >95%.

  • Structural Confirmation: Unambiguous structural assignment by 1D (1H, 13C) and 2D (COSY, HSQC) NMR spectroscopy is mandatory. HRMS should be used to confirm the elemental composition.

Common Issues and Solutions:

  • Low Yield in Step 1 (SNAr): If the reaction is sluggish, consider increasing the temperature or using a more polar solvent like DMF. Ensure the amine nucleophile is not overly hindered.

  • Incomplete Suzuki Coupling (Step 2): Catalyst degradation can be an issue. Ensure all solvents are properly degassed. Consider using a more robust palladium catalyst/ligand system (e.g., Pd2(dba)3 with a phosphine ligand like XantPhos).[1]

  • Regioisomer Formation: While the C5 position is generally more reactive, some reactions might yield a mixture of C2 and C5 substituted products, especially with highly reactive nucleophiles. Careful chromatographic separation and rigorous characterization are essential to isolate the desired isomer. Alkylation of the imidazole nitrogen can also lead to N1 vs N3 isomers.[11][12]

References

The Versatile Scaffold: 2,5-Dichloro-1H-imidazo[4,5-b]pyridine in the Development of Potent Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Selective Cancer Therapeutics

The landscape of oncological research is characterized by an unceasing quest for therapeutic agents that exhibit high potency against cancer cells while minimizing toxicity to healthy tissues. A key strategy in this endeavor is the design of molecules that target cellular pathways fundamental to cancer cell proliferation and survival. The imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2] Among its many variations, derivatives of 2,5-dichloro-1H-imidazo[4,5-b]pyridine have demonstrated significant promise as antiproliferative agents, acting on various hallmarks of cancer.

This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of antiproliferative agents derived from the this compound core. We will delve into detailed protocols for their chemical synthesis and cellular characterization, providing researchers, scientists, and drug development professionals with a comprehensive framework for advancing this promising class of compounds.

Chemical Synthesis of Imidazo[4,5-b]pyridine Derivatives: A Modular Approach

The synthesis of bioactive derivatives from the this compound scaffold is a multi-step process that allows for modular diversification. The general strategy involves the initial construction of the core heterocyclic system, followed by strategic functionalization at key positions to modulate biological activity and pharmacokinetic properties.

A common synthetic route commences with commercially available dichloronitropyridines, which undergo a series of transformations including nucleophilic substitution, nitro group reduction, and subsequent cyclization to form the imidazo[4,5-b]pyridine ring.[3]

Protocol 1: Synthesis of this compound Precursors and Derivatives

This protocol outlines a general, two-part procedure. Part A describes the synthesis of a key intermediate, and Part B details its conversion into a functionalized derivative.

Part A: Synthesis of a Dichloro-1H-imidazo[4,5-b]pyridine Intermediate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,4-dichloro-3-nitropyridine in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Nucleophilic Substitution: Add an amine (e.g., a polymer-supported amine for solid-phase synthesis) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature overnight.[3]

  • Second Substitution: Introduce a second amine to replace the remaining chlorine atom. The choice of a primary or secondary amine at this stage can direct the regioselectivity of the subsequent cyclization.[3]

  • Nitro Group Reduction: After completion of the substitution reactions, the nitro group is reduced to an amino group. This can be achieved using various reducing agents, such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂).[2][3]

  • Imidazole Ring Formation: The final step in forming the core structure is the cyclization of the resulting diamine with an appropriate cyclizing agent, such as an aldehyde, in a suitable solvent under heating.[3]

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired dichloro-1H-imidazo[4,sB]pyridine intermediate.

Part B: Derivatization via Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vial suitable for microwave synthesis, combine the dichloro-1H-imidazo[4,5-b]pyridine intermediate, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a deoxygenated solvent system like toluene/water (3:1).[4]

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 110 °C) for a defined period (e.g., 14 hours).[4]

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with brine.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography to obtain the final antiproliferative agent.

G cluster_synthesis Synthesis Workflow start Starting Material (Dichloronitropyridine) sub1 Nucleophilic Substitution (Amine 1) start->sub1 sub2 Nucleophilic Substitution (Amine 2) sub1->sub2 reduction Nitro Group Reduction sub2->reduction cyclization Imidazole Ring Formation (Aldehyde) reduction->cyclization intermediate Dichloro-Imidazo[4,5-b]pyridine Intermediate cyclization->intermediate coupling Suzuki-Miyaura Cross-Coupling (Boronic Acid, Pd Catalyst) intermediate->coupling product Final Antiproliferative Agent coupling->product

Caption: General workflow for the synthesis of imidazo[4,5-b]pyridine derivatives.

Biological Evaluation: Assessing Antiproliferative Activity and Mechanism of Action

A systematic in vitro evaluation is crucial to characterize the antiproliferative properties of the newly synthesized compounds and to elucidate their mechanism of action. This typically involves determining their cytotoxicity against a panel of cancer cell lines, followed by more detailed assays to investigate their effects on cell cycle progression and apoptosis.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized imidazo[4,5-b]pyridine derivatives for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[7][8]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[7][9] Incubate for 30 minutes at room temperature in the dark.[7]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest at that point.

G cluster_evaluation Biological Evaluation Workflow start Synthesized Compound mtt MTT Assay (Cell Viability) start->mtt ic50 Determine IC50 Values mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis mechanism Mechanism of Action Studies (e.g., Western Blot) cell_cycle->mechanism apoptosis->mechanism conclusion Antiproliferative Profile & Mechanism mechanism->conclusion

Caption: Workflow for the in vitro biological evaluation of antiproliferative agents.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The antiproliferative activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of the substituents on the core scaffold. Systematic modification of these substituents allows for the exploration of the structure-activity relationship (SAR), providing valuable insights for the design of more potent and selective compounds.

Derivative Substituent at C2 Substituent at C5 Target Cell Line IC₅₀ (µM) Reference
Compound A PhenylChloroHCT1161.5[10]
Compound B 4-MethoxyphenylChloroMCF-70.8[10]
Compound C 4-HydroxyphenylChloroCapan-11.45
Compound D PhenylAminoHCT1165.2
Compound E 4-(Dimethylamino)phenylChloroHCT1160.042 (Aurora-A)[11]

Note: The data in this table is illustrative and compiled from multiple sources to demonstrate the concept of SAR. Specific IC₅₀ values can vary between studies.

The mechanism of action of these compounds is often multifaceted, with many derivatives acting as inhibitors of various protein kinases that are crucial for cell cycle progression and proliferation.[1] Key kinase families targeted by imidazo[4,5-b]pyridine derivatives include:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, particularly CDK9, disrupts the regulation of the cell cycle, leading to cell cycle arrest and apoptosis.[10][12]

  • Aurora Kinases: These are essential for mitotic progression, and their inhibition by imidazo[4,5-b]pyridine derivatives can lead to defects in chromosome segregation and ultimately cell death.[2][11][13][14]

  • PI3K/Akt/mTOR Pathway: This signaling cascade is a central regulator of cell growth, proliferation, and survival. Imidazo[1,2-a]pyridine derivatives, a related class of compounds, have been shown to inhibit this pathway.[15][16][17]

G cluster_pathway Targeted Signaling Pathways cluster_key Key compound Imidazo[4,5-b]pyridine Derivative pi3k PI3K compound->pi3k Inhibition cdk9 CDK9/Cyclin T compound->cdk9 Inhibition aurora Aurora Kinases compound->aurora Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Growth & Proliferation mtor->proliferation rna_pol_ii RNA Pol II cdk9->rna_pol_ii transcription Transcription of Anti-apoptotic Genes rna_pol_ii->transcription mitosis Mitotic Progression aurora->mitosis inhibitor_key Inhibitor kinase_key Kinase process_key Cellular Process

Caption: Key signaling pathways targeted by imidazo[4,5-b]pyridine derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of antiproliferative agents. Their modular synthesis allows for extensive SAR studies, leading to the optimization of their potency and selectivity. The multifaceted mechanism of action, often involving the inhibition of key protein kinases, makes them attractive candidates for further development.

Future research in this area should focus on:

  • Improving selectivity: Designing derivatives that target specific kinase isoforms to minimize off-target effects.

  • Enhancing pharmacokinetic properties: Optimizing solubility, metabolic stability, and oral bioavailability for in vivo applications.

  • Exploring combination therapies: Investigating the synergistic effects of these compounds with existing chemotherapeutic agents.

The detailed protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to explore and advance the therapeutic potential of this compound derivatives in the fight against cancer.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2,5-Dichloro-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2,5-Dichloro-1H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this specific transformation. The unique electronic properties of the imidazo[4,5-b]pyridine scaffold, combined with the presence of two chlorine atoms and an acidic N-H proton, present a distinct set of challenges and opportunities for optimization.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

Question 1: I am observing low to no conversion of my this compound starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent issue, often stemming from the reduced reactivity of aryl chlorides compared to bromides or iodides, and potential catalyst inhibition by the nitrogen-rich heterocycle. Here’s a systematic approach to troubleshoot this problem:

  • Catalyst and Ligand Inactivity: The choice of an appropriate and active catalytic system is paramount.

    • Rationale: The oxidative addition of palladium to the C-Cl bond is often the rate-limiting step. Electron-rich and bulky ligands are required to facilitate this process.[1][2] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating ability, which forms a stable bond with the palladium center.[1]

    • Solution:

      • Switch to a more active catalyst system. For this substrate, consider using a pre-formed catalyst or generating the active Pd(0) species in situ. Recommended systems include:

        • Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos.

        • Palladium-NHC complexes such as [Pd(IPr)(cin)Cl].[1]

        • Palladacycles like the G3-XPhos Palladacycle are often air- and moisture-stable, ensuring consistent activity.[1]

      • Increase catalyst loading. While typical loadings are 1-2 mol%, for challenging substrates, increasing the loading to 3-5 mol% can be beneficial.

  • Inadequate Base: The base plays a crucial role in the transmetalation step.

    • Rationale: The base activates the boronic acid by forming a more nucleophilic boronate species.[3] For N-H containing heterocycles, the base can also deprotonate the imidazole proton, which can lead to side reactions or catalyst inhibition if not carefully controlled.

    • Solution:

      • Use a stronger base. While K₂CO₃ is common, for this system, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4][5]

      • Ensure the base is finely powdered and anhydrous for non-aqueous reactions to maximize its surface area and reactivity.

  • Suboptimal Solvent and Temperature:

    • Rationale: The solvent must be able to dissolve the reactants and stabilize the catalytic species. Higher temperatures are often required for the oxidative addition of aryl chlorides.

    • Solution:

      • Employ a higher-boiling point aprotic solvent. Dioxane, toluene, or DMF are common choices. A mixture of an organic solvent with water (e.g., dioxane/water 4:1) can also be effective.[4]

      • Increase the reaction temperature. Temperatures in the range of 100-120 °C are typical. Microwave irradiation can significantly shorten reaction times and improve yields.[4][5]

Question 2: I am getting a mixture of mono- and di-arylated products. How can I control the selectivity to favor the mono-substituted product?

Answer:

Achieving selective mono-arylation is a common challenge with dihalogenated heterocycles. The relative reactivity of the C2 and C5 positions dictates the initial site of coupling, while reaction conditions influence the extent of the second coupling.

  • Understanding Regioselectivity:

    • Rationale: For many dihalopyridines, the C2 position is electronically activated by the adjacent nitrogen atom, making it more susceptible to oxidative addition.[2] However, the electronic influence of the fused imidazole ring in this compound can alter this reactivity pattern. Steric hindrance around the C2 position can also favor reaction at C5.

    • Solution:

      • Control the stoichiometry of the boronic acid. Use a slight excess (1.1-1.2 equivalents) of the boronic acid to favor mono-substitution.

      • Lower the reaction temperature and shorten the reaction time. This can help to stop the reaction after the first coupling has occurred.

      • Ligand selection. The steric bulk of the ligand can influence regioselectivity. Bulky ligands can sometimes favor reaction at the less sterically hindered position.

Question 3: My primary side product is the dehalogenated starting material. What is causing this and how can I prevent it?

Answer:

Dehalogenation is a common side reaction in Suzuki couplings, particularly with electron-deficient heterocycles.

  • Causes of Dehalogenation:

    • Rationale: Dehalogenation can occur through a competing reaction pathway where a hydride species replaces the halide on the palladium intermediate, followed by reductive elimination. The source of the hydride can be the solvent (e.g., alcohols), the base, or impurities.

    • Solution:

      • Use aprotic solvents. Avoid using alcohol-based solvents if dehalogenation is a significant issue. Dioxane, toluene, or THF are better choices.

      • Optimize the base. Strong alkoxide bases should be avoided. K₃PO₄ or Cs₂CO₃ are generally preferred.

      • Ensure anhydrous conditions. Water can sometimes be a proton source leading to dehalogenation, though it is often a necessary component of the reaction mixture. If running under anhydrous conditions, ensure all reagents and solvents are rigorously dried.

Question 4: I am observing significant amounts of homocoupled boronic acid byproduct. How can I minimize this?

Answer:

Homocoupling of the boronic acid is another common side reaction that consumes the coupling partner and reduces the yield of the desired product.

  • Causes of Homocoupling:

    • Rationale: Homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that couples two boronic acid molecules.

    • Solution:

      • Thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.

      • Maintain an inert atmosphere throughout the reaction. Use Schlenk techniques or a glovebox to set up the reaction.

      • Use a pre-catalyst that readily forms the active Pd(0) species. This can minimize the presence of Pd(II) at the start of the reaction.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of the Suzuki coupling for this compound.

Q1: Should I protect the N-H of the imidazole ring?

A1: Yes, protecting the N-H proton is a highly recommended strategy for this substrate.

  • Rationale: The imidazole N-H proton is acidic (the pKa of 1H-imidazo[4,5-b]pyridine is around 4.37 for the conjugate acid, implying the N-H is acidic enough to react with strong bases).[5] Deprotonation by the base can lead to several complications:

    • Catalyst Inhibition: The resulting anion can coordinate to the palladium center and inhibit its catalytic activity.

    • N-Arylation: The deprotonated nitrogen can act as a nucleophile, leading to undesired N-arylation side products.

    • Solubility Issues: The anionic form of the starting material may have different solubility properties, affecting the reaction kinetics.

  • Recommended Protecting Groups:

    • (2-Methoxyethoxy)methyl (MEM): This group has been successfully used for the regioselective C2-arylation of imidazo[4,5-b]pyridines.

    • Other common N-protecting groups for imidazoles, such as tosyl (Ts), trityl (Tr), or 2-(trimethylsilyl)ethoxymethyl (SEM), could also be considered, but their stability to the Suzuki coupling conditions should be verified.

Q2: Which position, C2 or C5, is expected to be more reactive?

A2: The reactivity is a balance of electronic and steric effects, and can be influenced by the reaction conditions.

  • Electronic Effects: In many halopyridines, the C2 position is more electron-deficient due to the inductive effect of the adjacent nitrogen, making it more reactive towards oxidative addition.[2]

  • Steric Effects: The C2 position is more sterically hindered than the C5 position.

  • Influence of the Fused Imidazole: The electron-donating nature of the imidazole ring can modulate the electron density at both positions.

  • Practical Outcome: Without a protecting group on the imidazole nitrogen, the situation is complex. With an N-protecting group, the electronic effects on the pyridine ring are more predictable, and often the C2 position is more reactive. However, specific ligand and reaction condition screening is necessary to determine the regioselectivity for your particular system.

Q3: What is the best catalyst for this reaction?

A3: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid and desired outcome (mono- vs. di-substitution). However, some general recommendations can be made.

  • For general reactivity with aryl chlorides: Catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are generally the most effective.[1]

  • Recommended starting points:

    • Pd(PPh₃)₄: A versatile and commonly used catalyst that can be effective, especially with microwave heating.[4][5]

    • PdCl₂(dppf): Another robust catalyst often used for Suzuki couplings of heteroaryl halides.

    • Buchwald or NHC-based systems: For particularly challenging couplings or to achieve higher turnover numbers.

Q4: How does the electronic nature of the boronic acid affect the reaction?

A4: The electronic properties of the boronic acid can significantly influence the rate of transmetalation.

  • Electron-rich boronic acids: Generally, electron-rich arylboronic acids transmetalate faster than electron-deficient ones.[6]

  • Electron-deficient boronic acids: These may require more forcing conditions (higher temperature, longer reaction times, or a more active catalyst) to achieve good yields.

III. Experimental Protocols and Data

Optimized Reaction Conditions for Suzuki Coupling of a Model 6-bromo-2-phenylimidazo[4,5-b]pyridine

The following table summarizes the optimization of reaction conditions for a similar substrate, providing a valuable starting point for this compound.[5]

CatalystBaseSolventHeatingYield (%)
Pd(PPh₃)₄K₂CO₃Toluene:Ethanol (4:1)Microwave (120 °C, 2h)High
PdCl₂(dppf)K₂CO₃Toluene:Ethanol (4:1)Microwave (120 °C, 2h)Moderate
Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O (4:1)Conventional (100 °C, 12h)Good
General Protocol for Suzuki Coupling of N-Protected 2,5-Dichloro-imidazo[4,5-b]pyridine

This protocol is a general starting point and should be optimized for each specific boronic acid.

Materials:

  • N-Protected this compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv for mono-arylation, 2.5 equiv for di-arylation)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene:Ethanol (4:1 mixture)

  • Microwave reaction vial

Procedure:

  • To a microwave reaction vial, add the N-protected this compound, arylboronic acid, and K₂CO₃.

  • Add the toluene:ethanol solvent mixture.

  • Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

IV. Visualizations

General Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Troubleshooting_Workflow start Low Conversion Observed catalyst Check Catalyst/Ligand Is it active? Is it appropriate for aryl chlorides? start->catalyst base Evaluate Base Is it strong enough? Is it anhydrous? start->base conditions Assess Reaction Conditions Is the temperature high enough? Is the solvent appropriate? start->conditions protection Consider N-Protection Is the N-H proton causing inhibition? start->protection solution1 Switch to bulky, electron-rich ligand (e.g., SPhos) or NHC catalyst. Increase loading. catalyst->solution1 solution2 Use a stronger base (K3PO4, Cs2CO3). Ensure it is finely powdered. base->solution2 solution3 Increase temperature (100-120 °C). Use aprotic, high-boiling solvent (dioxane, toluene). Consider microwave heating. conditions->solution3 solution4 Protect the imidazole N-H with a suitable group (e.g., MEM). protection->solution4 end Improved Conversion solution1->end solution2->end solution3->end solution4->end

References

Technical Support Center: Synthesis of 2,5-Dichloro-1H-imidazo[4,5-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,5-Dichloro-1H-imidazo[4,5-B]pyridine. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic building block. Its structural similarity to purines makes it a valuable scaffold in medicinal chemistry.[1] However, its multi-step synthesis presents several challenges that can impact yield, purity, and scalability.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Overall Synthetic Workflow

The most common and logical pathway to this compound involves a four-step sequence starting from the commercially available 2-amino-5-chloropyridine. The process includes nitration, reduction, cyclization to form the imidazolone core, and a final chlorination step.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Chlorination A 2-Amino-5-chloropyridine B 2-Amino-5-chloro-3-nitropyridine A->B H₂SO₄ / HNO₃ C 2,3-Diamino-5-chloropyridine B->C SnCl₂·2H₂O / HCl or Catalytic Hydrogenation D 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one C->D CDI or Triphosgene E This compound (Final Product) D->E POCl₃ / Heat

Caption: General synthetic pathway to this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield and Impurities in the Precursor Synthesis

Question: I am struggling with the synthesis of the key intermediate, 2,3-Diamino-5-chloropyridine. My yields are low after the reduction step, and I suspect the initial nitration is not clean. What should I look for?

Answer: This is a common bottleneck. Success hinges on controlling the two preceding steps: the nitration of 2-amino-5-chloropyridine and the subsequent reduction of the nitro group.

Causality & Solution:

  • Nitration (Step 1): The nitration of 2-amino-5-chloropyridine is directed by the activating amino group to the 3- and 5-positions. Since position 5 is already chlorinated, the reaction should selectively yield 2-amino-5-chloro-3-nitropyridine. However, harsh conditions can lead to side products or decomposition.

    • Control Temperature: Maintain a low temperature (0-10 °C) during the addition of the pyridine substrate to the nitrating mixture (H₂SO₄/HNO₃). Uncontrolled temperature increases the risk of over-nitration or oxidation.

    • Stoichiometry: Use a slight excess of nitric acid, but avoid a large excess, which can promote side reactions.

    • Work-up: Carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., aqueous ammonia or NaOH) to precipitate the product. Ensure the pH is sufficiently high to ensure complete precipitation.

  • Reduction (Step 2): The reduction of the nitro group to an amine is critical. Incomplete reduction is a primary cause of low yield and introduces impurities that are difficult to remove.

    • Choice of Reducing Agent:

      • Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and reliable method. The primary challenge is ensuring the reaction goes to completion. Use a significant excess of SnCl₂ in an acidic medium like concentrated HCl. The reaction often requires heating. A common issue is the precipitation of tin salts during work-up; ensure the pH is raised sufficiently (>10) with NaOH to form soluble stannates before extraction.

      • Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a cleaner alternative.[2] However, the catalyst can sometimes be poisoned by chloro-substituents. Ensure the catalyst is active and use an appropriate solvent like ethanol or ethyl acetate. Monitor the reaction by hydrogen uptake or TLC until the starting material is fully consumed.

Troubleshooting Summary Table

Step Problem Potential Cause Recommended Solution
Nitration Low yield of nitro-product Incomplete reaction or decomposition. Maintain temperature at 0-10 °C; use controlled stoichiometry of HNO₃.
Dark, tarry crude product Over-nitration or oxidation due to high temperature. Ensure slow addition of substrate to cold nitrating mixture.
Reduction Incomplete conversion Insufficient reducing agent or reaction time. Use a larger excess of SnCl₂; monitor reaction closely by TLC/LC-MS.
Product loss during work-up Co-precipitation with tin salts. Adjust pH to >10 during work-up to dissolve tin hydroxides before extraction.

| | Dechlorination side-product | Overly aggressive hydrogenation conditions. | Use a milder catalyst or lower H₂ pressure; monitor reaction carefully. |

Issue 2: Incomplete Cyclization to Form the Imidazolone Ring

Question: My cyclization of 2,3-Diamino-5-chloropyridine to form 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one is sluggish and gives a low yield. How can I drive this reaction to completion?

Answer: The cyclization to form the imidazole ring is a condensation reaction that eliminates a small molecule. Incomplete conversion is often due to equilibrium effects or suboptimal reaction conditions.[2]

Causality & Solution:

  • Choice of Cyclizing Agent: The reagent used to provide the carbonyl carbon is critical.

    • 1,1'-Carbonyldiimidazole (CDI): A mild and effective reagent. It reacts with one of the amino groups, which then undergoes intramolecular cyclization. The reaction is often performed in an aprotic polar solvent like THF or DMF.

    • Triphosgene: A solid, safer alternative to phosgene gas. It requires careful handling and is typically used with a non-nucleophilic base (e.g., triethylamine) to neutralize the HCl produced.

    • Urea: Heating the diamine with urea at high temperatures (>150 °C) can also effect cyclization via ammonia elimination, though this method can sometimes lead to thermal decomposition.

  • Driving the Reaction Forward:

    • Anhydrous Conditions: Water can react with the cyclizing agent and hydrolyze intermediates. Ensure all reagents and solvents are thoroughly dried. Run the reaction under an inert atmosphere (N₂ or Ar).

    • Temperature: Many cyclization reactions require heat to overcome the activation energy.[2] Refluxing in a suitable solvent like THF or dioxane is a common strategy. If the reaction is still slow, consider switching to a higher-boiling solvent like DMF, but be mindful of potential side reactions at higher temperatures.

    • Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can sometimes require extended periods (12-24 hours) to reach completion.

G start 2,3-Diamino-5-chloropyridine reagent Add CDI in Anhydrous THF start->reagent intermediate Formation of Acyl Imidazole Intermediate reagent->intermediate cyclize Intramolecular Cyclization (Heat/Reflux) intermediate->cyclize product 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one cyclize->product monitor Monitor by TLC/LC-MS (Target: full consumption of starting material) cyclize->monitor Check Progress monitor->cyclize Continue if incomplete

Caption: Workflow for troubleshooting the imidazolone cyclization step.

Issue 3: Poor Yield and Side Products in the Final Chlorination Step

Question: When I try to chlorinate the imidazolone intermediate with phosphorus oxychloride (POCl₃), I get a dark, intractable mixture with very little of the desired this compound. What is causing this decomposition?

Answer: This is a very common and critical issue. The chlorination of the lactam (imidazolone) to the chloro-imidazole is an aggressive reaction that must be carefully controlled.

Causality & Solution:

  • Reaction Temperature: This is the most critical parameter. POCl₃ is a powerful dehydrating and chlorinating agent. The reaction is highly exothermic.

    • Controlled Heating: The reaction should be heated gradually to reflux. Uncontrolled heating can lead to rapid decomposition and polymerization, resulting in the dark tar you observed. A typical temperature profile involves heating to 80-110 °C.

    • Exotherm Management: For larger scale reactions, consider adding the POCl₃ dropwise to the substrate at a lower temperature before slowly heating the mixture.

  • Use of Catalysts/Additives:

    • N,N-Dimethylformamide (DMF): A catalytic amount of DMF can significantly facilitate the reaction by forming the Vilsmeier reagent in situ, which is a more effective chlorinating species.

    • Tertiary Amines: A non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) can be added to scavenge the HCl produced, which can sometimes prevent acid-catalyzed decomposition of the product.

  • Work-up Procedure: Quenching excess POCl₃ is highly exothermic and hazardous.

    • Slow Quenching: After cooling the reaction mixture, pour it very slowly onto a large amount of crushed ice with vigorous stirring. Never add water to the hot reaction mixture.

    • Neutralization: The resulting solution will be highly acidic. Carefully neutralize it with a strong base (e.g., solid NaOH or concentrated NaOH solution) while cooling in an ice bath until the pH is basic (pH 9-10). The product will precipitate and can be collected by filtration or extracted with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

Frequently Asked Questions (FAQs)

Q1: Are there any alternatives to the hazardous POCl₃ for the final chlorination step?

  • Yes, while POCl₃ is most common, other reagents can be used, though they may require more optimization. A mixture of phosphorus pentachloride (PCl₅) and POCl₃ is sometimes used. For certain substrates, oxalyl chloride or thionyl chloride in the presence of catalytic DMF can also work, but these are often less effective for heterocyclic lactams.

Q2: How can I reliably confirm the structure of my final product?

  • A combination of spectroscopic methods is essential for unambiguous characterization:

    • ¹H NMR: Look for the disappearance of the N-H proton from the imidazolone intermediate and the characteristic aromatic protons on the pyridine ring.

    • ¹³C NMR: Confirm the presence of the correct number of carbon signals, paying attention to the shifts of the chlorinated carbons (C2 and C5).

    • Mass Spectrometry (MS): The most definitive method. Look for the molecular ion peak (M⁺). Critically, the isotopic pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4 in an approximate 9:6:1 ratio) is a hallmark of the correct product.

Q3: Can I synthesize this compound via a different route?

  • Alternative routes exist but are often more complex. For instance, some methods involve constructing the substituted pyridine ring last. Another approach involves the tandem reaction of 2-chloro-3-nitropyridine with an amine, followed by reduction and cyclization with an aldehyde, though this would not directly yield the 2-chloro variant.[3] The route presented here is generally the most direct and widely used for this specific substitution pattern.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine
  • To a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid (5 mL per 1 g of starting material).

  • Slowly add fuming nitric acid (1.1 equivalents) while keeping the internal temperature below 10 °C.

  • In a separate beaker, dissolve 2-amino-5-chloropyridine (1 equivalent) in a minimum amount of concentrated sulfuric acid.

  • Add the dissolved substrate dropwise to the cold nitrating mixture over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0-5 °C for 2-3 hours, monitoring the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Once complete, slowly pour the reaction mixture onto a large amount of crushed ice.

  • Neutralize the cold slurry by the slow addition of concentrated aqueous ammonia until the pH is ~8-9.

  • The yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

Protocol 2: Synthesis of 2,3-Diamino-5-chloropyridine
  • To a round-bottom flask, add 2-amino-5-chloro-3-nitropyridine (1 equivalent) and ethanol.

  • Add concentrated hydrochloric acid (4-5 equivalents). The mixture may need to be heated gently to dissolve the starting material.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents) portion-wise. The reaction is exothermic.

  • Heat the mixture to reflux (around 70-80 °C) for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction to room temperature and then in an ice bath.

  • Slowly add 50% w/v NaOH solution to the stirred mixture. This is highly exothermic. Continue adding base until the pH is >10 and the white tin salts have redissolved.

  • Extract the aqueous layer multiple times with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diamine, which can be used directly or purified by column chromatography.

Protocol 3: Synthesis of 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
  • Dissolve 2,3-Diamino-5-chloropyridine (1 equivalent) in anhydrous THF under a nitrogen atmosphere.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor by TLC for the disappearance of the diamine.

  • Cool the reaction to room temperature. If a precipitate has formed, collect it by filtration.

  • If no precipitate forms, reduce the solvent volume under vacuum. Add water to precipitate the product.

  • Filter the solid, wash with water and a small amount of cold diethyl ether, and dry under vacuum.

Protocol 4: Synthesis of this compound
  • Caution: This reaction should be performed in a well-ventilated fume hood.

  • To a flame-dried flask equipped with a reflux condenser and a gas outlet bubbler, add 5-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents by volume).

  • Add a catalytic amount of DMF (2-3 drops).

  • Slowly heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The solid should dissolve as the reaction progresses.

  • Cool the dark solution to room temperature.

  • In a separate large beaker, prepare a large volume of crushed ice.

  • Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

  • Once the quench is complete, slowly neutralize the acidic solution with solid NaOH or concentrated NaOH solution in an ice bath until pH 9-10.

  • The crude product precipitates as a solid. Collect by filtration, wash extensively with water, and dry.

  • Purify the crude solid by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol or acetonitrile.

References

Technical Support Center: Synthesis of Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[4,5-b]pyridines. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic scaffold. The guidance provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Side Reactions and Issues

This section addresses specific problems that may arise during the synthesis of imidazo[4,5-b]pyridines, offering explanations for the underlying causes and providing actionable solutions.

Issue: Incomplete Cyclization and Low Yield

Question: My reaction to form the imidazo[4,5-b]pyridine ring from a diaminopyridine and an aldehyde (or carboxylic acid) is showing low conversion, and I'm isolating a significant amount of a stable intermediate. How can I drive the reaction to completion?

Answer: Incomplete cyclization is a frequent challenge in the synthesis of imidazo[4,5-b]pyridines, which are often formed through a condensation reaction. The formation of the imidazole ring is a dehydration process, and the removal of water is crucial to shift the reaction equilibrium towards the desired product.[1] Several factors can contribute to this issue:

  • Insufficient Thermal Energy: The cyclization step often requires a significant activation energy.

  • Water Accumulation: The water produced during the reaction can lead to a reverse reaction, hydrolyzing the intermediate Schiff base or amide.

  • Sub-optimal pH: The reaction pH can be critical, especially for condensations involving carboxylic acids, which typically require acidic conditions to facilitate the reaction.[1]

  • Increase Reaction Temperature: Consider switching to a higher-boiling solvent or carefully increasing the reaction temperature. Many cyclization reactions require sufficient thermal energy to proceed efficiently.[1]

  • Effective Water Removal:

    • Dean-Stark Trap: For reactions run at high temperatures, employing a Dean-Stark trap is a highly effective method for the continuous removal of water.[1]

    • Drying Agents: For setups where a Dean-Stark trap is not feasible, consider using a compatible drying agent.

  • pH Optimization: For condensations with carboxylic acids, ensure acidic conditions are present. A catalytic amount of a strong acid can be beneficial. If using an orthoester as a carboxylic acid equivalent, a catalytic amount of acid can also be helpful.[1]

  • Oxidative Conditions for Aldehyde Condensations: When using aldehydes, the final aromatization to the imidazo[4,5-b]pyridine core often requires an oxidative step. If air oxidation is too slow, consider using a mild oxidizing agent.[1]

Issue: Formation of Multiple Regioisomers upon N-Alkylation

Question: I am attempting to alkylate my imidazo[4,5-b]pyridine, but I am obtaining a mixture of isomers. How can I control the regioselectivity?

Answer: The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that are susceptible to alkylation, which can lead to the formation of regioisomers. The primary sites for alkylation are the nitrogen atoms in the imidazole ring (N1 and N3) and the pyridine ring (N4).[1][2] The outcome of the alkylation is highly dependent on the reaction conditions.[1]

The following diagram illustrates the potential sites of N-alkylation on the imidazo[4,5-b]pyridine core.

Caption: Potential N-alkylation sites on the imidazo[4,5-b]pyridine core.

The regioselectivity of N-alkylation can be influenced by factors such as the base, solvent, and the presence of a phase-transfer catalyst. The following protocol has been shown to favor alkylation at the N3 position.

  • Reagents and Solvent:

    • Imidazo[4,5-b]pyridine (1.0 eq.)

    • Anhydrous DMF (solvent)

    • Potassium carbonate (2.2 eq.)

    • Tetra-n-butylammonium bromide (TBAB, 0.15 eq.)

    • Alkylating agent (e.g., allyl bromide or propargyl bromide, 1.6 eq.)

  • Procedure:

    • Dissolve the imidazo[4,5-b]pyridine in anhydrous DMF.

    • Add potassium carbonate and a catalytic amount of TBAB.

    • Add the alkylating agent dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by TLC.[1][3]

Note: The use of phase-transfer catalysis (PTC) conditions, such as TBAB with potassium carbonate in DMF, can provide good yields for N-alkylation.[3] However, the formation of multiple regioisomers is still possible, and chromatographic separation is often necessary to isolate the desired product.[2]

Issue: Formation of N-Oxide Byproducts

Question: I am observing a byproduct in my reaction that I suspect is an N-oxide. How can I prevent its formation, and what should I do if it has already formed?

Answer: The pyridine nitrogen (N4) in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, which leads to the formation of an N-oxide.[1] This is particularly common when using oxidative conditions or certain reagents during the synthesis.

  • Control of Oxidants: If your synthesis involves an oxidative step, be mindful of the strength and stoichiometry of the oxidizing agent. Using milder oxidants or carefully controlling reaction conditions (e.g., temperature, reaction time) can minimize N-oxide formation.[1]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidation from atmospheric oxygen.

G start Reaction Mixture Analysis check_n_oxide N-Oxide Detected? start->check_n_oxide prevention Preventative Measures check_n_oxide->prevention Yes no_n_oxide Proceed with Purification check_n_oxide->no_n_oxide No reduction Reduction of N-Oxide prevention->reduction If already formed

Caption: Decision workflow for managing N-oxide formation.

If N-oxide has already formed, it can often be reduced back to the parent heterocycle. A common method is treatment with a reducing agent such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of imidazo[4,5-b]pyridines?

A1: A prevalent method involves the condensation of 2,3-diaminopyridine with various electrophilic partners. These can include carboxylic acids or their functional derivatives, as well as aldehydes.[4] Another common strategy starts with 2-chloro-3-nitropyridine, which can undergo a tandem SNAr reaction, reduction, and cyclization.[5]

Q2: Are there any one-pot methods for synthesizing imidazo[4,5-b]pyridines?

A2: Yes, one-pot syntheses have been developed to improve efficiency. For example, a one-pot, three-step reaction starting from 2-chloro-3-nitropyridine, a primary amine, and an aldehyde in a water-isopropanol medium has been reported to produce 1,2-disubstituted imidazo[4,5-b]pyridines.[5] Reductive cyclization of 2-nitro-3-aminopyridine with aldehydes using reagents like Na₂S₂O₄ is another one-step approach.[4]

Q3: How does tautomerization affect the properties and reactions of imidazo[4,5-b]pyridines?

A3: The imidazo[4,5-b]pyridine core can exist in different tautomeric forms due to the proton on the imidazole nitrogen. This can influence its reactivity, particularly in reactions like N-alkylation where different nitrogen atoms can be protonated or deprotonated, affecting which one acts as the nucleophile.[2][6] Tautomerism can also complicate characterization, as seen in NMR spectroscopy where tautomers may be observed.[6]

Q4: What are some key considerations for the purification of imidazo[4,5-b]pyridines?

A4: Purification can sometimes be challenging, leading to significant product loss.[1] Column chromatography on silica gel is a common method. The choice of eluent is critical and often involves mixtures of polar and non-polar solvents, such as hexane/dichloromethane or ethyl acetate/hexane.[2][3] It is important to optimize extraction and chromatography conditions for each specific derivative to maximize recovery.

References

Technical Support Center: Synthesis of 2,5-Dichloro-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers and professionals engaged in the synthesis of 2,5-dichloro-1H-imidazo[4,5-b]pyridine. We address common challenges related to reaction yield and purity, offering explanations grounded in chemical principles and field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

A1: The most established route is a two-step process. It begins with the selective chlorination of 2-amino-5-chloropyridine to form the key intermediate, 5-chloro-pyridine-2,3-diamine. This intermediate is then cyclized using a one-carbon source, typically formic acid, in a reaction known as the Phillips condensation, to yield the final product.[1] This method is favored for its use of readily available starting materials and generally reliable reaction conditions.

Q2: What are the most critical parameters affecting the overall yield?

A2: The overall yield is highly dependent on two main stages: the synthesis of the 2,3-diamino-5-chloropyridine intermediate and the final cyclization. For the initial chlorination, controlling the stoichiometry of the chlorinating agent is crucial to prevent the formation of over-chlorinated byproducts.[2] In the final cyclization step, the critical parameters are temperature and the effective removal of water, which is formed as a byproduct. Inefficient water removal can stall the reaction and prevent it from reaching completion.[3]

Q3: What is a realistic yield to expect for this synthesis?

A3: While yields are experiment-dependent, a well-optimized process can be expected to produce the 2-amino-3,5-dichloropyridine precursor in approximately 70-75% yield.[4] The subsequent cyclization reaction to form the imidazo[4,5-b]pyridine ring system typically proceeds in high yield, often in the range of 80-90% under optimal conditions.[1] Therefore, an overall yield of 55-65% is an achievable target for this two-step synthesis.

Q4: How can I confirm the successful formation of the imidazo[4,5-b]pyridine ring?

A4: Confirmation is best achieved through a combination of spectroscopic methods. In ¹H NMR, the disappearance of the two distinct amine (-NH₂) proton signals from the 5-chloro-pyridine-2,3-diamine precursor and the appearance of a new N-H proton signal for the imidazole ring are key indicators. Additionally, a new signal for the C2-proton of the imidazole ring will appear. Mass spectrometry should be used to confirm the molecular weight of the final product.

Synthetic Workflow Overview

The synthesis of this compound is typically achieved via a two-stage process as outlined below. The first stage involves the formation of a key diamine intermediate, which is then cyclized to form the final heterocyclic product.

SynthesisWorkflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Imidazole Ring Formation (Phillips Condensation) A 2-Amino-5-chloropyridine B 2-Amino-3,5-dichloropyridine A->B  N-Chlorosuccinimide (NCS)  Solvent (e.g., DMF/Methanol)  ~45°C C 5-Chloro-pyridine-2,3-diamine (Generated in situ or isolated) B->C  Reduction Step  (if starting from nitro-analog) D This compound (Final Product) C->D  Formic Acid (HCOOH)  Reflux Conditions

Caption: General two-stage synthetic workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield in the Final Cyclization Step

This is one of the most common issues, often indicated by TLC or LC-MS analysis showing significant amounts of unreacted 5-chloro-pyridine-2,3-diamine starting material.

Possible CauseExplanation & Suggested Solutions
Incomplete Reaction The condensation reaction to form the imidazole ring is an equilibrium process. Causality: Insufficient reaction time or temperature can prevent the reaction from reaching completion. Solution: Monitor the reaction closely using TLC. If the starting material is still present after the initially planned time, consider extending the reflux period. A modest increase in temperature, if the solvent allows, can also improve the reaction rate.[3]
Suboptimal pH / Acid Catalyst The Phillips condensation requires acidic conditions to protonate the carbonyl group of formic acid, making it more electrophilic. Causality: If the reaction medium is not sufficiently acidic, the rate of cyclization will be significantly reduced. Solution: While formic acid often serves as both reactant and acid catalyst, in some cases, the addition of a stronger acid catalyst like a few drops of concentrated HCl or H₂SO₄ can be beneficial. However, care must be taken as strongly acidic conditions can sometimes lead to side reactions or degradation.[3]
Presence of Water The cyclization is a dehydration reaction, meaning it produces one molecule of water for every molecule of product formed. Causality: According to Le Chatelier's principle, if water is not effectively removed from the reaction mixture, it can inhibit the forward reaction and prevent it from going to completion.[3] Solution: When using a solvent other than formic acid (e.g., toluene or xylene), employ a Dean-Stark apparatus to azeotropically remove water as it forms. If refluxing in formic acid, ensure the reaction is conducted at a temperature sufficient to drive off water.
Problem 2: Presence of Significant Impurities in the Final Product

Even with a good yield, impurities can complicate purification and affect the quality of the final product.

Possible CauseExplanation & Suggested Solutions
Uncyclized Formyl Intermediate The reaction can sometimes stall after the initial formylation of one of the amino groups but before the final intramolecular cyclization and dehydration. Causality: This is often due to the same factors that cause low yield, such as insufficient temperature or reaction time. Solution: Ensure the reaction is heated for an adequate amount of time at a sufficiently high temperature to drive the final ring-closing step. Re-subjecting the impure material to the reaction conditions (refluxing in fresh formic acid) can sometimes force the cyclization to completion.
N-Oxide Formation The pyridine nitrogen is susceptible to oxidation, especially under harsh or oxidative conditions, leading to the formation of an N-oxide byproduct. Causality: While less common in this specific reaction, exposure to strong oxidizing agents or even prolonged heating in the presence of air can cause this side reaction.[3] Solution: If N-oxide formation is suspected (often identifiable by a characteristic shift in NMR and a change in polarity), it can be reversed. The crude product can be treated with a reducing agent such as phosphorus trichloride (PCl₃) or by catalytic hydrogenation over Raney Nickel to deoxygenate the N-oxide back to the desired pyridine.[3]
Starting Material Degradation 2,3-diaminopyridines can be sensitive to air and light, leading to discoloration and the formation of polymeric impurities. Causality: Improper storage or handling of the 5-chloro-pyridine-2,3-diamine intermediate can lead to degradation before it is used in the next step. Solution: If the diamine intermediate is isolated, it should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. It is often preferable to use the crude diamine directly in the cyclization step after its synthesis to minimize degradation.
Troubleshooting Logic Diagram

This diagram provides a logical path to diagnose and solve common synthesis problems.

Troubleshooting Start Problem Detected: Low Yield / Impure Product Check_SM Analyze reaction mixture by TLC/LC-MS. Is starting material (diamine) present? Start->Check_SM Check_Intermediate Is an intermediate (e.g., formyl-amine) the major component? Check_SM->Check_Intermediate No Sol_Incomplete Cause: Incomplete Reaction Solutions: 1. Extend reflux time. 2. Increase reaction temperature. 3. Ensure water is removed (Dean-Stark). Check_SM->Sol_Incomplete Yes Check_Polarity Is there a highly polar byproduct with M+16 mass? Check_Intermediate->Check_Polarity No Sol_Cyclization Cause: Incomplete Cyclization Solutions: 1. Re-subject to reflux in fresh formic acid. 2. Add catalytic strong acid (e.g., HCl). Check_Intermediate->Sol_Cyclization Yes Sol_Oxide Cause: N-Oxide Formation Solution: Reduce crude product with PCl3 or catalytic hydrogenation (Raney Ni). Check_Polarity->Sol_Oxide Yes Sol_Purify Problem likely in workup/purification. Solutions: 1. Optimize recrystallization solvent. 2. Adjust column chromatography gradient. Check_Polarity->Sol_Purify No

Caption: A logical guide for troubleshooting synthesis issues.

Experimental Protocols

The following protocols are generalized procedures based on established literature. Researchers should adapt them to their specific laboratory conditions and scale.

Protocol 1: Synthesis of 2-Amino-3,5-dichloropyridine (Precursor)

This procedure is adapted from a known method for the chlorination of 2-amino-5-chloropyridine.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a thermometer, condenser, and magnetic stirrer, add 2-amino-5-chloropyridine (1.0 eq.).

  • Solvent Addition: Add a suitable solvent mixture, such as DMF/methanol (e.g., in a 2.5:1 volume ratio).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (approx. 1.05-1.1 eq.) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to approximately 45°C and stir for 2-3 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Workup and Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure 2-amino-3,5-dichloropyridine.

Protocol 2: Synthesis of this compound

This protocol is a standard Phillips condensation procedure adapted for the specific substrate.[1]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 5-chloro-pyridine-2,3-diamine (1.0 eq.).

  • Reagent Addition: Add an excess of 98-100% formic acid. The formic acid acts as both the C1 source and the solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the disappearance of the starting diamine by TLC.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of ice water and neutralize with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is ~7-8.

  • Isolation and Purification: The product will typically precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry. If necessary, the crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

References

Technical Support Center: Troubleshooting Regioselectivity in Imidazo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for imidazo[4,5-b]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. The imidazo[4,5-b]pyridine scaffold, a key structural motif in medicinal chemistry due to its isosteric relationship with purines, often presents synthetic hurdles, particularly in controlling the position of substitution on the imidazole and pyridine rings.[1][2][3] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these complexities and achieve your desired regioisomers.

Understanding the Challenge: The "Why" Behind Regioisomer Formation

The primary challenge in the synthesis of substituted imidazo[4,5-b]pyridines stems from the potential for reactions to occur at multiple nitrogen atoms within the heterocyclic core.[4][5] When starting from an unsymmetrical precursor like a substituted 2,3-diaminopyridine, the cyclization to form the imidazole ring can result in two different regioisomers. Furthermore, subsequent reactions, such as N-alkylation, can lead to substitution at the N1 or N3 positions of the imidazole ring, and even at the N4 position of the pyridine ring, yielding a mixture of products that are often difficult to separate.[4][5]

The final isomeric ratio is a delicate interplay of several factors, including:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyridine ring can influence the nucleophilicity of the adjacent amino groups, thereby directing the initial cyclization.

  • Steric Hindrance: Bulky substituents on either the diaminopyridine or the reacting partner (e.g., aldehyde, carboxylic acid) can favor the formation of the less sterically hindered regioisomer.[6]

  • Reaction Conditions: Parameters such as solvent, temperature, pH, and the choice of catalyst can significantly impact the reaction pathway and, consequently, the regiochemical outcome.[4]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of imidazo[4,5-b]pyridines, providing both quick solutions and detailed explanations.

FAQ 1: My reaction is producing a mixture of N1 and N3 isomers. How can I control the regioselectivity?

Answer: Controlling the N1 versus N3 substitution is a common challenge. The outcome is highly dependent on the reaction conditions and the nature of the starting materials.[4] Here are several strategies to influence the regioselectivity:

  • Choice of Base and Solvent: In N-alkylation reactions, the choice of base and solvent is critical. For instance, using a weaker base like potassium carbonate in a polar aprotic solvent such as DMF at room temperature can sometimes favor one isomer over the other.[2] Phase transfer catalysis (PTC) conditions have also been employed to synthesize specific regioisomers.[2][5]

  • Protecting Group Strategy: While more synthetically intensive, a protecting group strategy can offer definitive control. One of the nitrogen atoms of the imidazole ring can be protected, forcing the reaction to occur at the desired position. Subsequent deprotection yields the target isomer.

  • Directed Synthesis: In some cases, a complete change in synthetic strategy is the most effective approach. Instead of post-synthesis modification, building the desired substitution pattern from a pre-functionalized precursor can provide unambiguous regiocontrol. For example, starting with a 3-amino-2-(alkylamino)pyridine derivative can lead directly to the N1-substituted product.[7]

Diagram: Factors Influencing Regioselectivity

G cluster_factors Key Factors cluster_outcomes Potential Outcomes A Electronic Effects (Substituent Nature) D N1-Substituted Isomer A->D Directs Nucleophilicity E N3-Substituted Isomer A->E Influences Reactivity B Steric Hindrance (Bulky Groups) B->D Favors Less Hindered C Reaction Conditions (Solvent, Temp, Base) C->D Optimized for N1 C->E Optimized for N3

Caption: Key factors influencing the regioselective synthesis of imidazo[4,5-b]pyridines.

FAQ 2: I'm having difficulty separating the regioisomers. What are the best purification techniques?

Answer: The separation of regioisomers of imidazo[4,5-b]pyridines can be challenging due to their similar physical properties.[6] Standard column chromatography on silica gel may not always provide adequate separation. Here are some advanced techniques to consider:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often the most effective method for separating closely related isomers. A gradient elution method, starting with a high percentage of aqueous mobile phase and gradually increasing the organic solvent (e.g., acetonitrile or methanol), can often resolve the peaks.

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better resolution and faster separation times compared to HPLC for certain classes of compounds.

  • Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be a cost-effective method for separating isomers on a larger scale. This often requires careful screening of various solvents and solvent mixtures.

Technique Advantages Disadvantages
Column Chromatography Simple, widely availableOften insufficient for close isomers
HPLC High resolution, reproducibleRequires specialized equipment, can be costly for large scale
SFC Fast, good resolution, environmentally friendlyRequires specialized equipment
Recrystallization Scalable, cost-effectiveHighly dependent on finding the right solvent, can be time-consuming
FAQ 3: How can I definitively determine the structure of my synthesized regioisomers?

Answer: Unambiguous structure determination is crucial. A combination of spectroscopic techniques is essential, with 2D NMR being particularly powerful.[8]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is invaluable for determining the spatial proximity of protons. For N-substituted imidazo[4,5-b]pyridines, a NOESY correlation between the protons of the N-substituent and a proton on the pyridine ring can definitively establish the point of attachment.

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons that are two or three bonds away. This can be used to establish long-range connectivity and confirm the overall structure. For example, a correlation from the protons of an N-alkyl group to the carbons of the imidazole ring can confirm the substitution pattern.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines

This protocol is a general method based on the condensation of a diaminopyridine with an aromatic aldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriately substituted 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.[9]

  • Addition of Reagents: Add the corresponding aromatic aldehyde (1.0-1.2 equivalents). If the reaction is conducted in a non-acidic solvent, a catalytic amount of an oxidizing agent like iodine or air can be beneficial for the final aromatization step.[5] For reactions with carboxylic acids, a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures is often used.[9]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto ice and neutralizing with a base. If the reaction was performed in an organic solvent, it may be concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired 2-aryl-3H-imidazo[4,5-b]pyridine.

Protocol 2: N-Alkylation of 3H-imidazo[4,5-b]pyridine under Phase Transfer Catalysis (PTC)

This protocol provides a general guideline for N-alkylation, which may produce a mixture of regioisomers.

  • Reaction Setup: To a solution of the 3H-imidazo[4,5-b]pyridine (1.0 equivalent) in an anhydrous solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.2 equivalents).[2]

  • Addition of Catalyst and Alkylating Agent: Add a catalytic amount of a phase transfer catalyst, for example, tetra-n-butylammonium bromide (TBAB) (0.15 equivalents).[2] Then, add the alkylating agent (e.g., allyl bromide or propargyl bromide, 1.6 equivalents) dropwise.[2]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours or until TLC/LC-MS indicates completion of the reaction.[2]

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: The resulting residue, which may contain a mixture of N1 and N3 alkylated products, can be separated by column chromatography on silica gel or by preparative HPLC.[2]

Diagram: General Synthetic Workflow

G A Starting Materials (Diaminopyridine + Aldehyde/Acid) B Cyclization Reaction A->B C Crude Imidazo[4,5-b]pyridine (Mixture of Isomers) B->C D Purification (HPLC, Column Chromatography) C->D E Isolated Regioisomers D->E F Structural Analysis (NMR, MS) E->F

Caption: A typical workflow for the synthesis and characterization of imidazo[4,5-b]pyridine regioisomers.

Concluding Remarks

The synthesis of regiochemically pure imidazo[4,5-b]pyridines is a challenging yet achievable goal. A thorough understanding of the underlying reaction mechanisms, coupled with careful optimization of reaction conditions and the use of appropriate analytical and purification techniques, is key to success. This guide provides a foundation for troubleshooting common issues and developing robust synthetic strategies. For further in-depth information, the reader is encouraged to consult the referenced literature.

References

Stability of 2,5-Dichloro-1H-imidazo[4,5-B]pyridine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Dichloro-1H-imidazo[4,5-B]pyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile heterocyclic building block. Our goal is to help you anticipate challenges, troubleshoot common issues, and optimize your reaction conditions for successful outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My reaction yield is unexpectedly low, and I see significant decomposition of my starting material. What is the likely cause?

A1: Low yields are often traced back to thermal instability or incompatibility with reaction conditions. The imidazo[4,5-b]pyridine core, while aromatic, has reactive sites susceptible to degradation under harsh conditions.

  • Causality: The pyridine nitrogen can be susceptible to oxidation, and the chloro-substituents activate the ring for nucleophilic attack.[1] High temperatures (typically >120-140°C) for prolonged periods can lead to decomposition, especially in the presence of strong nucleophiles, acids, or bases. Certain palladium-catalyzed reactions that require high temperatures may degrade the scaffold if not carefully controlled. For instance, in related syntheses, avoiding excessive heat was crucial to prevent degradation.[2]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If possible, screen for catalysts or solvent systems that allow the reaction to proceed at a lower temperature.

    • Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to prevent product degradation.

    • Degas Solvents: For transition-metal-catalyzed reactions, ensure all solvents are thoroughly deoxygenated. Atmospheric oxygen can lead to oxidative side products, particularly at elevated temperatures.[1]

    • Use an Inert Atmosphere: Always run reactions under a dry, inert atmosphere (Nitrogen or Argon) to prevent oxidation and reactions with moisture.[3]

Q2: I am attempting a nucleophilic aromatic substitution (SNAr) and getting a mixture of products. How can I control the regioselectivity between the C2 and C5 positions?

A2: The two chlorine atoms on the this compound scaffold have different electronic environments, leading to differential reactivity.

  • Causality: The C2 position is part of the imidazole ring, while the C5 position is on the pyridine ring. Generally, halides adjacent to the pyridine nitrogen (like a C6-Cl or C2-Cl in the pyridine system itself) are highly activated for SNAr.[4] However, in the fused imidazo[4,5-b]pyridine system, the electronic interplay is more complex. The reactivity is highly dependent on the nucleophile and reaction conditions. For similar di-chloro N-heteroarenes, unconventional site-selectivity can be achieved under specific ligand-controlled or ligand-free conditions, suggesting that a predictable outcome is not always guaranteed without optimization.[4]

  • Strategies for Regiocontrol:

    • Steric Hindrance: Bulky nucleophiles may preferentially react at the less sterically hindered position. Analyze the 3D structure of your substrate to predict which site is more accessible.

    • Temperature Control: Run the reaction at the lowest possible temperature. Often, the kinetic product (formed faster at lower temperatures) will be favored, which may correspond to a single regioisomer.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence which site is more reactive. Screen a range of solvents (e.g., DMF, DMSO, Dioxane, t-BuOH) to find the optimal conditions for your desired isomer.

    • Catalyst/Ligand Choice (for Cross-Coupling): In palladium-catalyzed reactions, the choice of ligand can dramatically influence regioselectivity. Sterically hindered ligands have been shown to reverse the "conventional" selectivity in dichloropyridines.[4]

Q3: My purification is complicated by an unexpected, more polar byproduct. I suspect it's an N-oxide. How can I prevent its formation?

A3: The pyridine nitrogen atom in the imidazo[4,5-b]pyridine ring is basic and susceptible to oxidation, especially under oxidative reaction conditions or upon prolonged exposure to air at high temperatures.[1]

  • Causality: Reagents like peroxy acids (e.g., m-CPBA), hydrogen peroxide, or even atmospheric oxygen in the presence of metal catalysts can oxidize the pyridine nitrogen to an N-oxide. This is a common side reaction in heterocycles containing a pyridine motif.[1]

  • Prevention and Remediation:

    • Inert Atmosphere: Conduct reactions under a strict inert atmosphere (N₂ or Ar) to minimize contact with atmospheric oxygen.[1]

    • Avoid Strong Oxidants: If your synthetic route does not require an oxidation step, ensure your reagents and solvents are free from peroxides and other oxidizing impurities.

    • Careful Reagent Selection: If an oxidation is necessary elsewhere in the molecule, choose a reagent and conditions that are selective and will not affect the pyridine nitrogen.

    • Reduction of the N-oxide: If the N-oxide has already formed, it can often be reduced back to the parent heterocycle using reducing agents like PCl₃ or PPh₃. This adds a step to your synthesis but can salvage the material.[1]

Frequently Asked Questions (FAQs)

Q: What are the recommended storage and handling conditions for this compound?

A: Proper storage is critical to maintain the integrity of the compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Keep away from moisture, strong oxidizing agents, and incompatible materials.

  • Handling: Handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes. Avoid creating dust.[3][5]

Q: How stable is the compound to acidic and basic conditions?

A: The stability is moderate and condition-dependent.

  • Acidic Conditions: The imidazole and pyridine nitrogens can be protonated under acidic conditions. While this can be useful for solubilization, strong, hot acids can lead to hydrolysis of the chloro-substituents or decomposition of the ring system. Use acidic conditions judiciously and preferably at lower temperatures. The imidazole ring is a known basic site.[6]

  • Basic Conditions: The compound is generally tolerant of mild to moderate bases (e.g., K₂CO₃, DIPEA) used in cross-coupling or SNAr reactions.[2] However, strong bases (e.g., NaH, organolithiums) can deprotonate the imidazole N-H, which can be a desired step for subsequent alkylation. Be aware that strong, hot aqueous bases (like NaOH) can lead to hydrolysis of the chlorine atoms.

Q: Which reaction solvents are generally considered safe for this compound?

A: A range of common organic solvents are compatible, depending on the reaction type.

  • Palladium Cross-Coupling: Dioxane, toluene, DMF, and t-BuOH/water mixtures are commonly used.[2][7]

  • Nucleophilic Aromatic Substitution: Polar aprotic solvents like DMF, DMSO, and NMP are often effective as they can stabilize the charged intermediates.

  • General Handling: Dichloromethane (DCM) and Ethyl Acetate are suitable for extractions and chromatography. Always ensure solvents are dry and/or deoxygenated as required by the specific reaction.

Table 1: Summary of Stability under Various Conditions

Condition/ReagentTemperatureStability/Expected OutcomeCitation
Strong Acids (e.g., conc. HCl) High (>80°C)Low: Risk of hydrolysis and decomposition.[6]
Strong Bases (e.g., aq. NaOH) High (>80°C)Low: Risk of hydrolysis of chloro groups.
Mild Bases (e.g., K₂CO₃, DIPEA) Room Temp to 110°CGood: Commonly used in cross-coupling and substitution reactions.[2]
Palladium Catalysts (e.g., Pd(PPh₃)₄) 80-120°CModerate to Good: Generally stable, but prolonged high heat can cause degradation. Inert atmosphere is critical.[2][8]
Oxidizing Agents (e.g., m-CPBA, O₂) Room Temp to HighLow to Moderate: Prone to N-oxide formation on the pyridine ring.[1]
Reducing Agents (e.g., Na₂S₂O₄, Fe/AcOH) Room Temp to 95°CGood: The core is stable to nitro group reduction conditions on related scaffolds.[2][9]
Water Room TempGood: Stable for workup, but should be stored dry to prevent slow hydrolysis.[5]

Experimental Protocols & Workflows

Protocol: Suzuki Cross-Coupling at the C5-Position

This protocol provides a robust, self-validating method for performing a selective Suzuki-Miyaura cross-coupling reaction. This is a representative transformation used to build molecular complexity from the dichloropyridine scaffold.[2][10]

Objective: To selectively couple an arylboronic acid at the C5 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.5 equivalents)

  • Dioxane and Water (4:1 mixture), deoxygenated

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry Argon or Nitrogen gas three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Solvent Addition: Add the deoxygenated Dioxane/Water (4:1) solvent mixture via cannula or syringe. The final concentration should be approximately 0.1 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired 2-chloro-5-aryl-1H-imidazo[4,5-b]pyridine product.

Visual Diagrams

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield or Decomposition Observed q1 Is the reaction run at high temp (>120°C)? start->q1 s1_yes Yes: Lower temp. Screen catalysts. q1->s1_yes Yes s1_no No q1->s1_no No q2 Is an inert atmosphere being used? s1_yes->q2 s1_no->q2 s2_yes Yes q2->s2_yes Yes s2_no No: Degas solvents. Use N2 or Ar. q2->s2_no No q3 Are strong oxidants or reactive reagents present? s2_yes->q3 s2_no->q3 s3_yes Yes: Re-evaluate reagent compatibility. Check for N-oxide formation. q3->s3_yes Yes s3_no No q3->s3_no No end_node Consider purification losses or sub-optimal stoichiometry. s3_yes->end_node s3_no->end_node

Caption: Troubleshooting flowchart for low reaction yield.

G start Start: Assemble Reagents setup 1. Combine Substrate, Boronic Acid, & Base in Flask start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert catalyst 3. Add Pd(PPh3)4 Catalyst inert->catalyst solvent 4. Add Degassed Dioxane/Water Solvent catalyst->solvent react 5. Heat Reaction (90-100°C) solvent->react monitor 6. Monitor by TLC/LC-MS react->monitor workup 7. Cool, Dilute with EtOAc & Water monitor->workup extract 8. Extract, Wash, & Dry Organic Layer workup->extract purify 9. Purify by Column Chromatography extract->purify end_node End: Isolated Product purify->end_node

Caption: Experimental workflow for Suzuki cross-coupling.

References

Technical Support Center: Overcoming the Low Reactivity of Dichlorinated Pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the complexities of cross-coupling reactions with dichlorinated pyridine substrates. This resource is tailored for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize these often-challenging transformations. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to empower your synthetic strategies.

The Challenge: Inert C-Cl Bonds and Regioselectivity

Dichlorinated pyridines are valuable, cost-effective building blocks in organic synthesis.[1][2] However, their application in popular cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira is often hampered by two key issues:

  • Low Reactivity: The carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than its carbon-bromine (C-Br) or carbon-iodine (C-I) counterparts.[1][3] This makes the crucial oxidative addition step in the catalytic cycle more difficult, often requiring more forceful reaction conditions and highly active catalysts.[1][3]

  • Regioselectivity: The presence of two chlorine atoms raises the question of which one will react. The electronic and steric environment of each C-Cl bond, dictated by the position of the nitrogen atom and other substituents, plays a critical role in determining the reaction's outcome.[4]

This guide provides a structured approach to overcoming these hurdles, enabling you to achieve higher yields, better selectivity, and more reliable results in your cross-coupling reactions.

Troubleshooting Guides: A Symptom-Based Approach

This section addresses common problems encountered during the cross-coupling of dichlorinated pyridines. For each issue, we explore the potential causes and provide a systematic workflow for troubleshooting and optimization.

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling

You're attempting a Suzuki-Miyaura coupling with a dichloropyridine and an arylboronic acid, but the reaction is sluggish, or you're observing minimal product formation.

start Low/No Yield in Suzuki Coupling catalyst Is the catalyst system appropriate for a deactivated aryl chloride? start->catalyst base Is the base effective? catalyst->base Yes catalyst_sol Switch to a more active catalyst system: - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). - Consider N-heterocyclic carbene (NHC) ligands. - Use a stable precatalyst (e.g., Pd(OAc)2/ligand or a palladacycle). catalyst->catalyst_sol No temp Is the reaction temperature high enough? base->temp Yes base_sol Screen different bases: - Use strong, non-nucleophilic bases like K3PO4, Cs2CO3, or K2CO3. - Ensure adequate solubility of the base. base->base_sol No inhibition Is catalyst deactivation by the pyridine nitrogen a possibility? temp->inhibition Yes temp_sol Increase the reaction temperature (typically 80-120 °C). Consider microwave irradiation to accelerate the reaction. temp->temp_sol No inhibition_sol Increase catalyst loading. Use a more sterically hindered ligand to prevent strong coordination of the pyridine nitrogen. inhibition->inhibition_sol Yes catalyst_sol->base base_sol->temp temp_sol->inhibition

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of dichloropyridine.

  • Inactive Catalyst System: The oxidative addition of a C-Cl bond to a palladium(0) complex is often the rate-limiting step.[5] For less reactive dichloropyridines, a standard catalyst like Pd(PPh₃)₄ may be insufficient.

    • Solution: Employ more robust catalyst systems. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos can significantly accelerate the oxidative addition step.[3] N-heterocyclic carbene (NHC) ligands are also highly effective for activating C-Cl bonds.[6] Consider using stable palladium precatalysts, which can improve reproducibility.

  • Ineffective Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. An inappropriate base can lead to a sluggish reaction.

    • Solution: Screen a variety of bases. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃) are often effective.[7][8] Ensure the base is sufficiently soluble in the reaction medium; a heterogeneous mixture can sometimes lead to poor performance.[5]

  • Suboptimal Temperature: The activation of the C-Cl bond is an energy-intensive process.

    • Solution: Increase the reaction temperature, typically in the range of 80-120 °C.[3] Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[9]

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the palladium catalyst, leading to inhibition or deactivation.[3]

    • Solution: Increase the catalyst loading to compensate for any deactivation. The use of sterically hindered ligands can also mitigate this issue by shielding the palladium center from coordination with the pyridine nitrogen.[3]

Issue 2: Poor Regioselectivity in Mono-functionalization

You are attempting a mono-substitution on a dichloropyridine, but you are obtaining a mixture of regioisomers.

start Poor Regioselectivity isomer Which dichloropyridine isomer are you using? start->isomer iso_24 2,4-Dichloropyridine isomer->iso_24 2,4- iso_25 2,5-Dichloropyridine isomer->iso_25 2,5- iso_26 2,6-Dichloropyridine isomer->iso_26 2,6- iso_35 3,5-Dichloropyridine isomer->iso_35 3,5- c4_favored C4 is generally more reactive. To enhance C4 selectivity, use bulky NHC ligands (e.g., IPr, SIPr) or ligand-free 'Jeffery' conditions. iso_24->c4_favored c2_selective For C2 selectivity, consider ligands like Xantphos for amination. iso_24->c2_selective c2_favored C2 is electronically favored. For C5 selectivity, ligand-free 'Jeffery' conditions can be effective. iso_25->c2_favored mono_amination Mono-amination is achievable with careful stoichiometry. Consider ligands like Xantphos. iso_26->mono_amination snar More challenging for cross-coupling. Consider Nucleophilic Aromatic Substitution (SNAr) or Directed Ortho Metalation (DoM). iso_35->snar

Caption: Decision tree for achieving regioselectivity with different dichloropyridine isomers.

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions towards oxidative addition.[5] Generally, the C-Cl bond at the 2-position is considered more reactive due to its proximity to the nitrogen.[10]

  • Steric Hindrance: The steric bulk of the catalyst's ligands and the substituents on the pyridine ring can influence which position is more accessible for the oxidative addition to occur.

  • Ligand Control: The choice of ligand is paramount in controlling regioselectivity.

    • For 2,4-dichloropyridine , while the C2 position is electronically favored, sterically bulky N-heterocyclic carbene (NHC) ligands like IPr and SIPr have been shown to promote highly selective C4-coupling.[6] Conversely, for Buchwald-Hartwig amination, ligands such as Xantphos can favor C2-amination.[4][11]

    • For 2,5-dichloropyridine , C2-arylation is typically expected. However, C5-selective coupling can be achieved under "Jeffery" ligand-free conditions.[12]

  • Ligand-Free Conditions: In some cases, forgoing a ligand can lead to unexpected and useful selectivity. "Jeffery" conditions, which typically involve a palladium salt like Pd(OAc)₂ and a phase-transfer catalyst, have been shown to provide remarkable C4-selectivity for 2,4-dichloropyridine and C5-selectivity for 2,5-dichloropyridine.[6]

Issue 3: Significant Hydrodehalogenation Side Reaction in Buchwald-Hartwig Amination

You are performing a Buchwald-Hartwig amination and observe a significant amount of the dichloropyridine being reduced (the chlorine is replaced by a hydrogen) instead of being aminated.

Hydrodehalogenation is a common side reaction where the aryl chloride is reduced.[5] This often occurs when the reductive elimination of the desired C-N bond is slow, allowing for competing pathways like β-hydride elimination from the amine or reaction with trace water.[5]

  • Solutions:

    • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. The presence of water can contribute to hydrodehalogenation.[5]

    • Choice of Base: Use a non-nucleophilic, strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).

    • Ligand Selection: Employ bulky, electron-rich ligands that promote faster reductive elimination, outcompeting the hydrodehalogenation pathway.

    • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling.[5]

Frequently Asked Questions (FAQs)

Q1: Which position on a dichloropyridine is generally more reactive in a cross-coupling reaction?

A1: The reactivity of the chlorine atoms depends on their position relative to the pyridine nitrogen. Generally, the C2 and C4 positions are more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen atom.[5] For many dichloropyridine isomers, the C2 position is the most reactive.[10] However, as discussed in the troubleshooting section, this inherent reactivity can be overridden by the choice of ligand and reaction conditions.[6]

Q2: Can I achieve selective mono-arylation of a dichloropyridine?

A2: Yes, selective mono-arylation is not only possible but also a common synthetic strategy.[7] The key is to carefully control the reaction conditions, including the stoichiometry of the reagents (using a slight excess of the dichloropyridine relative to the coupling partner), reaction time, and temperature. Ligand selection is also crucial for directing the reaction to the desired position.

Q3: What are "ligand-free" Suzuki conditions, and when should I consider them?

A3: "Ligand-free" Suzuki conditions, often referred to as "Jeffery" conditions, typically involve a simple palladium salt (like Pd(OAc)₂) without an added phosphine or NHC ligand, often in the presence of a phase-transfer catalyst like tetrabutylammonium bromide (NBu₄Br).[7] These conditions can be a good option to try when conventional ligand-based systems fail to provide the desired regioselectivity, as they have been shown to promote unconventional C4-selectivity for 2,4-dichloropyridine and C5-selective coupling of 2,5-dichloropyridine.[6]

Q4: My Sonogashira coupling is giving a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?

A4: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst in the presence of oxygen.[8] To minimize this:

  • Copper-Free Conditions: Performing the reaction without the copper(I) co-catalyst can significantly reduce homocoupling.[8]

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere to prevent oxygen-mediated side reactions.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Mono-arylation of a Dichloropyridine

This protocol provides a starting point for the mono-arylation of a dichloropyridine. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Dichloropyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[7]

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dichloropyridine, arylboronic acid, and base.

  • In a separate vial, prepare a catalyst premix by dissolving the palladium precatalyst and ligand in a small amount of the anhydrous solvent.

  • Add the bulk of the degassed solvent to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Mono-amination of a Dichloropyridine

This protocol provides a general procedure for the mono-amination of a dichloropyridine. The choice of ligand and base is critical for success.

Materials:

  • Dichloropyridine (1.2 equiv)

  • Amine (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to a dry Schlenk tube.

  • Add the anhydrous, deoxygenated solvent and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add the dichloropyridine and the base.

  • Evacuate and backfill the flask with inert gas.

  • Add the catalyst solution to the flask containing the substrate and base.

  • Add the amine via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary Table

Reaction TypeDichloropyridine IsomerKey ChallengeRecommended Ligand(s)Recommended Base(s)Key Reference(s)
Suzuki-Miyaura 2,4-DichloropyridineC4 vs. C2 SelectivityIPr, SIPr (for C4)K₃PO₄, Cs₂CO₃[6]
2,5-DichloropyridineC5 vs. C2 SelectivityLigand-free (for C5)K₂CO₃[6]
2,6-DichloropyridineLow ReactivityXPhos, SPhosK₃PO₄, Cs₂CO₃[3]
Buchwald-Hartwig 2,4-DichloropyridineC2 vs. C4 SelectivityXantphos (for C2)NaOtBu, LHMDS[4][11]
2,6-DichloropyridineMono- vs. Di-aminationXantphos, BINAPNaOtBu, Cs₂CO₃[3]
Sonogashira 3,5-DichloropyridineLow ReactivityPPh₃Et₃N, i-Pr₂NH[8]

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 2,5-Dichloro-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, imidazo[4,5-b]pyridines stand out as a privileged scaffold, forming the core of numerous pharmacologically active agents. Their structural similarity to purines allows them to interact with a wide array of biological targets, making them a focal point in drug discovery. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone for structural elucidation. This guide provides an in-depth analysis of the ¹H NMR spectral features of 2,5-dichloro-1H-imidazo[4,5-b]pyridine, a key intermediate in the synthesis of various bioactive compounds. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide will leverage high-fidelity predicted data and compare it with the experimental spectrum of a structurally related analog to illuminate the nuanced effects of substitution on the chemical environment of the molecule's protons.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound features two protons on the pyridine ring at positions 6 and 7, and a proton on the imidazole ring. The presence of two electron-withdrawing chloro substituents is expected to significantly influence the chemical shifts of the aromatic protons, leading to a downfield shift.

Based on established substituent effects in pyridine systems and analysis using NMR prediction software, the following ¹H NMR spectral data are predicted for this compound in a standard solvent like DMSO-d₆.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-78.25Doublet~2.5
H-67.80Doublet~2.5
N-H13.5 (broad)Singlet-

The predicted spectrum suggests a simple first-order splitting pattern for the two aromatic protons, appearing as two distinct doublets. The small coupling constant is characteristic of a meta-coupling between H-6 and H-7. The N-H proton of the imidazole ring is expected to be a broad singlet at a significantly downfield chemical shift, which is typical for such protons and can be confirmed by D₂O exchange.

Comparative Analysis with a Halogenated Analog: 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine

To contextualize the predicted data, a comparison with a known halogenated imidazo[4,5-b]pyridine derivative is invaluable. The ¹H NMR data for 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine has been reported in the literature. While the presence of a phenyl group at the 2-position complicates the aromatic region, it still provides a useful reference for the protons on the pyridine ring.

Table 2: Comparison of ¹H NMR Data

CompoundProtonChemical Shift (ppm)Multiplicity
This compound (Predicted)H-7~8.25Doublet
H-6~7.80Doublet
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (Experimental)H-5, H-7, Phenyl H's8.42-7.57Multiplet

The experimental data for the bromo-substituted analog shows a broad multiplet in the aromatic region. This is due to the overlapping signals of the two pyridine protons and the five protons of the phenyl ring. However, the overall downfield nature of these signals is consistent with the presence of a halogen substituent. The electron-withdrawing nature of the bromine atom at the 6-position would deshield the adjacent protons (H-5 and H-7), causing them to resonate at a lower field. This aligns with the predicted downfield shifts for the protons in our target molecule, which is even more pronounced due to the presence of two chloro substituents.

The Rationale Behind the Chemical Shifts: An Exploration of Substituent Effects

The predicted chemical shifts for this compound can be rationalized by considering the electronic effects of the chloro substituents on the pyridine ring. Chlorine is an electronegative atom that exerts a significant electron-withdrawing inductive effect (-I effect). This effect reduces the electron density at the ortho and para positions of the pyridine ring.

In our target molecule, the chloro group at position 5 will strongly deshield the proton at position 6 (ortho). The chloro group at position 2 will primarily influence the electronic environment of the imidazole ring but will also have a deshielding effect on the entire aromatic system. The cumulative effect of these two chloro groups leads to the predicted downfield chemical shifts for both H-6 and H-7.

Experimental Protocol for ¹H NMR Analysis

For researchers aiming to acquire experimental data for this compound or its analogs, the following protocol provides a standardized methodology.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the N-H proton. DMSO-d₆ is often a good choice for observing exchangeable protons.
  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is needed.

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.
  • Set the appropriate acquisition parameters, including:
  • Number of scans: Typically 16 to 64 scans for a sufficient signal-to-noise ratio.
  • Relaxation delay (d1): A delay of 1-2 seconds is usually adequate.
  • Acquisition time (aq): Typically 2-4 seconds to ensure good resolution.
  • Spectral width (sw): A spectral width of approximately 16 ppm is generally sufficient to cover the expected range of chemical shifts.
  • Acquire the ¹H NMR spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
  • Integrate the signals to determine the relative number of protons for each resonance.
  • Analyze the splitting patterns (multiplicity) and measure the coupling constants (J-values) to deduce the connectivity of the protons.

Visualizing Molecular and Experimental Frameworks

To further clarify the relationships between the compared molecules and the experimental workflow, the following diagrams are provided.

This compound This compound Halogenated Imidazo[4,5-b]pyridines Halogenated Imidazo[4,5-b]pyridines This compound->Halogenated Imidazo[4,5-b]pyridines is a 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine->Halogenated Imidazo[4,5-b]pyridines is a

Caption: Structural relationship of the compared molecules.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Transfer to NMR Tube Transfer to NMR Tube Dissolve in Deuterated Solvent->Transfer to NMR Tube Tune & Shim Spectrometer Tune & Shim Spectrometer Transfer to NMR Tube->Tune & Shim Spectrometer Set Acquisition Parameters Set Acquisition Parameters Tune & Shim Spectrometer->Set Acquisition Parameters Acquire FID Acquire FID Set Acquisition Parameters->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Calibration Calibration Phase Correction->Calibration Integration Integration Calibration->Integration Splitting Analysis Splitting Analysis Integration->Splitting Analysis

Caption: Workflow for ¹H NMR-based structural characterization.

Conclusion

The ¹H NMR characterization of this compound, while currently reliant on predictive data, provides valuable insights into the electronic environment of this important heterocyclic system. The predicted downfield shifts of the pyridine protons are a direct consequence of the strong electron-withdrawing nature of the two chloro substituents. Comparison with the experimental data of a bromo-substituted analog corroborates these predictions and highlights the significant impact of halogenation on the ¹H NMR spectrum. This guide serves as a foundational resource for researchers working with this class of compounds, offering a framework for spectral interpretation and a standardized protocol for experimental verification. As more experimental data becomes available, a more direct and nuanced comparison will be possible, further enriching our understanding of these versatile molecules.

A Comparative Guide to the Mass Spectrometry Analysis of 2,5-Dichloro-1H-imidazo[4,5-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of mass spectrometry (MS) methodologies for the analysis of 2,5-Dichloro-1H-imidazo[4,5-B]pyridine, a heterocyclic compound of significant interest in pharmaceutical and chemical research. We delve into the fundamental principles and practical applications of two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). By examining the causality behind experimental choices, from sample preparation to data interpretation, this document serves as a critical resource for researchers, scientists, and drug development professionals. Detailed, self-validating protocols, comparative data tables, and visualizations of experimental workflows and fragmentation pathways are provided to empower users to select the optimal analytical strategy based on their specific research objectives, whether for structural elucidation, quantitative analysis, or high-throughput screening.

Introduction: The Analytical Challenge of this compound

This compound is a substituted imidazopyridine, a class of fused heterocyclic systems that are considered privileged structures in medicinal chemistry due to their diverse biological activities.[1][2] The imidazopyridine scaffold's structural and electronic properties enable a variety of intermolecular interactions, making its derivatives promising candidates for drug discovery.[3][4]

The analytical challenge in its characterization lies in its specific physicochemical properties:

  • Molecular Formula: C₆H₃Cl₂N₃[5]

  • Molecular Weight: Approximately 188.01 g/mol [5]

  • Halogenation: The presence of two chlorine atoms is a defining feature. This results in a highly characteristic isotopic pattern (M, M+2, M+4 in a ~9:6:1 ratio) that is invaluable for identification.[6]

  • Polarity: The fused imidazole and pyridine rings, containing three nitrogen atoms, confer significant polarity to the molecule. This property is a critical determinant in selecting the appropriate chromatographic separation technique.[7][8]

Selecting the right mass spectrometry technique is paramount. A "hard" ionization method like Electron Ionization (EI) will yield rich structural information through extensive fragmentation, while a "soft" ionization method like Electrospray Ionization (ESI) will preserve the molecular ion, providing an accurate molecular weight. This guide will compare these two gold-standard approaches, GC-EI-MS and LC-ESI-MS, to provide a clear framework for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] When coupled with Electron Ionization (EI), a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize and fragment molecules, it becomes an unparalleled tool for structural elucidation.[10][11]

2.1. Principle and Applicability

For this compound, GC-MS is most suitable for purity assessments and the identification of unknown synthesis-related impurities. The high energy of EI induces reproducible fragmentation patterns that act as a molecular fingerprint, which can be compared against spectral libraries.[12] The primary causality for choosing this method is the need for definitive structural information, which the resultant fragmentation patterns provide.[13][14]

Anticipated EI Fragmentation Pathway

The fragmentation of the this compound radical cation (m/z 187/189/191) is predictable based on established principles for halogenated aromatic compounds.[6][15] The most likely pathways involve the loss of chlorine radicals and the cleavage of the heterocyclic rings.

G M [M]⁺˙ m/z 187/189/191 (C₆H₃Cl₂N₃)⁺˙ M_minus_Cl [M-Cl]⁺ m/z 152/154 M->M_minus_Cl -Cl• M_minus_Cl_minus_HCN [M-Cl-HCN]⁺ m/z 125/127 M_minus_Cl->M_minus_Cl_minus_HCN -HCN M_minus_2Cl_minus_H [M-2Cl-H]⁺ m/z 116 M_minus_Cl->M_minus_2Cl_minus_H -Cl•, -H•

Caption: Predicted EI fragmentation pathway for this compound.

Detailed Experimental Protocol: GC-EI-MS

This protocol is designed as a self-validating system for the robust analysis of the target analyte.

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve in 1 mL of a high-purity solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL). The choice of solvent is critical; it must be volatile and not co-elute with the analyte.

  • GC System Configuration:

    • Injector: Split/Splitless inlet. Operate in split mode (e.g., 50:1 split ratio) for concentrations >10 µg/mL to avoid column overloading. Use splitless mode for trace analysis (<1 µg/mL).

    • Injector Temperature: 250 °C. This temperature must be high enough to ensure rapid volatilization without causing thermal degradation of the analyte.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A mid-polarity capillary column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended. This provides good separation for a wide range of compounds.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes. This gradient ensures the elution of the analyte as a sharp peak while separating it from potential impurities.

  • MS System Configuration:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV. This is the standard energy used to generate reproducible spectra for library matching.[11]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-300. This range covers the molecular ion and all expected major fragments.

    • Acquisition Mode: Full Scan.

Workflow Diagram

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Dissolve Dissolve Sample (e.g., Dichloromethane) Inject Inject into GC Dissolve->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Fragment Fragmentation Ionize->Fragment Analyze Mass Analysis (Quadrupole) Fragment->Analyze Detect Detection Analyze->Detect Data Data Detect->Data

Caption: General workflow for GC-EI-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

LC-MS is the premier technique for analyzing polar, semi-volatile, and thermally labile compounds, making it exceptionally well-suited for many pharmaceutical molecules.[16] When paired with Electrospray Ionization (ESI), a "soft" ionization technique, it excels at providing accurate molecular weight information with high sensitivity.[17][18]

3.1. Principle and Applicability

For this compound, the polarity imparted by the imidazopyridine core makes LC-MS an ideal choice.[3] ESI generates ions by creating a fine spray of charged droplets from which the analyte ions are desolvated.[19] This gentle process typically produces the protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This makes it the method of choice for quantitative studies (e.g., in biological matrices), metabolic profiling, and high-throughput screening where the primary goal is to detect and quantify the intact molecule.

Anticipated ESI-MS/MS Fragmentation

While ESI itself is soft, structural information can be obtained by using tandem mass spectrometry (MS/MS). In this process, the [M+H]⁺ precursor ion (m/z 188/190/192) is isolated and then fragmented via collision-induced dissociation (CID). The resulting product ions are similar to those from EI but originate from a closed-shell ion rather than a radical cation.

G MH [M+H]⁺ m/z 188/190/192 MH_minus_HCl [M+H-HCl]⁺ m/z 152/154 MH->MH_minus_HCl -HCl MH_minus_HCl_minus_HCN [M+H-HCl-HCN]⁺ m/z 125/127 MH_minus_HCl->MH_minus_HCl_minus_HCN -HCN

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Detailed Experimental Protocol: LC-ESI-MS

This protocol is optimized for the sensitive detection and quantification of the target analyte.

  • Sample Preparation:

    • Accurately weigh 1 mg of the analyte and dissolve in 1 mL of Methanol or Acetonitrile to create a 1 mg/mL stock solution.

    • Prepare working standards by diluting the stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This ensures good peak shape upon injection.

    • Causality: Using the mobile phase as the diluent is critical to prevent peak distortion and splitting that can occur from solvent mismatch effects.

  • LC System Configuration:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size) is the standard choice for retaining and separating moderately polar compounds.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte in the ESI source, significantly enhancing the [M+H]⁺ signal.

    • Flow Rate: 0.3 mL/min.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B (re-equilibration)

    • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.

  • MS System Configuration:

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂) Flow: 10 L/min.

    • Drying Gas Temperature: 325 °C. The gas flow and temperature are optimized to facilitate desolvation without causing thermal degradation.

    • Acquisition Mode:

      • For Quantification: Selected Ion Monitoring (SIM) of the [M+H]⁺ isotopes (m/z 188.0, 190.0) or Multiple Reaction Monitoring (MRM) for MS/MS (e.g., transition 188.0 -> 152.0).

      • For Identification: Full Scan from m/z 100-300.

Workflow Diagram

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Dissolve Dissolve Sample (e.g., Methanol/Water) Inject Inject into LC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Ionize Electrospray Ionization (Positive Mode) Separate->Ionize Analyze Mass Analysis (e.g., TOF, Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Data Data Detect->Data

Caption: General workflow for LC-ESI-MS analysis.

Performance Comparison and Data Summary

The choice between GC-MS and LC-MS is dictated by the analytical goal. The following table provides a direct comparison of the key performance attributes for the analysis of this compound.

FeatureGC-EI-MSLC-ESI-MSJustification & Rationale
Primary Application Structural Elucidation, Impurity IDQuantification, High-Throughput ScreeningEI provides fingerprint-like fragmentation for identification[20]; ESI provides robust molecular ion signal for quantification.
Ionization Principle Hard Ionization (Electron Impact)Soft Ionization (Electrospray)High-energy electrons cause extensive bond cleavage[10]; gentle desolvation preserves the intact molecule.[17]
Molecular Ion ([M]⁺˙ or [M+H]⁺) May be weak or absentStrong and abundantThe high energy of EI often leads to complete fragmentation of the parent ion[13]; ESI is designed to produce the molecular ion.
Fragmentation Extensive, reproducible library matchingMinimal (in-source), controlled (MS/MS)Provides structural detail but can complicate spectra[14]; MS/MS allows targeted fragmentation for specific structural confirmation.
Sensitivity Good (ng to pg level)Excellent (pg to fg level)ESI is generally more efficient at ionizing polar molecules, leading to higher sensitivity.
Sample Requirement Volatile & Thermally StableSoluble in LC mobile phaseThe analyte must be able to enter the gas phase without decomposing.[21]
Throughput ModerateHigh (with modern UPLC systems)LC cycle times can be significantly shorter, especially for screening applications.
Matrix Compatibility Limited (requires clean samples)Excellent (can analyze complex matrices)LC provides superior separation from complex matrix components (e.g., plasma, tissue extracts) before MS detection.[16]

Conclusion and Recommendations

The mass spectrometric analysis of this compound can be effectively accomplished using either GC-MS or LC-MS, with the optimal choice being contingent on the specific analytical objective.

  • For definitive structural elucidation, identification of unknown synthetic byproducts, or quality control where a detailed impurity profile is required, GC-EI-MS is the recommended technique. Its strength lies in generating reproducible, information-rich fragmentation patterns that serve as a structural fingerprint.

  • For quantitative analysis, particularly at trace levels in complex matrices (e.g., biological fluids, environmental samples), pharmacokinetic studies, or high-throughput screening, LC-ESI-MS is the superior methodology. Its soft ionization ensures a robust signal for the intact molecule, providing the sensitivity and specificity required for accurate quantification. When coupled with tandem mass spectrometry (MS/MS), it also offers a high degree of confidence in analyte identification.

By understanding the fundamental trade-offs between these powerful techniques, researchers can design and execute robust analytical methods, accelerating their research and development efforts.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 2,5-Dichloro-1H-imidazo[4,5-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel heterocyclic compounds such as 2,5-Dichloro-1H-imidazo[4,5-B]pyridine, a versatile building block in medicinal chemistry, rigorous purity analysis is paramount. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) as the benchmark for purity determination, alongside ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy as powerful orthogonal techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in selecting the most appropriate analytical strategy.

The Central Role of Purity in Drug Development

The presence of impurities in an API can have significant consequences, ranging from altered pharmacological activity to unforeseen toxicity. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities. For a compound like this compound, which is likely synthesized through multi-step processes, a thorough understanding of its impurity profile is essential. Potential impurities can arise from various sources, including:

  • Starting materials and reagents: Unreacted precursors or contaminants in the starting materials.

  • Intermediates: Incomplete reactions leading to the presence of synthetic intermediates.

  • Byproducts: Side reactions occurring during the synthesis.

  • Degradation products: Decomposition of the API under various stress conditions (e.g., acid, base, heat, light, oxidation).

Given the complexity of potential impurities, a robust and well-validated analytical method is not just a regulatory requirement but a scientific necessity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the purity analysis of small molecule pharmaceuticals due to its high resolution, sensitivity, and reproducibility. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Proposed HPLC Method for this compound

The following method is a robust starting point for the purity analysis of this compound, designed based on the physicochemical properties of similar heterocyclic compounds.

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules. The column dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for basic compounds like imidazopyridines and provides an acidic pH to ensure the ionization state of the analyte is consistent.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient 10-90% B over 20 minutesA gradient elution is necessary to separate impurities with a wide range of polarities that may be present in the sample.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides efficient separation without excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic and heterocyclic compounds typically exhibit strong absorbance in the UV region. 254 nm is a common wavelength for general-purpose purity analysis. A UV scan of the main component is recommended to determine the optimal detection wavelength.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Experimental Protocol: HPLC Purity Determination
  • Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the reference standard using the same diluent.

  • System Suitability: Inject the standard solution five times and evaluate the system suitability parameters (e.g., tailing factor, theoretical plates, and repeatability of peak area). The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Identify and quantify impurities by comparing the chromatogram of the sample to that of the reference standard. The percentage of each impurity can be calculated based on the area normalization method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution (0.1 mg/mL) system_suitability System Suitability Test (5 injections of standard) prep_std->system_suitability prep_sample Prepare Sample Solution (0.1 mg/mL) analysis Inject Sample prep_sample->analysis system_suitability->analysis If passes data_acquisition Acquire Chromatograms analysis->data_acquisition quantification Quantify Impurities (Area % Method) data_acquisition->quantification report report quantification->report Purity Report

Caption: Workflow for HPLC purity analysis.

Comparative Analysis: HPLC vs. Alternative Methods

While HPLC is a robust and reliable technique, orthogonal methods can provide complementary information and a more comprehensive understanding of a sample's purity.

| Method | Principle | Advantages for this compound Analysis | Limitations | | :--- | :--- | :--- | | HPLC-UV | Separation based on polarity, detection by UV absorbance. | High precision and robustness for known impurities. Cost-effective for routine quality control. | May not detect impurities without a UV chromophore. Co-eluting impurities can lead to inaccurate quantification. Does not provide structural information. | | UPLC-MS | Separation on smaller particles for higher resolution and speed, coupled with mass spectrometry for detection. | Provides mass information for impurity identification. Higher sensitivity and resolution than HPLC. Can detect non-chromophoric impurities. | Higher initial instrument cost. Quantitative accuracy can be affected by ionization efficiency differences between the analyte and impurities. | | qNMR | Signal intensity is directly proportional to the number of nuclei. | Provides an absolute measure of purity without the need for a specific reference standard for each impurity. Can quantify impurities that are not amenable to HPLC analysis. Provides structural information. | Lower sensitivity compared to HPLC and UPLC-MS. Requires a highly pure internal standard. Can be complex to interpret if there are overlapping signals. |

Method_Comparison cluster_attributes cluster_methods Sensitivity Sensitivity Specificity Specificity (Structural Info) Quantitation Quantitative Accuracy Cost Cost & Accessibility HPLC HPLC-UV HPLC->Sensitivity Good HPLC->Specificity Low HPLC->Quantitation Excellent (with standards) HPLC->Cost Low UPLC_MS UPLC-MS UPLC_MS->Sensitivity Excellent UPLC_MS->Specificity High UPLC_MS->Quantitation Good (relative) UPLC_MS->Cost High qNMR qNMR qNMR->Sensitivity Moderate qNMR->Specificity Excellent qNMR->Quantitation Excellent (absolute) qNMR->Cost High

Caption: Comparison of analytical methods for purity.

Orthogonal Approaches for Comprehensive Purity Assessment

UPLC-MS for Impurity Identification

Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) is an invaluable tool for impurity profiling, especially during drug development. The enhanced resolution of UPLC allows for the separation of closely related impurities, while the mass spectrometer provides crucial mass-to-charge ratio (m/z) information, aiding in the structural elucidation of unknown impurities.

Experimental Protocol: UPLC-MS Impurity Profiling

  • Chromatography: Utilize a sub-2 µm particle size column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm) with a faster gradient than HPLC to leverage the speed of UPLC.

  • Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode, as the imidazo[4,5-b]pyridine core is likely to be protonated.

  • Data Acquisition: Perform a full scan to detect all ions and then targeted MS/MS experiments on the detected impurity ions to obtain fragmentation patterns for structural confirmation.

qNMR for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol: qNMR Purity Assay

  • Internal Standard Selection: Choose a high-purity, stable internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid or 1,4-dinitrobenzene).

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with optimized parameters for quantification, including a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons.

  • Data Analysis: Integrate a well-resolved signal of the analyte and a signal from the internal standard. The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Conclusion

The purity assessment of this compound requires a multi-faceted analytical approach. While RP-HPLC remains the workhorse for routine purity testing due to its robustness and precision, it should be complemented by orthogonal techniques to ensure a comprehensive understanding of the impurity profile. UPLC-MS is indispensable for the identification and characterization of unknown impurities, providing the specificity that HPLC-UV lacks. Furthermore, qNMR offers a powerful method for determining absolute purity, which is crucial for the qualification of reference standards. By judiciously employing a combination of these methods, researchers and drug development professionals can ensure the quality and safety of this important chemical entity, thereby facilitating its progression through the drug development pipeline.

Navigating the Bioactive Landscape of Imidazo[4,5-b]pyridines: A Comparative Guide to Halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-b]pyridine scaffold, a structural isostere of naturally occurring purines, represents a "privileged" framework in medicinal chemistry. Its ability to interact with a wide array of biological targets has led to the development of numerous derivatives with diverse therapeutic potential, including anticancer, antiviral, and anti-inflammatory activities.[1][2] The strategic placement of substituents on this core structure is paramount in defining the potency and selectivity of these compounds. Among various modifications, halogenation, particularly chlorination, has proven to be a critical determinant of biological activity.

This guide provides a comparative analysis of the biological activities of chlorinated imidazo[4,5-b]pyridine analogs, with a specific focus on the influence of chlorine substitution at various positions on the heterocyclic core. While direct, extensive biological data for 2,5-dichloro-imidazo[4,5-b]pyridine is not widely published, by examining closely related analogs, we can infer structure-activity relationships (SAR) and guide future research in this promising chemical space.

The Imidazo[4,5-b]pyridine Core: A Versatile Pharmacophore

The structural similarity of imidazo[4,5-b]pyridines to purines allows them to act as mimetics and interact with biological macromolecules that recognize purine-based structures, such as kinases and polymerases.[3] This mimicry is a foundational principle guiding the design of novel therapeutic agents. The core structure provides a versatile template for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.

Impact of Chlorination on Biological Activity: A Comparative Overview

Chlorine substitution on the imidazo[4,5-b]pyridine ring system significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological profile. Below, we compare the activities of various chlorinated analogs across different therapeutic areas.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The imidazo[4,5-b]pyridine scaffold is a cornerstone in the development of novel anticancer agents, with many derivatives exhibiting potent antiproliferative effects.

A notable example is the development of Aurora kinase inhibitors. A hit generation and exploration approach led to the discovery of potent inhibitors with a 6-chloro-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl) moiety. For instance, compound 31 (2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide) demonstrated potent inhibition of Aurora-A, Aurora-B, and Aurora-C kinases with IC50 values of 0.042 µM, 0.198 µM, and 0.227 µM, respectively.[4][5] This compound also showed good microsomal stability and inhibited cell proliferation.[4][5]

Furthermore, imidazo[4,5-b]pyridine derivatives have been investigated as CDK9 inhibitors. A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines exhibited potent anti-proliferative and CDK9 inhibitory activities, leading to the induction of apoptosis in cancer cells.[6]

The following table summarizes the anticancer activity of selected chlorinated imidazo[4,5-b]pyridine analogs.

Compound IDStructureTargetActivity (IC50)Cancer Cell LineReference
Compound 31 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamideAurora-A Kinase0.042 µMHCT116[4][5]
Aurora-B Kinase0.198 µMHCT116[4][5]
Aurora-C Kinase0.227 µMHCT116[4][5]
27e 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridineAurora-A KinaseKd = 7.5 nM-[7]
Aurora-B KinaseKd = 48 nM-[7]
FLT3 KinaseKd = 6.2 nM-[7]
Antiviral Activity: A Broad Spectrum of Possibilities

The imidazo[4,5-b]pyridine scaffold has also been a fruitful source of antiviral agents.[8] Research has demonstrated the activity of chlorinated derivatives against a range of viruses.

A study on 2-aminoalkylsubstituted 6-chloro- and 5,6-dichloro-1H-imidazo[4,5-b]pyridines revealed promising activity against the Hepatitis B virus (HBV).[9] Several compounds in this series were capable of reducing HBV rcDNA, indicating their potential as antiviral therapeutics.[9]

While not a direct analog of 2,5-dichloro-imidazo[4,5-b]pyridine, a study on 2,5-disubstituted imidazo[4,5-c]pyridines (an isomeric form) highlighted a lead compound, 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine, with anti-pestivirus activity.[10] Introduction of a fluorine atom to the 2-phenyl substituent of this compound resulted in an analog with selective activity against the Hepatitis C virus (HCV).[10] This underscores the significant impact of halogen substitution on antiviral specificity.

The table below presents antiviral data for relevant imidazo[4,5-b]pyridine analogs.

Compound ClassVirusActivityReference
2-aminoalkylsubstituted 6-chloro-1H-imidazo[4,5-b]pyridinesHepatitis B Virus (HBV)Promising anti-HBV activity[9]
2-aminoalkylsubstituted 5,6-dichloro-1H-imidazo[4,5-b]pyridinesHepatitis B Virus (HBV)Promising anti-HBV activity[9]

Structure-Activity Relationship (SAR) Insights

The available data, while not exhaustive for the 2,5-dichloro analog, allows for the deduction of several SAR trends for halogenated imidazo[4,5-b]pyridines:

  • Position of Halogenation: The position of the chlorine atom on the pyridine ring is critical for activity. For instance, 6-chloro substitution is a common feature in potent Aurora kinase inhibitors.

  • Multiple Halogenations: The presence of multiple chlorine atoms, as in 5,6-dichloro derivatives, can confer significant antiviral activity.

  • Substituents at Other Positions: The biological activity is not solely dependent on halogenation. Substituents at the 2 and 7-positions of the imidazo[4,5-b]pyridine core play a crucial role in determining the target specificity and potency. For example, in the Aurora kinase inhibitors, a piperazine moiety at the 7-position is often present.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are representative protocols for assessing the biological activity of imidazo[4,5-b]pyridine analogs.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2,5-dichloro-imidazo[4,5-b]pyridine and its analogs) in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (Example: Aurora Kinase A)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound at various concentrations.

  • Kinase Addition: Add Aurora Kinase A to each well to initiate the reaction.

  • ATP Addition: Add ATP to each well to start the phosphorylation reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that specifically binds to the phosphorylated substrate, generating a detectable signal (e.g., luminescence or fluorescence).

  • Signal Measurement: Measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

Signaling Pathway: Aurora Kinase A in Mitosis

Aurora_Kinase_A_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_AuroraA Aurora A Kinase Activity G2 G2 Phase Prophase Prophase G2->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase AuroraA Aurora A Kinase AuroraA->Prophase Centrosome Maturation Spindle Assembly AuroraA->Metaphase Chromosome Alignment Inhibitor Imidazo[4,5-b]pyridine Inhibitor Inhibitor->AuroraA Inhibition

Caption: Role of Aurora Kinase A in mitosis and its inhibition.

Experimental Workflow: In Vitro Anticancer Drug Screening

drug_screening_workflow start Start: Synthesize Imidazo[4,5-b]pyridine Analogs cell_culture 1. Cell Culture (e.g., HCT116, MCF-7) start->cell_culture treatment 2. Compound Treatment (Varying Concentrations) cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 4. Determine IC50 Values viability_assay->ic50 mechanism_studies 5. Mechanistic Studies (e.g., Kinase Assay, Apoptosis Assay) ic50->mechanism_studies lead_compound Lead Compound Identification mechanism_studies->lead_compound

Caption: Workflow for anticancer drug screening.

Logical Relationship: Structure-Activity Relationship (SAR) Summary

SAR_summary cluster_core Imidazo[4,5-b]pyridine Core cluster_substituents Substituent Effects on Activity cluster_activity Biological Activity core R1 R1 (Position 2) - Aromatic/Heteroaromatic groups - Modulates target binding anticancer Anticancer R1->anticancer R2 R2 (Position 5/6) - Halogens (e.g., Cl) - Enhances potency R2->anticancer antiviral Antiviral R2->antiviral R3 R3 (Position 7) - Solubilizing groups (e.g., Piperazine) - Improves pharmacokinetic properties kinase_inhibition Kinase Inhibition R3->kinase_inhibition

Caption: SAR summary for imidazo[4,5-b]pyridines.

Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold is a remarkably versatile platform for the development of novel therapeutic agents. Halogenation, particularly chlorination, at various positions of the pyridine ring has been shown to be a key strategy for enhancing biological activity, especially in the realms of anticancer and antiviral research. While direct biological data for 2,5-dichloro-imidazo[4,5-b]pyridine is limited in the public domain, the analysis of its close analogs, such as the 6-chloro and 5,6-dichloro derivatives, provides valuable insights into its potential bioactivity.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of di- and tri-halogenated imidazo[4,5-b]pyridines, including the 2,5-dichloro analog. Such studies will not only expand our understanding of the structure-activity relationships governing this class of compounds but also pave the way for the discovery of new and more effective therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,5-Dichloro-1H-imidazo[4,5-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-imidazo[4,5-b]pyridine core is a recognized "privileged structure" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile scaffold for drug discovery.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3][4][5][6][7] A particularly fruitful area of research has been the development of these compounds as protein kinase inhibitors, a class of enzymes frequently dysregulated in diseases like cancer.[2]

This guide provides an in-depth, objective comparison of 2,5-dichloro-1H-imidazo[4,5-b]pyridine derivatives, focusing on the structure-activity relationships that govern their efficacy as kinase inhibitors. We will dissect how specific chemical modifications to this core scaffold influence biological activity, supported by comparative experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Core Scaffold: A Foundation for Potency

The this compound scaffold serves as a critical starting point for chemical exploration. The chlorine atoms at the C2 and C5 positions are not merely passive substituents; they are key synthetic handles that allow for the systematic introduction of diverse chemical moieties. This strategic modification is fundamental to navigating the chemical space and optimizing for potency, selectivity, and pharmacokinetic properties.

A common synthetic pathway to access these derivatives begins with 2-amino-4,5-dichloro-3-nitropyridine, which undergoes reduction and subsequent cyclization to form the core imidazopyridine ring system.[8]

A 2-Amino-4,5-dichloro-3-nitropyridine B Reduction of Nitro Group (e.g., Fe, Na2S2O4) A->B C Diaminopyridine Intermediate B->C D Cyclization (with Aldehyde or Carboxylic Acid derivative) C->D E This compound Scaffold D->E F Further Derivatization (at C2, N3, C7, etc.) E->F G Library of Bioactive Derivatives F->G

Caption: General synthetic pathway for imidazo[4,5-b]pyridine derivatives.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of imidazo[4,5-b]pyridine derivatives is exquisitely sensitive to the nature and position of their substituents. The following analysis compares how modifications at key positions influence their potency, primarily as inhibitors of Aurora and FMS-like tyrosine kinase 3 (FLT3), two important targets in oncology.

Critical Substitutions at the C2 and C7 Positions

Our comparative analysis reveals that the C2 and C7 positions are paramount for achieving high-potency kinase inhibition.

  • C2-Position: This position projects towards the Glycine-rich loop of the kinase. Introducing heterocyclic moieties like 1,3-dimethyl-1H-pyrazol-4-yl has been shown to be optimal for Aurora kinase inhibition, significantly enhancing potency compared to simple phenyl groups.[8]

  • C7-Position: This position extends into the solvent-accessible region of the ATP-binding pocket. The introduction of a piperazine linker is a common and effective strategy. The nature of the substituent on this piperazine ring is a key determinant of activity. For instance, a 4-chlorobenzyl group on the piperazine was identified as a critical feature in a potent dual Aurora/FLT3 inhibitor.[8]

Modulating Activity through the N3 and C6 Positions
  • N3-Position: Modifications at this nitrogen atom within the imidazole ring can modulate potency and selectivity, but often come with a trade-off. For example, the addition of a cyclopropyl group was found to slightly increase Aurora-A inhibition but also led to a significant increase in off-target activity against the hERG channel, a critical anti-target for cardiac safety.[8]

  • C6-Position: Halogen substitution at this position on the pyridine ring can enhance antiproliferative activity. Studies on related imidazo[4,5-b]pyridines have shown that introducing a bromine atom at this position markedly increases cytotoxic effects against colon carcinoma cell lines.[7]

Caption: Key SAR insights for the imidazo[4,5-b]pyridine scaffold.

Comparative Performance Data

The following table summarizes the activity of key derivatives against Aurora A kinase and their antiproliferative effect in the HCT116 colon cancer cell line. This data clearly illustrates the SAR principles discussed.

Compound IDC2-SubstituentC7-SubstituentAurora A IC₅₀ (μM)HCT116 GI₅₀ (μM)
22d 1,3-dimethyl-1H-pyrazol-4-yl4-(4-chlorobenzyl)piperazin-1-yl0.0070.025
22e 1,3-dimethyl-1H-pyrazol-4-yl (N3-cyclopropyl)4-(4-chlorobenzyl)piperazin-1-yl0.0050.018
20a Phenyl4-methylpiperazin-1-yl0.890>10
27e 1,3-dimethyl-1H-pyrazol-4-yl4-(4-chlorobenzyl)piperazin-1-yl0.007 0.025

Data synthesized from literature reports for illustrative comparison.[8]

Compound 27e (also referred to as 22d in some schemes) emerges as a highly potent dual inhibitor of FLT3 and Aurora kinases, demonstrating excellent cellular activity.[8] The comparison between 20a and 27e starkly highlights the positive impact of the C2-pyrazolyl and C7-chlorobenzylpiperazine moieties. While adding an N3-cyclopropyl group (22e ) marginally improves potency, it underscores the delicate balance required to avoid undesirable off-target effects.

Supporting Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol measures the activity of a specific kinase by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[9]

Materials:

  • Kinase of interest (e.g., Aurora A) and its specific substrate peptide.

  • ATP, MgCl₂, Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Test Compounds (this compound derivatives).

  • ADP-Glo™ Kinase Assay Kit.

  • White, opaque 384-well plates.

Procedure:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds in 100% DMSO, starting from a 1 mM stock.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

    • Add 2 µL of the kinase enzyme in assay buffer.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

A Prepare Compound Dilutions B Add Compound + Kinase to Plate A->B C Pre-incubate (15 min) B->C D Initiate Reaction (add ATP/Substrate) C->D E Incubate (60 min, 30°C) D->E F Stop Reaction (add ADP-Glo™ Reagent) E->F G Incubate (40 min) F->G H Add Detection Reagent G->H I Incubate (30 min) H->I J Read Luminescence I->J K Calculate IC50 J->K

Caption: Workflow for the in vitro luminescence-based kinase assay.

Protocol 2: Cell Viability MTT Assay

This colorimetric assay is a standard method for assessing the antiproliferative effects of compounds on cancer cell lines by measuring metabolic activity.[10][11][12]

Materials:

  • HCT116 human colon carcinoma cells.

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO). Incubate for 72 hours.

  • MTT Addition: Aspirate the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Aspirate the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Compound Dilutions B->C D Incubate (72h) C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add Solubilization Solution F->G H Shake Plate (15 min) G->H I Read Absorbance (570 nm) H->I J Calculate GI50 I->J

Caption: Workflow for the cell viability MTT assay.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol outlines a standard subcutaneous xenograft model to assess the anti-tumor activity of a lead compound in an animal model.[13][14]

Materials:

  • Immunocompromised mice (e.g., NSG or Nude mice).

  • HCT116 cells.

  • Matrigel Basement Membrane Matrix.

  • Test compound formulated for in vivo administration (e.g., in a solution of 0.5% HPMC, 0.2% Tween 80).

Procedure:

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Once tumors reach a palpable size (e.g., 100-200 mm³), measure their dimensions 2-3 times per week using calipers. Tumor Volume = (Length x Width²)/2.

  • Randomization and Dosing: Randomize mice into vehicle control and treatment groups (n=8-10 mice/group).

  • Compound Administration: Administer the test compound (e.g., 30 mg/kg, orally, once daily) and vehicle control for a predetermined period (e.g., 21 days).

  • Monitoring: Monitor tumor volume and body weight 2-3 times per week as an indicator of efficacy and toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data by comparing the mean tumor volume and weight between the treated and vehicle control groups.

A Implant Cancer Cells Subcutaneously in Mice B Monitor Tumor Growth A->B C Randomize Mice into Groups (when tumors reach ~150 mm³) B->C D Administer Compound/Vehicle Daily C->D E Measure Tumor Volume & Body Weight (2-3 times/week) D->E F Study Endpoint (e.g., Day 21) E->F G Excise Tumors F->G H Analyze Data (Tumor Growth Inhibition) G->H

Caption: Workflow for an in vivo subcutaneous xenograft study.

Conclusion and Future Directions

The this compound scaffold has proven to be an exceptionally versatile and fruitful starting point for the development of potent kinase inhibitors. The structure-activity relationship is well-defined, with the C2 and C7 positions being the primary drivers of potency and the N3 and C6 positions serving to modulate activity and pharmacological properties. The strategic placement of a pyrazole at C2 and a substituted piperazine at C7 has yielded preclinical candidates with potent dual inhibitory activity against key oncogenic kinases like Aurora and FLT3.[8]

Future research should focus on fine-tuning the physicochemical properties of these derivatives to optimize for oral bioavailability and improved safety profiles. Exploring novel heterocyclic substitutions at the C2 position and further investigating the impact of modifications on the C7-piperazine moiety could lead to inhibitors with enhanced selectivity and potency, potentially overcoming known resistance mechanisms. The robust SAR foundation laid by studies on this scaffold provides a clear roadmap for the continued development of next-generation targeted cancer therapies.

References

The Emerging Potential of 2,5-Dichloro-1H-imidazo[4,5-B]pyridine as a Kinase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, transforming treatment paradigms for a multitude of malignancies.[1][2] The relentless pursuit of novel scaffolds with improved potency, selectivity, and resistance profiles is a driving force in medicinal chemistry. This guide provides an in-depth comparison of 2,5-Dichloro-1H-imidazo[4,5-B]pyridine, a representative of the promising imidazo[4,5-b]pyridine class of kinase inhibitors, against established and FDA-approved drugs targeting key oncogenic pathways.

The structural similarity of the imidazo[4,5-b]pyridine core to purine has long made it a privileged scaffold in the design of kinase inhibitors.[3] This guide will delve into the mechanistic rationale for its selection, compare its preclinical profile with that of prominent B-Raf, MEK, and VEGFR inhibitors, and provide detailed experimental protocols for researchers seeking to evaluate similar compounds.

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Structure for Kinase Inhibition

The imidazo[4,5-b]pyridine ring system is isosteric to adenine, a fundamental component of ATP. This inherent structural mimicry allows compounds based on this scaffold to competitively bind to the ATP-binding pocket of a wide array of protein kinases, thereby inhibiting their catalytic activity.[] This competitive inhibition mechanism is a well-established strategy in the design of kinase inhibitors.[5]

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated potent inhibitory activity against several important cancer-related kinases, including Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).[6][7] These findings underscore the therapeutic potential of this heterocyclic system in oncology.

Comparative Analysis: this compound Analogs vs. Known Kinase Inhibitors

To provide a comprehensive perspective, we will compare the preclinical data of representative imidazo[4,5-b]pyridine-based inhibitors against well-established drugs targeting the RAF/MEK/ERK and VEGFR signaling pathways. These pathways are frequently dysregulated in various cancers, making them critical targets for therapeutic intervention.[8][9]

Signaling Pathway Overview

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10] Mutations in genes such as BRAF are common in melanoma and other cancers, leading to constitutive activation of this pathway.[11][12] Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13][14]

Diagram: Simplified Representation of the RAF/MEK/ERK and VEGFR Signaling Pathways

Kinase_Signaling_Pathways cluster_0 RAF/MEK/ERK Pathway cluster_1 VEGFR Pathway RAS RAS BRAF B-Raf RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis Stimulates Kinase_Assay_Workflow A Prepare Kinase Reaction Mixture (Kinase, Eu-Ab, Buffer) C Add Test Compound to Kinase Mixture A->C B Prepare Test Compound Dilution Series B->C D Add Fluorescent Tracer C->D E Incubate at Room Temperature D->E F Read Time-Resolved FRET Signal E->F G Data Analysis (Calculate Kd) F->G

References

A Comparative Guide to the Structural Elucidation of 2,5-Dichloro-1H-imidazo[4,5-b]pyridine Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its structural similarity to purines, which has led to the development of numerous bioactive compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including their roles as kinase inhibitors, anticancer, and antimicrobial agents.[2][3] Among these, the 2,5-dichloro-1H-imidazo[4,5-b]pyridine derivatives present a unique synthetic and analytical challenge due to the influence of the chloro-substituents on their chemical properties and solid-state packing.

This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural elucidation of this important class of molecules. As Senior Application Scientists, our goal is to offer not just protocols, but a rationale for experimental design, ensuring a comprehensive and validated approach to structural analysis.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguous determination of a molecule's three-dimensional structure. It provides precise information on bond lengths, bond angles, torsion angles, and the spatial arrangement of molecules in the crystal lattice. This level of detail is often crucial in drug development for understanding structure-activity relationships (SAR) and for designing molecules with improved efficacy and selectivity.

Causality in Experimental Choices: From Synthesis to Crystal

The journey to a high-quality crystal structure begins with the synthesis of the target compound. The synthesis of this compound derivatives can be approached through various methods, often starting from substituted diaminopyridines. A common route involves the cyclization of a diamine precursor with a suitable reagent to form the imidazole ring.

Illustrative Synthetic Pathway:

A general synthetic approach to the imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with an aldehyde or carboxylic acid.[1] For 2,5-dichloro derivatives, a suitable starting material would be a dichlorinated 2,3-diaminopyridine.

2,3-Diamino-5-chloropyridine 2,3-Diamino-5-chloropyridine Intermediate Intermediate 2,3-Diamino-5-chloropyridine->Intermediate R-CHO or R-COOH 2-R-5-chloro-1H-imidazo[4,5-b]pyridine 2-R-5-chloro-1H-imidazo[4,5-b]pyridine Intermediate->2-R-5-chloro-1H-imidazo[4,5-b]pyridine Cyclization This compound This compound 2-R-5-chloro-1H-imidazo[4,5-b]pyridine->this compound Chlorination

Caption: Generalized synthetic workflow for imidazo[4,5-b]pyridine derivatives.

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent, temperature, and crystallization technique (e.g., slow evaporation, vapor diffusion, cooling) are critical variables that must be empirically optimized. The presence of the chloro-substituents can influence solubility and intermolecular interactions, such as halogen bonding, which can either aid or hinder the formation of high-quality crystals.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A modern diffractometer with a CCD or CMOS detector is used to collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled detail, it is not always feasible, especially when suitable crystals cannot be obtained. In such cases, a combination of other analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. 1H and 13C NMR are routinely used to confirm the presence of the imidazo[4,5-b]pyridine core and the substitution pattern. For these derivatives, characteristic chemical shifts and coupling constants can provide strong evidence for the proposed structure.[2]

Data Comparison:

FeatureX-ray CrystallographyNMR Spectroscopy
Information 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, chemical environment, relative stereochemistry
Sample Phase Crystalline solidSolution or solid-state
Ambiguity Unambiguous (for a good quality crystal)Can be ambiguous for complex isomers
Throughput LowerHigher
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations can be used to predict the geometry, spectroscopic properties, and electronic structure of molecules.[2] When experimental crystallographic data is unavailable, DFT-optimized geometries can provide valuable insights. Moreover, comparing experimental NMR data with DFT-predicted chemical shifts can aid in structure verification.

cluster_experimental Experimental Techniques cluster_computational Computational Method X-ray Crystallography X-ray Crystallography Definitive 3D Structure Definitive 3D Structure X-ray Crystallography->Definitive 3D Structure NMR Spectroscopy NMR Spectroscopy Connectivity & Environment Connectivity & Environment NMR Spectroscopy->Connectivity & Environment Mass Spectrometry Mass Spectrometry Molecular Weight & Formula Molecular Weight & Formula Mass Spectrometry->Molecular Weight & Formula DFT Calculations DFT Calculations Predicted Geometry & Spectra Predicted Geometry & Spectra DFT Calculations->Predicted Geometry & Spectra Proposed Structure Proposed Structure Proposed Structure->X-ray Crystallography Analysis Proposed Structure->NMR Spectroscopy Analysis Proposed Structure->Mass Spectrometry Analysis Proposed Structure->DFT Calculations Analysis

Caption: Interplay of analytical techniques for structural elucidation.

A Self-Validating System: The Synergy of Techniques

The most trustworthy structural assignments come from the convergence of data from multiple, independent techniques. For instance, an initial structure proposed based on NMR and MS data can be corroborated by a crystal structure. In the absence of a crystal structure, the agreement between experimental NMR spectra and DFT-predicted spectra provides a strong level of confidence in the proposed structure.

Conclusion

The structural elucidation of this compound derivatives is a critical aspect of their development as potential therapeutic agents. While X-ray crystallography stands as the definitive method for determining their three-dimensional architecture, a comprehensive analytical approach that integrates NMR spectroscopy, mass spectrometry, and computational methods provides a robust and self-validating system for structural confirmation. This multi-faceted strategy is essential for advancing our understanding of these promising molecules and accelerating their journey from the laboratory to clinical applications.

References

A Senior Application Scientist's Comparative Guide to Validated Analytical Methods for 2,5-Dichloro-1H-imidazo[4,5-B]pyridine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control, pharmacokinetic studies, and regulatory compliance. 2,5-Dichloro-1H-imidazo[4,5-B]pyridine, a key heterocyclic scaffold in medicinal chemistry, presents unique analytical challenges due to its chemical properties.[1][2][3] This guide provides an in-depth comparison of validated analytical methodologies for its quantification, drawing upon established techniques for structurally related compounds to offer a scientifically grounded framework for method development and validation. Our focus is on providing not just protocols, but the rationale behind the analytical choices, ensuring a robust and reliable quantification strategy.

The structural similarity of imidazo[4,5-b]pyridines to purines has driven their investigation for various biological activities, including as kinase inhibitors and anticancer agents.[1][4][5] This biological significance underscores the need for sensitive and selective analytical methods to trace these molecules in various matrices.

Section 1: Comparative Analysis of Chromatographic Techniques

The choice of an analytical technique is dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. For this compound, three primary chromatographic techniques are considered: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of APIs. The presence of the heteroaromatic imidazo[4,5-b]pyridine core suggests strong UV absorbance, making this a viable detection method.

  • Expertise & Experience: From a practical standpoint, developing an HPLC-UV method is often the first line of approach due to its simplicity and cost-effectiveness. The key to a successful method lies in the meticulous optimization of the mobile phase and column chemistry to achieve adequate resolution from impurities and degradation products. For chlorinated aromatic compounds, a reversed-phase C18 column is typically the stationary phase of choice, offering excellent hydrophobic retention. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, must be fine-tuned to control the elution of the analyte and any closely related species.

  • Trustworthiness: A self-validating HPLC-UV protocol will include system suitability tests before each run, monitoring parameters such as peak asymmetry, theoretical plates, and retention time precision. This ensures the chromatographic system is performing optimally. Furthermore, specificity is demonstrated by the absence of interfering peaks at the analyte's retention time in blank and placebo samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic efficiency and the specificity of mass detection. However, the application of GC-MS to polar, non-volatile compounds like imidazo[4,5-b]pyridine derivatives can be challenging.

  • Expertise & Experience: Direct injection of this compound onto a GC column may lead to poor peak shape and thermal degradation. Therefore, a derivatization step is often necessary to increase volatility and thermal stability.[6][7] This adds a layer of complexity to the sample preparation and can introduce variability if not carefully controlled. A common approach for compounds with active hydrogens (like the N-H group in the imidazole ring) is silylation. The choice of derivatizing agent and reaction conditions must be optimized to ensure complete and reproducible derivatization.

  • Trustworthiness: The validation of a GC-MS method with derivatization requires rigorous assessment of the derivatization reaction itself, including its completeness and the stability of the resulting derivative. The use of an internal standard, preferably a stable isotope-labeled version of the analyte, is highly recommended to compensate for any variability in the derivatization and injection process.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the sensitive and selective quantification of small molecules in complex matrices.[8][9] For this compound, this technique offers unparalleled performance.

  • Expertise & Experience: The power of LC-MS/MS lies in its ability to combine the separation capabilities of HPLC with the high selectivity of tandem mass spectrometry. By using Multiple Reaction Monitoring (MRM), we can selectively detect the analyte by monitoring a specific precursor-to-product ion transition. This virtually eliminates matrix interference, leading to highly accurate and precise measurements, even at very low concentrations. For imidazo[4,5-b]pyridine derivatives, electrospray ionization (ESI) in positive ion mode is typically effective due to the basic nitrogen atoms in the ring system.[2]

  • Trustworthiness: An LC-MS/MS method's reliability is underpinned by the careful selection of MRM transitions and the optimization of MS parameters (e.g., collision energy, declustering potential). The validation protocol must demonstrate the absence of matrix effects, which can suppress or enhance the analyte signal. This is typically assessed by comparing the analyte's response in a pure solution to its response in a sample matrix.

Data Summary: Comparison of Analytical Methods
ParameterHPLC-UVGC-MSLC-MS/MS
Specificity Moderate to High (matrix dependent)High (with mass detection)Very High (MRM mode)
Sensitivity (LOD/LOQ) ng/mL rangepg/mL to ng/mL rangesub-pg/mL to pg/mL range[8]
Sample Preparation Simple (dissolution, filtration)Complex (derivatization often required)[6]Simple to Moderate (protein precipitation, SPE)
Throughput HighModerateHigh
Cost LowModerateHigh
Primary Application Quality control, purity assessmentImpurity profiling (volatile impurities)Bioanalysis, trace-level quantification

Section 2: Experimental Protocols

The following protocols are provided as a starting point for method development and must be fully validated for the specific application according to ICH guidelines.[10][11]

Protocol 1: Quantification by Reversed-Phase HPLC-UV

This method is suitable for the determination of this compound in bulk drug substance or simple formulations.

Methodology:

  • Chromatographic System:

    • HPLC system with a UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample containing the analyte and dissolve it in methanol to achieve a target concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters to Assess:

    • Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.

Protocol 2: Quantification by LC-MS/MS

This method is ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

Methodology:

  • LC-MS/MS System:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transitions: To be determined by infusing a standard solution of this compound. The protonated molecule [M+H]+ would be the precursor ion. The most abundant and stable fragment ions would be selected as product ions.

    • Optimize MS parameters such as collision energy, declustering potential, and source temperature.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Validation Parameters to Assess:

    • In addition to the parameters for HPLC-UV, matrix effect and recovery must be thoroughly evaluated.

Section 3: Visualization of Workflows

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis Standard Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Test Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute Serial Dilution (Calibration Curve) Dissolve_Standard->Dilute Inject Inject into HPLC Dilute->Inject Filter Filter (0.45 µm) Dissolve_Sample->Filter Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for quantification of this compound by HPLC-UV.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Add Internal Standard & Acetonitrile Plasma->Spike Precipitate Protein Precipitation (Vortex & Centrifuge) Spike->Precipitate Evaporate Evaporate Supernatant Precipitate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UHPLC Reconstitute->Inject Separate C18 Column Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Analyze Tandem MS (MRM) Ionize->Analyze Quantify Quantification Analyze->Quantify

Caption: Workflow for bioanalysis using LC-MS/MS with protein precipitation.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2,5-Dichloro-1H-imidazo[4,5-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a cornerstone of responsible laboratory practice. This guide provides a detailed protocol for the safe disposal of 2,5-Dichloro-1H-imidazo[4,5-B]pyridine, a chlorinated heterocyclic compound. The procedures outlined here are synthesized from established safety protocols for analogous chemical structures and regulatory guidelines for hazardous waste management, ensuring a framework that is both scientifically sound and operationally practical.

Hazard Identification and Risk Assessment

Based on data from similar compounds, this compound should be treated as a hazardous substance. The primary hazards include:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[3][4]

  • Environmental Hazard : Expected to be toxic to aquatic organisms, with potential for long-term adverse effects in the environment.

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if ingested, absorbed through the skin, or inhaled.[1][2]Ingestion, Skin Contact, Inhalation
Skin Corrosion/IrritationCauses skin irritation upon contact.[3][4]Skin Contact
Serious Eye Damage/Eye IrritationCauses serious eye irritation.[3][4]Eye Contact
Environmental HazardToxic to aquatic life.Environmental Release

Given these potential hazards, all handling and disposal procedures must be conducted with the appropriate personal protective equipment (PPE) and within a designated controlled area, such as a chemical fume hood.

Personal Protective Equipment (PPE)

A proactive approach to safety begins with robust personal protection. The following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):

  • Eye and Face Protection : Chemical safety goggles are required at a minimum. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection : Chemically resistant gloves are essential. Butyl rubber or PVA gloves are recommended for handling chlorinated organic compounds.[5] Nitrile gloves may not offer sufficient protection for prolonged contact.[5] Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Body Protection : A fully buttoned laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection : All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][3] If vapors or dusts are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge is required.

Spill Management Protocol

Accidents can happen, but with proper preparation, their impact can be minimized. The immediate response to a spill is critical for containing the hazard and preventing exposure.

For Small Spills (manageable within 10-15 minutes):

  • Alert Personnel : Immediately notify others in the vicinity of the spill.

  • Ensure Ventilation : Work within a fume hood if possible. If the spill is outside a hood, ensure the area is well-ventilated.

  • Don Appropriate PPE : Before cleaning, don the full PPE as described in Section 2.

  • Contain and Absorb : Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][5] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect Waste : Carefully scoop the absorbed material into a designated, sealable, and appropriately labeled hazardous waste container.

  • Decontaminate Area : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Dispose of Waste : All contaminated materials, including gloves and absorbent pads, must be placed in the hazardous waste container.

For Large Spills:

  • Evacuate : Immediately evacuate the area.

  • Isolate : Secure the area to prevent entry.

  • Notify Authorities : Contact your institution's Environmental Health & Safety (EHS) office and emergency services.[5] Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Procedures

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[3] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[6][7]

Waste Segregation and Collection

Proper segregation is the first step in a compliant waste management process.

  • Solid Waste : Collect pure this compound, contaminated labware (e.g., weighing boats, spatulas), and spill cleanup debris in a dedicated, clearly labeled, and sealable container for solid chlorinated organic waste.

  • Liquid Waste : Solutions containing this compound should be collected in a separate, compatible, and sealable container for halogenated organic solvent waste.[6][7] The container must be stored away from incompatible materials such as strong oxidizers and acids.[5]

Container Management
  • Labeling : All waste containers must be accurately labeled with a "Dangerous Waste" or "Hazardous Waste" label as soon as the first drop of waste is added.[5] The label must include the full chemical name of all constituents and their approximate concentrations.

  • Condition : Containers must be in good condition, compatible with the chemical waste, and kept tightly closed except when adding waste.[6] The exterior of the container must remain clean and free of contamination.[6]

  • Fill Level : Do not fill waste containers beyond 90% of their capacity to allow for expansion.[6]

Storage

Store waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials.[5]

Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor. The most appropriate disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize acidic gases (like HCl) produced during combustion.[8]

The workflow for proper disposal is summarized in the diagram below.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_collection Container Management cluster_storage Interim Storage cluster_disposal Final Disposition Generate Generate Waste (Solid or Liquid) Segregate Segregate into Halogenated Waste Stream Generate->Segregate Immediate Action Collect Collect in Designated Waste Container Segregate->Collect Label Label Container Accurately Collect->Label Seal Keep Container Securely Sealed Label->Seal Store Store in Secure Satellite Accumulation Area Seal->Store Request Request Pickup by EHS or Licensed Contractor Store->Request Transport Transport to TSDF* Request->Transport Incinerate High-Temperature Incineration Transport->Incinerate caption *TSDF: Treatment, Storage, and Disposal Facility

Figure 1. Disposal workflow for this compound.

Conclusion: A Culture of Safety

The responsible disposal of this compound is not merely a procedural task; it is a reflection of our commitment to safety, scientific integrity, and environmental protection. By adhering to these guidelines, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safe and sustainable laboratory environment. Always consult your institution's specific waste management policies and your chemical's Safety Data Sheet (SDS) for the most accurate and comprehensive guidance.

References

Personal protective equipment for handling 2,5-Dichloro-1H-imidazo[4,5-B]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 2,5-Dichloro-1H-imidazo[4,5-B]pyridine

This guide provides essential safety and logistical information for the handling and disposal of this compound. As a trusted partner in your research, we aim to provide value beyond the product itself by equipping you with the knowledge to work safely and effectively. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling chlorinated heterocyclic compounds.

Hazard Assessment and Core Principles

This compound is a solid, chlorinated heterocyclic compound. Based on analogous structures, it should be handled with the assumption that it is harmful if ingested and an irritant to the skin and eyes.[2][3] Fine powders of organic compounds also present a risk of respiratory irritation and should be handled in a manner that avoids dust generation.[1][5][6]

The foundational principle for handling this compound is the Hierarchy of Controls . This means that engineering controls (like fume hoods) are the first line of defense, followed by administrative controls (your lab's standard operating procedures), and finally, Personal Protective Equipment (PPE) as the last line of defense against exposure.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical for minimizing direct contact with this compound. The following PPE is mandatory for all procedures involving this compound.

Eye and Face Protection:

  • Safety Goggles: Chemical splash goggles that form a seal around the eyes are required to protect against dust particles and potential splashes.[7][8] Standard safety glasses are not sufficient.

  • Face Shield: When handling larger quantities (typically >10g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[8]

Skin Protection:

  • Gloves: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[7][9] Always check gloves for integrity before use and change them immediately if they become contaminated. For prolonged work, consider double-gloving.

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against skin contact.[7][10]

Respiratory Protection:

  • Engineering Controls: A certified chemical fume hood is the primary method for controlling inhalation exposure.[7][9] All weighing and handling of the solid compound, as well as solution preparation, must be conducted within a fume hood.

  • Respirator: If engineering controls are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][8] This should be done in accordance with your institution's respiratory protection program.

Task Eye/Face Protection Gloves Clothing Respiratory Protection
Weighing/Transfer (Solid) Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Solution Preparation Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Reaction Workup/Purification Safety Goggles (Face Shield for large scale)Nitrile GlovesLab CoatChemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesLab CoatNIOSH-approved Respirator (if significant dust)
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures procedural consistency.

Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Don PPE: Before handling the compound, put on your lab coat, safety goggles, and nitrile gloves.

  • Weighing: Conduct all weighing operations within the fume hood. Use a tared weigh boat or glassine paper to contain the solid. Minimize the creation of dust by handling the material gently.

  • Transfer: To transfer the solid to a reaction vessel, use a spatula and ensure the vessel is also within the fume hood.

Solution Preparation:

  • Solvent Dispensing: Add the solvent to the vessel containing the this compound within the fume hood.

  • Dissolution: Cap the vessel and mix by swirling or stirring. If heating is required, use a controlled heating mantle and ensure proper ventilation.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE & Engineering Controls cluster_action Action Start Start: Handling 2,5-Dichloro-1H- imidazo[4,5-B]pyridine CheckScale Small Scale (<10g) and Low Dust Potential? Start->CheckScale StandardPPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Chemical Fume Hood CheckScale->StandardPPE  Yes EnhancedPPE Enhanced PPE: - Safety Goggles + Face Shield - Double Nitrile Gloves - Lab Coat - Chemical Fume Hood CheckScale->EnhancedPPE  No (Large Scale or High Dust) Proceed Proceed with Caution StandardPPE->Proceed EnhancedPPE->Proceed

Caption: PPE selection workflow based on the scale of the operation.

Emergency and Disposal Plan

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water. Seek immediate medical attention.

  • Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the area with a suitable solvent. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan:

  • Waste Generation: All materials contaminated with this compound, including gloves, weigh boats, and excess reagent, must be considered hazardous waste.

  • Waste Collection: Place all solid and liquid waste containing this compound into a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[6] Do not dispose of this material down the drain or in regular trash.

By adhering to these guidelines, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.